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Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Documentation Hub

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  • Product: Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
  • CAS: 178876-86-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 178876-86-3): A Versatile Scaffold for Modern Drug Discovery

Abstract Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly functionalized pyridone derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrang...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly functionalized pyridone derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, a modifiable ester group, and a core lactam structure provides a versatile platform for the development of complex molecular architectures. This guide offers a comprehensive technical overview of its physicochemical properties, spectroscopic profile, chemical reactivity, and synthetic utility. Furthermore, it details its applications in drug discovery, particularly as an intermediate for targeted therapeutics, and provides essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Molecular Profile and Physicochemical Properties

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3) is a pyridine derivative belonging to the dihydropyridine class.[1] The molecule's structure is distinguished by three key functional groups: a bromine atom at the 5-position, a keto (oxo) group at the 6-position forming a lactam ring, and a methyl carboxylate group at the 2-position.[1] This specific combination of functionalities imparts a unique electronic distribution that governs its reactivity and utility in synthesis.[1]

The compound's molecular formula is C₇H₆BrNO₃, with a corresponding molecular weight of approximately 232.03 g/mol .[1][2] Its physical properties suggest strong intermolecular forces, likely due to the presence of polar functional groups and hydrogen bonding capabilities, as indicated by its high estimated boiling point.[1] The negative LogP value points to a hydrophilic nature, suggesting greater solubility in water than in nonpolar organic solvents like octanol.[1]

Key Physicochemical Data
PropertyValueSource
CAS Number 178876-86-3[1][2][3][4][5][6][7][][9]
Molecular Formula C₇H₆BrNO₃[1][2][5][6][7]
Molecular Weight 232.03 g/mol [1][2][6][9]
Density 1.7 ± 0.1 g/cm³[1]
Boiling Point 374.8 ± 42.0 °C at 760 mmHg[1]
Flash Point 180.5 ± 27.9 °C[1]
LogP -0.68[1]
Synonyms 5-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid methyl ester; methyl 5-bromo-6-hydroxypicolinate[7][9]

Spectroscopic Characterization

Definitive structural confirmation and purity assessment of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate rely on standard spectroscopic techniques. Commercial suppliers confirm the availability of key spectral data, which are crucial for lot-to-lot quality control and for monitoring reaction progress when this molecule is used as a starting material.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing characteristic shifts for the methyl ester protons and the protons on the pyridone ring. ¹³C NMR would further validate the carbon skeleton, including the carbonyls of the ester and lactam.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the C=O stretches for the ester and lactam, and C-Br vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple reactive sites, which can be addressed with high selectivity to introduce molecular diversity. The electronic properties of the bromine atom and the pyridone ring are key determinants of its chemical behavior.[1]

Analysis of Reactive Centers

The molecule offers three primary centers for chemical modification:

  • C5-Bromine Atom: The bromine at the 5-position is a versatile handle for introducing new functional groups. It is susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the formation of C-C, C-N, C-O, and C-S bonds.[1]

  • C2-Ester Group: The methyl ester can undergo standard transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other derivatives.[1][13] It can also be reduced to an alcohol or participate in transesterification reactions.[1]

  • N1-Lactam Nitrogen: The N-H of the lactam can be deprotonated and alkylated or arylated to introduce substituents, further expanding the accessible chemical space.[1]

G Reactivity Profile of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate cluster_0 cluster_1 structure A C5-Bromine: Ideal for Cross-Coupling Reactions (Suzuki, Buchwald, etc.) A->structure Versatile Handle B C2-Ester: Amenable to Hydrolysis, Amidation, Reduction B->structure Functional Group Interconversion C N1-Proton: Site for Alkylation/Arylation C->structure Scaffold Modification

Sources

Exploratory

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Abstract The process of determining the precise chemical structure of a novel or synthesized compound is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Abstract

The process of determining the precise chemical structure of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical sciences.[1][2] This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (Molecular Formula: C₇H₆BrNO₃).[3] Designed for researchers and drug development professionals, this document moves beyond simple data reporting, focusing on the logical workflow and causal reasoning behind experimental choices. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system to unequivocally confirm the molecular architecture of this substituted pyridinone.

Foundational Analysis: The Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation is to analyze the molecular formula to predict the extent of unsaturation, which provides initial clues about the presence of rings and/or multiple bonds.[1]

  • Molecular Formula: C₇H₆BrNO₃

  • Molecular Weight: 232.03 g/mol [3]

The Degrees of Unsaturation (DoU) are calculated using the formula: DoU = C + 1 + (N/2) - (H/2) - (X/2) Where C = Carbon, N = Nitrogen, H = Hydrogen, X = Halogen.

For C₇H₆BrNO₃: DoU = 7 + 1 + (1/2) - (6/2) - (1/2) = 8 + 0.5 - 3 - 0.5 = 5

A DoU of 5 suggests a highly unsaturated system, likely containing an aromatic or heteroaromatic ring system (typically 4 DoU) and an additional double bond or ring (1 DoU). This aligns with the proposed structure containing a dihydropyridine ring, a carbonyl group, and an ester group.

Mass Spectrometry (MS): Confirming Mass and Halogen Presence

Mass spectrometry serves two primary functions at this stage: confirming the molecular weight and identifying the presence of specific isotopes, which is particularly revealing for halogenated compounds.[4][5]

Core Objective & Causality

The choice to use MS first is to validate the molecular formula itself. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides a distinctive isotopic signature that is easily identifiable.[6][7] This experiment quickly confirms that the target molecule was likely formed and that a bromine atom is incorporated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The key diagnostic feature is the molecular ion region. Two major peaks of nearly equal intensity, separated by two mass units, will be observed. This pattern is the definitive fingerprint of a monobrominated compound.[4][7]

m/z (Expected) Ion Species Significance
231.95[M]⁺ with ⁷⁹BrMolecular ion with the lighter bromine isotope.
233.95[M]⁺ with ⁸¹BrMolecular ion with the heavier bromine isotope.
~1:1N/AThe intensity ratio between the M⁺ and M+2⁺ peaks, confirming the presence of one bromine atom.[6]

This result provides strong evidence for the molecular formula C₇H₆BrNO₃.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid, non-destructive technique used to probe the vibrational modes of a molecule, offering a "fingerprint" of the functional groups present.[8] For a pyridinone structure, it is particularly useful for identifying the crucial carbonyl groups and the N-H bond.[8][9]

Core Objective & Causality

The molecular structure contains two distinct carbonyl environments: a cyclic amide (lactam) and a methyl ester. These are expected to have different stretching frequencies. IR spectroscopy can confirm the presence of both, along with the N-H group of the dihydropyridine ring, providing a foundational checklist of the required functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[1]

  • Instrument Setup: Ensure the crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum from 4000 to 400 cm⁻¹.[1]

Expected Data & Interpretation

The IR spectrum will provide a clear signature of the molecule's functional framework.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
~3200-3050N-H StretchLactam N-H group in the dihydropyridine ring.[9]
~3050-3000C-H StretchVinylic C-H on the ring.
~2950C-H StretchAliphatic C-H of the methyl ester group.
~1735 C=O Stretch Ester carbonyl (strong, sharp).
~1670 C=O Stretch Lactam carbonyl (strong, sharp). [8]
~1600-1550C=C StretchRing double bonds.[8]

The observation of two distinct, strong carbonyl peaks is a critical piece of evidence supporting the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.[10][11]

Experimental Protocol: Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize the polar compound and to ensure the acidic N-H proton is observable and does not rapidly exchange.[10]

  • Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock and shim the instrument to achieve high resolution.[10]

¹H NMR: Proton Environment Mapping

This experiment identifies all unique proton environments and provides information on their integration (number of protons) and coupling (neighboring protons).

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5Broad Singlet1HNH The lactam proton is acidic and deshielded, appearing far downfield in DMSO.
~8.0Singlet (or narrow d)1HRing H (H-4)Deshielded by the adjacent bromine and the ring's electronic structure.
~7.8Singlet (or narrow d)1HRing H (H-3)Deshielded by the adjacent ester and the ring's electronic structure.
~3.85Singlet3HOCHTypical chemical shift for methyl ester protons.
¹³C NMR: Carbon Backbone Identification

This experiment identifies all unique carbon atoms.

Predicted Shift (δ, ppm) Assignment Rationale
~165C =O (Ester)Typical chemical shift for an ester carbonyl carbon.
~160C =O (Lactam)Typical chemical shift for a lactam carbonyl carbon.
~145C -2Attached to both nitrogen and the electron-withdrawing carboxylate group.
~140C -4Vinylic carbon adjacent to the bromine atom.
~130C -3Vinylic carbon.
~105C -5Attached to the electronegative bromine atom.
~53OC H₃Typical chemical shift for a methyl ester carbon.
2D NMR: Establishing Connectivity

While 1D NMR suggests the pieces, 2D NMR proves how they are connected.[12]

The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons.[12][13]

  • Expected Correlation: A weak cross-peak may be observed between the ring protons at δ ~8.0 and δ ~7.8, confirming their spatial proximity and potential ⁴J (four-bond) coupling. The absence of a strong ³J coupling confirms they are not on adjacent carbons in a simple sense, which fits the 3,4-proton relationship across a double bond.

COSY_Correlation H4 Ring H (H-4) 8.0 ppm H3 Ring H (H-3) 7.8 ppm H4->H3 ⁴J Coupling

The HMBC experiment is the key to assembling the final structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the connection of all fragments and the assignment of non-protonated (quaternary) carbons.[10][12]

HMBC_Correlations cluster_structure Molecular Skeleton Structure Key Fragments Protons { N-H |  H-4 |  H-3 |  -OCH₃} Carbons { C=O (Lactam) |  C-5 |  C-4 |  C-3 |  C-2 |  C=O (Ester) |  -OCH₃} Protons:och3->Carbons:coo ²J Protons:och3->Carbons:c2 ³J Protons:h3->Carbons:c2 ²J Protons:h3->Carbons:c4 ²J Protons:h3->Carbons:c5 ³J Protons:h4->Carbons:c3 ²J Protons:h4->Carbons:c5 ²J Protons:h4->Carbons:c6 ³J Protons:nh->Carbons:c2 ²J Protons:nh->Carbons:c6 ²J

HMBC Data Interpretation:

  • Methyl Group Anchor: The protons of the -OCH₃ group (δ ~3.85) will show a strong correlation to the ester carbonyl carbon (C=O, δ ~165) and to the ring carbon C-2 (δ ~145). This definitively links the methyl ester group to position 2 of the ring.

  • Building the Ring:

    • The ring proton H-3 (δ ~7.8) will correlate to C-2, C-4, and the bromine-bearing C-5.

    • The ring proton H-4 (δ ~8.0) will correlate to C-5 and the lactam carbonyl C-6.

  • Confirming the Lactam: The N-H proton (δ ~12.5) will show correlations to the adjacent carbons C-2 and C-6, confirming the 1,6-dihydropyridin-6-one structure.

Final Confirmation via X-ray Crystallography

While the suite of spectroscopic evidence presented provides an exceptionally high degree of confidence, the ultimate and unambiguous proof of structure is single-crystal X-ray crystallography.[14]

Methodology

If a suitable single crystal of the compound can be grown (e.g., by slow evaporation from a solvent like ethyl acetate or ethanol), X-ray diffraction analysis will yield a three-dimensional electron density map of the molecule. This provides precise bond lengths, bond angles, and the absolute connectivity of all atoms, leaving no room for ambiguity.[15]

Conclusion

The structural elucidation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a systematic process that relies on the logical integration of multiple, complementary analytical techniques.

  • Mass Spectrometry confirmed the molecular formula and the essential presence of a single bromine atom.

  • Infrared Spectroscopy verified the existence of the core functional groups: a lactam, an ester, and an N-H bond.

  • 1D and 2D NMR Spectroscopy meticulously mapped the atomic connectivity, piecing together the molecular fragments into the final, coherent structure.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. (n.d.). Benchchem.
  • Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3. (n.d.). Benchchem.
  • Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • 2-Pyridone. (n.d.). Wikipedia.
  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). International Journal of Molecular Sciences.
  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. (n.d.). Vulcanchem.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). Magnetic Resonance in Chemistry.
  • Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. (n.d.). Institute for Molecular Science.
  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). ResearchGate.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase.
  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002). Molecules, 7(7), 549-556.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Key Reactive Sites of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Foreword: Unveiling the Synthetic Potential of a Versatile Pyridone Building Block In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Versatile Pyridone Building Block

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel chemical entities with applications in pharmaceuticals, agrochemicals, and materials science. Among these, the 2-pyridone core is a privileged motif, appearing in numerous biologically active compounds. This guide provides an in-depth exploration of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3), a highly functionalized building block poised for a multitude of chemical transformations.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deeper understanding of the electronic and steric factors that govern the reactivity of this molecule's key functional sites. The protocols and mechanistic discussions herein are grounded in established chemical principles and aim to empower you to harness the full synthetic potential of this versatile intermediate.

Molecular Architecture and Physicochemical Properties

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a pyridine derivative featuring a unique convergence of functional groups that dictate its chemical behavior. Its structure includes a bromine atom at the 5-position, a methyl carboxylate at the 2-position, and a 6-oxo group, which establishes a lactam within the dihydropyridine ring.

PropertyValueSource
CAS Number 178876-86-3
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.031 g/mol
Boiling Point 374.8±42.0 °C at 760 mmHg
LogP -0.68

The molecule's relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding and polarity. The negative LogP value indicates a degree of hydrophilicity.

A Multi-faceted Reactive Landscape

The synthetic utility of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate stems from its multiple reactive sites, which can be addressed with a high degree of selectivity through careful choice of reaction conditions.

Reactive_Sites cluster_molecule cluster_labels img img C5_Br C5-Br (Cross-Coupling) C2_Ester C2-Ester (Hydrolysis, etc.) N1_H N1-H (N-Alkylation) O6_Keto O6-Keto (O-Alkylation)

Caption: Key reactive sites of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

The C5-Bromine: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the 5-position is arguably the most versatile handle for molecular elaboration. Its position on the electron-deficient pyridine ring makes it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5 position and a wide array of aryl and vinyl boronic acids or esters. This reaction is prized for its mild conditions and tolerance of diverse functional groups.

Mechanism Insight: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine ligand.

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Aryl Bromide - Boronic Acid - Base catalyst Add Pd Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat with Stirring (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purify (Chromatography) extract->purify end end purify->end Final Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne, providing access to valuable alkynyl-substituted pyridones. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Representative Protocol: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reaction: Stir the mixture at room temperature to a slightly elevated temperature until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool, allowing for the coupling of the C5 position with a wide range of primary and secondary amines. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a strong base such as NaOtBu or LHMDS (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, XPhos, or BINAP, 4 mol%).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (typically 90-110 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with an organic solvent, filter through celite, concentrate, and purify by column chromatography.

The Pyridone Nucleus: N-H and O-Keto Reactivity

The 6-oxo group and the N-H proton exist in tautomeric equilibrium, giving the pyridone an ambident nucleophilic character. This allows for selective alkylation at either the nitrogen or the oxygen atom, a choice that is heavily influenced by the reaction conditions.

N-Alkylation vs. O-Alkylation

The regioselectivity of alkylation is a classic example of the hard and soft acids and bases (HSAB) principle. The nitrogen atom is a softer nucleophile, while the oxygen atom is a harder nucleophile.

  • N-Alkylation: Favored by using softer alkylating agents (e.g., alkyl iodides) and conditions that promote the formation of the pyridone anion in polar aprotic solvents like DMF.

  • O-Alkylation: Favored by using harder alkylating agents (e.g., alkyl sulfates, trialkyloxonium salts) or under conditions that generate a silver salt of the pyridone. The Mitsunobu reaction often leads to O-alkylation or a mixture of products.

Causality in Experimental Choice: To favor N-alkylation, one would typically use a base like NaH in DMF, followed by the addition of an alkyl halide. This generates the sodium salt of the pyridone, and the polar aprotic solvent favors reaction at the softer nitrogen center. Conversely, to favor O-alkylation, one might employ a hard electrophile like dimethyl sulfate.

Representative Protocol: N-Alkylation

  • Anion Formation: To a solution of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv) in anhydrous DMF at 0 °C, add a base such as sodium hydride (1.1 equiv) portion-wise.

  • Alkylation: After gas evolution ceases, add the alkylating agent (e.g., an alkyl iodide, 1.1 equiv) and allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify as needed.

The C2-Ester: A Handle for Further Modification

The methyl carboxylate at the 2-position provides another site for synthetic diversification.

Hydrolysis to the Carboxylic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in amide bond forming reactions or other transformations.

Representative Protocol: Ester Hydrolysis

  • Reaction: Dissolve Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring for the disappearance of the starting material.

  • Work-up: Upon completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with an acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.

Decarboxylation

Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, sometimes facilitated by the presence of an acid or a metal catalyst. The ease of decarboxylation can be influenced by substituents on the pyridine ring. The resulting 5-bromo-2-pyridone is a valuable synthetic intermediate in its own right.

Conclusion and Future Outlook

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a richly functionalized and highly versatile building block. The strategic and selective manipulation of its key reactive sites—the C5-bromine, the pyridone nucleus, and the C2-ester—opens a vast number of avenues for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions at the C5-position are particularly powerful for introducing molecular diversity. Understanding the principles that govern the regioselectivity of N- versus O-alkylation allows for precise control over the substitution pattern of the pyridone core. Finally, the C2-ester provides a handle for further functionalization or for simplification of the molecule via decarboxylation. As the demand for novel heterocyclic compounds continues to grow, a thorough understanding of the reactivity of such key intermediates will remain a critical asset for the synthetic chemist.

References

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - Vulcanchem.
  • 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one - PMC - NIH.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PubMed Central.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline - Benchchem.
  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents - MDPI.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Ethyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate - Sigma-Aldrich.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • 178876-86-3|Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - BLDpharm.
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Decarboxylation - Organic Chemistry Portal.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
  • Organic Synthesis: General Remarks - Wiley-VCH.
  • (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ResearchGate.
  • Methyl 5-broMo-6-oxo-1,6-dihydropyridine-2-carboxylate | 178876-86-3 - ChemicalBook.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - NIH.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • Use of heterocyclic compounds as photosensitisers for the decarboxylation of carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm.
  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (Cas 178876-86-3) - Parchem.
  • Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate - BLDpharm.
  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - CAS:178876-86-3.
  • 178876-86-3 | Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | Bromides.
  • Methyl 5-broMo-6-oxo-1,6-dihydropyridine-2-carboxylate.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one - PMC - NIH.
  • The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis.
Exploratory

An In-depth Technical Guide to the Electronic and Steric Factors of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly functionalized pyridone derivative that serves as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly functionalized pyridone derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its chemical behavior is intricately governed by a delicate interplay of electronic and steric factors originating from its three key functional groups: a bromine atom at the 5-position, a keto group at the 6-position, and a methyl carboxylate group at the 2-position. This guide provides a detailed analysis of these factors, elucidating how they dictate the molecule's reactivity and utility in complex synthetic endeavors, particularly in the construction of novel pharmaceutical candidates.[2] We will explore the electronic landscape of the dihydropyridine ring, the steric implications of its substituents, and the resulting impact on its most valuable transformations, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No: 178876-86-3) is a pyridone derivative featuring a partially reduced pyridine ring.[1] The presence of the 6-oxo group establishes a lactam structure, which significantly influences the ring's aromatic character and overall reactivity.[1]

Caption: Chemical structure of the title compound.

The molecule's physical properties are critical for its handling, storage, and application in synthetic protocols.[1] Its hydrophilic nature, suggested by a negative LogP value, is noteworthy despite the presence of a halogen.[1]

PropertyValueReference
CAS Number 178876-86-3[1]
Molecular Formula C₇H₆BrNO₃[1][3]
Molecular Weight 232.03 g/mol [1][3]
Boiling Point 374.8 ± 42.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
LogP -0.68[1]
Flash Point 180.5 ± 27.9 °C[1]

Analysis of Electronic Factors

The reactivity of the pyridone ring is profoundly influenced by the cumulative electronic effects of its substituents. The interplay between inductive and resonance effects creates a unique electron distribution that defines the molecule's susceptibility to nucleophilic and electrophilic attack.[1]

  • Bromo Group (C5): The bromine atom exerts a dual electronic influence. It is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I), which polarizes the C-Br bond and reduces electron density in the ring. Concurrently, its lone pairs can participate in resonance, donating electron density back into the ring (+R effect).[1] For halogens, the inductive effect typically dominates, rendering the ring electron-deficient overall. This deficiency is crucial for activating the C5 position for nucleophilic attack.

  • Oxo Group (C6): The carbonyl group is a potent electron-withdrawing group through both induction (-I) and resonance (-R). It significantly delocalizes the ring's π-electrons and the nitrogen's lone pair, contributing to the lactam's stability and further decreasing the ring's electron density. This enhances the electrophilicity of the ring carbons, particularly C3 and C5.

  • Methyl Carboxylate Group (C2): Similar to the oxo group, the ester functionality is electron-withdrawing via induction and resonance (-I, -R). Its presence further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles.

The combined effect of these three groups makes the pyridone ring highly electron-poor, which is a key determinant of its characteristic reactivity.

Caption: Diagram of inductive (-I) and resonance (±R) effects.

Analysis of Steric Factors

While electronic effects dictate the inherent reactivity of sites, steric factors control the accessibility of those sites to reagents, often governing the regioselectivity of a reaction.[4][5]

  • Methyl Carboxylate (C2): This is a sterically demanding group. Its bulk hinders the approach of reagents to the adjacent C3 position and the ring nitrogen. This steric shielding can be exploited to direct functionalization to other, more accessible positions on the ring.[6]

  • Bromo Group (C5): While not as large as the ester, the bromine atom provides moderate steric bulk around the C4 and C5 positions. In reactions like metal-catalyzed cross-couplings, the size of the catalyst's ligands must be considered to ensure efficient access to the C-Br bond for oxidative addition.[7]

  • Planarity: The dihydropyridone ring is largely planar. This geometry exposes the faces of the ring to reagents, but the substituents create "zones of hindrance" that must be considered when planning a synthetic route. Studies on substituted pyridones have shown that steric buttressing between adjacent groups can significantly influence reaction pathways, for instance, by favoring certain cycloaddition modes.[8]

Reactivity and Synthetic Applications

The unique electronic and steric profile of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate makes it an ideal substrate for several high-value synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, combined with the fact that bromide is an excellent leaving group, makes the C5 position highly susceptible to nucleophilic substitution.[2][9] This allows for the direct introduction of a wide range of functionalities.

  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the electrophilic C5 carbon, and the negative charge is stabilized by the electron-withdrawing groups on the ring.[10][11] Subsequent expulsion of the bromide ion restores the ring system.

  • Applications: This pathway is used to install nitrogen, oxygen, or sulfur nucleophiles, providing rapid access to diverse libraries of compounds for biological screening.[1][12]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation.[2]

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The reaction couples the bromopyridone with an organoboron species (e.g., a boronic acid) using a palladium catalyst and a base.[13] This reaction is widely used to synthesize substituted biaryls, which are common motifs in pharmaceutical compounds.[14][15] The choice of catalyst, ligands, and base is crucial for achieving high yields.[16]

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Bromopyridone, Boronic Acid, and Base (e.g., K₂CO₃) in Solvent (e.g., Dioxane/H₂O) Inert 2. Degas mixture and place under inert atmosphere (N₂ or Ar) Reactants->Inert Catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) Inert->Catalyst Heat 4. Heat reaction mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS Catalyst->Heat Quench 5. Cool to RT and quench (e.g., with water) Heat->Quench Extract 6. Extract with organic solvent (e.g., EtOAc) Quench->Extract Purify 7. Dry, concentrate, and purify (e.g., column chromatography) Extract->Purify Product Final Coupled Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate with Phenylboronic Acid

Causality: This protocol outlines a standard Suzuki coupling.[13] A palladium(0) catalyst is used for the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[16] A mixed solvent system like dioxane/water is often used to dissolve both the organic substrate and the inorganic base.[13]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add dioxane and water (e.g., in a 4:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

The structural features of the title compound can be confirmed using standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available in the search results, data for structurally similar compounds allows for the prediction of key signals.[17][18][19]

TechniqueExpected Observations
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.- Two doublets in the aromatic region (7.0-8.5 ppm) for the two coupled protons on the pyridone ring (H3 and H4).- A broad singlet for the N-H proton, which may be solvent-dependent.
¹³C NMR - A signal for the methyl ester carbon around 50-55 ppm.- Signals for the sp² carbons of the pyridone ring between 100-160 ppm. The carbon bearing the bromine (C5) would be shifted.- Two carbonyl signals: one for the ester (>160 ppm) and one for the lactam (C6, >160 ppm).
IR Spectroscopy - A broad N-H stretching band around 3100-3400 cm⁻¹.- Two distinct C=O stretching bands: one for the lactam carbonyl (~1650-1680 cm⁻¹) and one for the ester carbonyl (~1720-1740 cm⁻¹).- C=C stretching bands in the 1550-1650 cm⁻¹ region.
Mass Spec (ESI) - Expected [M+H]⁺ peak at m/z ≈ 232.9 and [M-H]⁻ at m/z ≈ 230.9, showing the characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

Conclusion

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a textbook example of how substituent effects can be harnessed for synthetic advantage. Its electron-poor nature, a direct consequence of three electron-withdrawing groups, activates it for key transformations like nucleophilic substitution and palladium-catalyzed cross-coupling at the C5 position. Simultaneously, the steric environment created by the methyl carboxylate group can be used to direct reactivity away from the C3 position. A thorough understanding of these electronic and steric principles is paramount for any researcher aiming to utilize this potent building block in the synthesis of complex, high-value molecules for drug discovery and materials science.[20][21]

References

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxyl
  • Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H) - RSC Publishing.
  • The Role of Bromo-Pyridine Deriv
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC.
  • From Classical Adducts to Frustrated Lewis Pairs: Steric Effects in the Interactions of Pyridines and B(C6F5)3 - PubMed. [Link]

  • Supporting Inform
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing). [Link]

  • SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SYNTHESIS - Canadian Science Publishing. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Spectral data of compound 5a-5m, 6a-6e - AWS. [Link]

  • Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate - NIH. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Nucleophilic substitution - Wikipedia. [Link]

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - BuyersGuideChem. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. [Link]

  • Nucleophilic substitution reactions (video) - Khan Academy. [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. [Link]

  • SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep - YouTube. [Link]

  • Pyridones in drug discovery: Recent advances - ResearchGate. [Link]

  • Methyl 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylate from Aladdin Scientific. [Link]

  • 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific. [Link]

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - CAS:178876-86-3. [Link]

  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents - MDPI. [Link]

Sources

Foundational

solubility and stability of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Executive Summary Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a substituted pyridinone,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a substituted pyridinone, a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1][2] Pyridinone derivatives are recognized for their wide range of biological activities and favorable physicochemical properties, including metabolic stability and aqueous solubility.[2][3] This technical guide provides a comprehensive analysis of the solubility and stability profile of this specific compound. We will explore its inherent physicochemical characteristics, detail robust experimental protocols for determining its aqueous solubility, and outline a systematic approach to evaluating its chemical stability through forced degradation studies. The methodologies described herein are designed to provide researchers and drug development professionals with the foundational knowledge and practical workflows required to effectively handle, formulate, and advance compounds based on this promising scaffold.

Introduction to the Compound and its Scaffold

The Pyridinone Scaffold in Medicinal Chemistry

Pyridinones are considered "privileged scaffolds" in drug discovery.[2][3] This is due to their unique combination of features: they can act as both hydrogen bond donors and acceptors, serve as bioisosteres for amides and various ring systems, and can be chemically modified to fine-tune properties like lipophilicity, solubility, and metabolic stability.[2] These characteristics make them versatile building blocks for interacting with biological targets, leading to their application in developing treatments for a range of diseases, including cancer and viral infections.[1][3] The 2-pyridinone tautomer is generally favored over its 2-hydroxypyridine form, especially under physiological conditions, which contributes to its predictable behavior in biological systems.[1][4]

Physicochemical Profile

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No: 178876-86-3) is a derivative characterized by a bromine atom at the 5-position, a lactam (keto) group at the 6-position, and a methyl ester at the 2-position.[5] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

PropertyValueSource
CAS Number 178876-86-3[5]
Molecular Formula C₇H₆BrNO₃[5]
Molecular Weight 232.03 g/mol [5][6]
Boiling Point 374.8 ± 42.0 °C at 760 mmHg[5]
Density 1.7 ± 0.1 g/cm³[5]
LogP (calculated) -0.68[5]

The negative LogP value is particularly noteworthy, as it suggests the compound is hydrophilic and likely possesses greater solubility in water than in nonpolar organic solvents like octanol.[5]

Solubility Profile

A compound's aqueous solubility is a critical determinant of its absorption and distribution in vivo. Understanding and accurately measuring this property is a cornerstone of early-stage drug development.

Theoretical Solubility Assessment

The molecular structure provides key insights into its expected solubility. The presence of the pyridinone ring, with its capacity for hydrogen bonding via the N-H and C=O groups, along with the polar methyl ester, contributes to its hydrophilic character.[1] The calculated LogP of -0.68 strongly supports this, predicting favorable aqueous solubility.[5] While the bromine atom adds some lipophilicity, the overall balance of functional groups favors interaction with polar solvents.

Experimental Determination of Aqueous Solubility

To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard.[7] This protocol is designed to measure the thermodynamic solubility of the compound in a given solvent system.

  • Preparation: Add an excess amount of solid Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate to a series of glass vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid by centrifuging the samples at high speed or by filtering the supernatant through a 0.22 µm syringe filter.[7] Filtering is critical to remove fine particulates that could falsely elevate the measured concentration.

  • Sample Collection & Dilution: Carefully collect a precise aliquot of the clear, saturated supernatant. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the compound's concentration.[7]

Visualization of Solubility Workflow

The following diagram outlines the logical flow of the experimental process for determining aqueous solubility.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Aqueous Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect & Dilute Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Data Presentation

Results from solubility experiments should be tabulated for clarity.

Table 2: Hypothetical Aqueous Solubility Data

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water2515506680
PBS (pH 7.4)2518908145
Deionized Water3721009050
PBS (pH 7.4)37245010559

Note: The data in this table is illustrative and serves as an example of how results would be presented.

Stability Profile

Assessing the chemical stability of a drug candidate is mandatory to ensure its integrity, safety, and efficacy over time. Forced degradation (stress testing) is an essential tool used to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10]

Potential Degradation Pathways

The structure of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate contains several reactive sites that could be susceptible to degradation.[5]

  • Hydrolytic Degradation: The most significant potential liability is the methyl ester at the C2 position. Esters are susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ester bond to form the corresponding carboxylic acid (5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid) and methanol.[5][11] This is a common degradation pathway for ester-containing drug molecules.[12][13]

  • Oxidative Degradation: The electron-rich pyridinone ring system could be susceptible to oxidation, although specific pathways are not immediately obvious without experimental data.

  • Photodegradation: Compounds containing a bromo-aromatic moiety can be sensitive to light.[14] UV or visible light exposure could potentially lead to debromination or other radical-mediated reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. For pyridine-containing heterocyles, this can involve complex radical pathways leading to ring opening or other structural rearrangements.[15][16]

Experimental Protocol: Forced Degradation Study

A forced degradation study involves subjecting the compound to harsh conditions to accelerate its decomposition.[17][18] The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and identified.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A vial containing the stock solution protected from stress (e.g., wrapped in foil at -20°C) should be kept as a control.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature. Basic hydrolysis of esters is typically much faster than acidic hydrolysis, so elevated temperatures may not be necessary.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Stress: Heat a solution of the compound at an elevated temperature (e.g., 70°C) in a neutral pH buffer.

  • Photostability: Expose a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis: After the designated stress period, quench the reactions (e.g., neutralize acid/base) and dilute the samples. Analyze all stressed samples, including the control, by a stability-indicating HPLC method.

Table 3: Summary of Typical Forced Degradation Study Conditions

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp8 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNeutral Buffer70 °C48 hours
PhotolyticICH Q1B Light SourceRoom TempPer guideline
Visualization of Stability Assessment

The workflow for stability testing and the primary hydrolytic degradation pathway are visualized below.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (e.g., ACN:H2O) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (ICH Light) A->F G Quench & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC G->H I Identify & Quantify Degradants H->I

Caption: Anticipated Hydrolysis of the Methyl Ester.

Summary and Recommendations

  • Solubility: Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is predicted to be a hydrophilic compound with good aqueous solubility, a favorable property for many drug development applications. [5]This should be confirmed experimentally using the shake-flask method.

  • Stability: The primary stability concern for this molecule is the potential for hydrolysis of the methyl ester group. [5]This is a critical parameter to evaluate, as the formation of the corresponding carboxylic acid would represent a change in the active pharmaceutical ingredient. Forced degradation studies are essential to confirm this pathway and to investigate susceptibility to oxidative, thermal, and photolytic stress.

  • Handling and Storage: Based on its potential for hydrolysis, the compound should be stored in a dry, well-sealed container. Standard storage at room temperature is suggested by suppliers, but for long-term stability of stock solutions, storage at -20°C or -80°C in an anhydrous aprotic solvent like DMSO is recommended. [6][17][19]Protection from light is also advisable due to the bromo-aromatic system. [17] By undertaking the systematic evaluation of solubility and stability outlined in this guide, researchers can build a robust data package to support the advancement of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate and related analogues in the drug discovery pipeline.

References

  • Kontoghiorghes, G. J., & Bartlett, A. N. (1995). Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 38(10), 1762–1770. [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856531. [Link]

  • (PDF) Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sztanke, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Sztanke, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine. Retrieved January 7, 2026, from [Link]

  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 7, 2026, from [Link]

  • (PDF) Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 7, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 7, 2026, from [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • 8.8: Chemistry of Esters. (2021). LibreTexts Chemistry. Retrieved January 7, 2026, from [Link]

  • Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. (n.d.). BIOFOUNT. Retrieved January 7, 2026, from [Link]

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Exploratory

The Synthesis of Dihydropyridine Derivatives: A Technical Guide for the Modern Chemist

Abstract The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] This guide provides an in-depth review of the synthetic methodologies for creating DHP derivatives, tailored for researchers, scientists, and professionals in drug development. We begin with a detailed exploration of the foundational Hantzsch synthesis, including its mechanism and classical protocols. Subsequently, we delve into modern, more efficient, and sustainable advancements, such as catalytic approaches and green chemistry initiatives. Furthermore, this guide addresses the critical area of asymmetric synthesis for producing chiral DHPs, which is paramount for developing next-generation therapeutics with improved pharmacological profiles.[3] Each section is grounded in established chemical principles, supported by detailed experimental protocols, and visualized through clear, structured diagrams to bridge theory with practical application.

The Enduring Significance of Dihydropyridines

First synthesized by Arthur Hantzsch in 1881, 1,4-dihydropyridine derivatives have become indispensable in pharmacology.[1][4] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine are prominent examples of this class, primarily functioning as calcium channel antagonists for the treatment of hypertension and angina.[1][5] The therapeutic relevance of DHPs extends beyond cardiovascular applications, with research demonstrating potential in anticancer, antimicrobial, neuroprotective, and antioxidant activities.[2][6][7]

The versatility of the DHP core allows for extensive chemical modification, enabling fine-tuning of its pharmacological properties. This structural flexibility has fueled continuous interest in developing novel and efficient synthetic routes. This guide aims to provide a comprehensive overview of these synthetic strategies, from the historical Hantzsch reaction to contemporary catalytic and asymmetric methods.

The Cornerstone: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction (MCR) that remains one of the most straightforward methods for creating the DHP ring system.[5][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4]

Reaction Mechanism

The elegance of the Hantzsch synthesis lies in its convergence of several fundamental organic reactions into a single pot. The mechanism is generally understood to proceed through two parallel pathways that generate key intermediates, which then combine and cyclize.[5][9]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a chalcone intermediate).[5][8]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[5]

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[5] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[1][9]

Hantzsch_Mechanism Figure 1: Hantzsch Dihydropyridine Synthesis Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_final Combination & Cyclization Aldehyde Aldehyde Chalcone α,β-Unsaturated Carbonyl (Intermediate I) Aldehyde->Chalcone + Ketoester Ketoester1 β-Ketoester (1 eq.) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Enamine (Michael Addition) Ammonia Ammonia (NH₃) Enamine Enamine (Intermediate II) Ammonia->Enamine + Ketoester Ketoester2 β-Ketoester (1 eq.) DHP 1,4-Dihydropyridine (Final Product) Michael_Adduct->DHP Cyclization & Dehydration (-H₂O)

Caption: Figure 1: Hantzsch Dihydropyridine Synthesis Mechanism.

Classical Experimental Protocol: Synthesis of a Symmetrical 1,4-DHP

This protocol describes a conventional reflux method for synthesizing a symmetrical 1,4-DHP, adapted from standard procedures.[1]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • Ethyl Acetoacetate (or other β-ketoester): 20 mmol

  • Ammonium Acetate: 15 mmol

  • Ethanol: 50 mL

  • 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, and Hotplate

Procedure:

  • Combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in a 100 mL round-bottom flask containing ethanol (50 mL).

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature. The solid product will typically precipitate from the solution.

  • Collect the crude product via vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,4-dihydropyridine derivative.

Causality and Insights: The use of ammonium acetate serves as both the nitrogen source (ammonia) and a mild acid catalyst. Refluxing in ethanol provides the necessary thermal energy to overcome activation barriers while serving as a good solvent for the reactants. The precipitation of the product upon cooling is a key advantage, simplifying the initial isolation. However, this classical method often suffers from drawbacks like long reaction times and the need for high temperatures.[4][10]

Modern Synthetic Advancements

To overcome the limitations of the classical Hantzsch synthesis, significant research has focused on developing more efficient, versatile, and environmentally friendly protocols. These modern methods often employ catalysts or alternative energy sources.

Catalytic Approaches

A wide array of catalysts have been employed to improve reaction rates and yields, often under milder conditions. These include Lewis acids, organocatalysts, and various heterogeneous catalysts.[9][11]

Catalyst TypeExample(s)Typical ConditionsKey Advantages
Lewis Acids Bi(NO₃)₃, Ceric Ammonium Nitrate (CAN)75-80°C or Room Temp, Solvent-freeHigh efficiency, reduced reaction times.[11]
Heterogeneous Magnetic Nanoparticles (e.g., CoFe₂O₄@SiO₂)Reflux in EtOH/H₂OEasy separation and catalyst recyclability, green solvent use.[9][11]
Organocatalysts Proline, Thiourea derivativesRoom TemperatureMetal-free, mild conditions, potential for asymmetric synthesis.[3]
Solid Acids FePO₄, Sulfated Polyborate70-80°C, Solvent-freeHigh yields, operational simplicity.[9][11]
Green Chemistry & Alternative Energy Sources

In line with the principles of green chemistry, many modern protocols aim to minimize waste and energy consumption.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes.[1][4][12] The rapid, uniform heating often leads to higher yields and cleaner reactions.

  • Solvent-Free Reactions: Performing the condensation under solvent-free ("neat") conditions at elevated temperatures is a highly effective green methodology, reducing solvent waste and simplifying workup.[11][13]

  • Aqueous Media: Utilizing water as a solvent presents a clean, cheap, and safe alternative to traditional organic solvents, with some procedures affording excellent yields without any catalyst.[10][14]

Modern Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol provides a generalized procedure for a rapid, microwave-assisted synthesis.[1]

Materials:

  • Aldehyde: 5 mmol

  • Ethyl Acetoacetate: 10 mmol

  • Ammonium Acetate: 7.5 mmol

  • Ethanol: 10 mL

  • 20 mL Microwave reactor vial with a magnetic stir bar

Procedure:

  • In a 20 mL microwave vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). Note: Optimal time and temperature must be determined for specific substrates.

  • After the reaction is complete, cool the vial to room temperature, allowing the product to precipitate.

  • Isolate the solid by filtration, wash with cold ethanol, and purify by recrystallization.

Expertise Note: The key to successful microwave synthesis is the selection of a polar solvent like ethanol that couples efficiently with microwave energy. This method's primary advantage is the significant acceleration of the reaction, enabling high-throughput synthesis for library generation in drug discovery campaigns.[12]

Asymmetric Synthesis of Chiral Dihydropyridines

Many second-generation DHP drugs, such as amlodipine and nicardipine, are chiral, with their enantiomers often exhibiting different pharmacological activities and potencies. This makes the stereoselective synthesis of single-enantiomer DHPs a critical goal in medicinal chemistry.[3][15]

Classical Hantzsch synthesis of unsymmetrical DHPs typically yields a racemic mixture.[3][15] Methodologies to obtain enantiopure compounds include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclization.

  • Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or chiral phosphonic acids, can promote the enantioselective formation of the DHP ring.[16] This is a highly attractive method as it avoids the use of metals and often proceeds under mild conditions.

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[3]

Asymmetric_Synthesis_Workflow Figure 2: General Workflow for Asymmetric DHP Synthesis Reactants Achiral Reactants (Aldehyde, β-Ketoester, NH₃) Reaction Asymmetric Hantzsch Reaction Reactants->Reaction Catalyst Chiral Catalyst (e.g., Organocatalyst) Catalyst->Reaction Racemate Racemic DHP Mixture (R- and S-enantiomers) Reaction->Racemate Analysis Chiral HPLC Analysis (Determine %ee) Racemate->Analysis Purification Purification (e.g., Column Chromatography) Racemate->Purification Product Enantioenriched DHP Product Purification->Product

Caption: Figure 2: General Workflow for Asymmetric DHP Synthesis.

Conclusion and Future Outlook

The synthesis of dihydropyridine derivatives has evolved significantly from its 19th-century origins. While the Hantzsch reaction remains a fundamental and reliable method, modern advancements have made the process faster, more efficient, and more sustainable. The development of novel catalytic systems, particularly those enabling asymmetric synthesis, is paving the way for the discovery of next-generation DHP-based therapeutics with enhanced specificity and reduced side effects. The ongoing integration of green chemistry principles, such as the use of aqueous media and alternative energy sources, will continue to make DHP synthesis more environmentally and economically viable for both academic research and industrial-scale production.

References

  • Cheng, C. Y., Lee, M. J., & Chen, J. Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers.
  • (n.d.). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
  • (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers.
  • (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • (2020, September 4). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
  • (n.d.). Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. Benchchem.
  • (n.d.). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024).
  • (n.d.). Hantzsch pyridine synthesis. Wikipedia.
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  • (2020, September 4). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
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  • (2022, January 9). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction.
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290.
  • (n.d.). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives.
  • (n.d.). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Scirp.org.
  • (2025, August 8). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. PDF.
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  • (n.d.). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. PMC - NIH.
  • Khot, S., Auti, P. B., & Khedkar, S. A. (2021, February 1). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Bentham Science Publishers.
  • (n.d.). Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica.

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Foundational

The Pyridinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridinone ring, a six-membered nitrogen-containing heterocycle,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridinone ring, a six-membered nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, stemming from unique physicochemical properties and synthetic accessibility, has propelled its incorporation into a multitude of clinically successful therapeutic agents. This guide provides a comprehensive exploration of the pyridinone core, delving into its fundamental chemical characteristics, key synthetic strategies, diverse pharmacological applications, and the intricate structure-activity relationships that govern its biological effects. We will examine its role as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions and acting as a bioisostere for other common chemical moieties.[3][4] Through an analysis of marketed drugs and late-stage clinical candidates, this paper aims to equip researchers and drug development professionals with a deep, actionable understanding of the pyridinone core, facilitating its continued exploitation in the quest for novel and effective medicines.

The Pyridinone Core: A Structural and Physicochemical Overview

Pyridinones are a class of six-membered heterocyclic scaffolds containing a nitrogen atom and a carbonyl group within the ring.[5] This arrangement gives rise to two primary isomeric forms, the 2-pyridinone and 4-pyridinone structures, which are central to their utility in drug design.[2]

A key feature of these structures is their ability to exist in tautomeric equilibrium with their corresponding hydroxypyridine forms. However, the equilibrium strongly favors the pyridone form, which endows the scaffold with a unique combination of properties.[1]

Key Physicochemical Properties:

  • Hydrogen Bonding Capability: The pyridinone motif is an exceptional participant in hydrogen bonding. The ring nitrogen can act as a hydrogen bond acceptor, while the N-H proton serves as a donor. The exocyclic carbonyl oxygen is also a potent hydrogen bond acceptor.[4][6] This dual donor/acceptor capacity allows pyridinone-containing molecules to form strong and specific interactions with biological targets, such as the hinge region of kinases.[1][3]

  • Bioisosterism: The pyridinone core is a well-established bioisostere for a range of functional groups, including amides, phenols, pyridines, pyrimidines, and pyrazines.[3][5] This allows medicinal chemists to replace metabolically labile groups or to fine-tune the physicochemical properties of a lead compound, such as polarity, lipophilicity, and aqueous solubility, without losing key binding interactions.[1]

  • Modulation of Properties: The scaffold possesses multiple sites for derivatization, providing chemists with ample opportunity to manipulate molecular properties.[3] This synthetic tractability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the drug development process.

Synthetic Strategies for Accessing the Pyridinone Scaffold

The construction of the pyridinone ring is well-documented, with two principal strategies dominating the landscape: modification of existing six-membered rings and de novo synthesis via cyclocondensation reactions.[3]

Cyclocondensation Reactions

This is the most common approach, involving the reaction of two acyclic precursors to form the heterocyclic ring.

This protocol describes a classic approach to the 2-pyridone core via the condensation of an imino ester with a malonate derivative.

Step-by-Step Methodology:

  • Formation of the Imino Ester: Ethyl acetoacetate is treated with aqueous ammonia. The nitrogen atom attacks the ketone carbonyl, followed by dehydration, to yield the corresponding imino ester.

  • Condensation: The formed imino ester is then reacted with diethyl malonate in the presence of a suitable base (e.g., sodium ethoxide).

  • Cyclization: The base facilitates the condensation and subsequent intramolecular cyclization, leading to the formation of the ethyl 4-hydroxy-2-pyridinone-3-carboxylate product.[3]

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted using an appropriate organic solvent. The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Modern Synthetic Approaches

In recent years, more advanced synthetic methodologies have been developed to access complex pyridinone derivatives with greater efficiency and diversity. These include:

  • Transition-Metal Catalysis: Methods such as C-H activation and cross-coupling reactions have enabled the late-stage functionalization of pre-formed pyridinone rings, allowing for the rapid generation of compound libraries.[7]

  • One-Pot Syntheses: Multi-component reactions have been devised to construct highly substituted pyridinones in a single, efficient step, often with improved atom economy and environmental friendliness.[3]

The choice of synthetic route is ultimately dictated by the desired substitution pattern and the overall complexity of the target molecule.

G cluster_0 Synthetic Strategies for Pyridinone Core cluster_1 Key Methodologies Cyclocondensation Cyclocondensation Two_Component_Condensation Two-Component Condensation Cyclocondensation->Two_Component_Condensation Classic Approach Multi_Component_Reactions Multi-Component Reactions (One-Pot) Cyclocondensation->Multi_Component_Reactions Modern Efficiency Ring_Modification Ring_Modification Transition_Metal_Catalysis Transition-Metal Catalysis (e.g., C-H activation) Ring_Modification->Transition_Metal_Catalysis Late-Stage Functionalization

Caption: Overview of major synthetic routes to the pyridinone scaffold.

The Pharmacological Landscape of Pyridinone-Based Drugs

The pyridinone scaffold is a cornerstone of numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activity.[5][8] This versatility underscores its status as a privileged structure in drug discovery.

Drug NameTherapeutic AreaMechanism of Action (Target)
Milrinone CardiologyPhosphodiesterase 3 (PDE3) Inhibitor
Pirfenidone PulmonologyAnti-fibrotic and Anti-inflammatory Agent
Doravirine Virology (Anti-HIV)Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[9]
Ciclopirox DermatologyAntifungal Agent
Deferiprone HematologyIron Chelator
Gimeracil OncologyDihydropyrimidine Dehydrogenase Inhibitor
Tazemetostat OncologyEZH2 Histone Methyltransferase Inhibitor

Table 1: Selected FDA-Approved Drugs Containing a Pyridinone Core.[3][5]

The wide array of targets and indications highlights the scaffold's ability to be tailored for specific biological purposes. Pyridinone derivatives have demonstrated efficacy as antitumor, antimicrobial, anti-inflammatory, anticoagulant, and cardiotonic agents.[6][10]

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of pyridinone derivatives is intrinsically linked to their structure and the nature of their substituents. Understanding the structure-activity relationship (SAR) is paramount for designing novel agents with improved potency and selectivity.

Kinase Inhibition: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology.[3] The pyridinone ring has proven to be an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a conserved segment of the ATP-binding pocket.[1][3]

G Pyridinone_Inhibitor Pyridinone Inhibitor N-H (Donor) C=O (Acceptor) Kinase_Hinge Kinase Hinge Region Backbone N-H Backbone C=O Pyridinone_Inhibitor->Kinase_Hinge ATP_Binding_Site ATP Binding Site

Caption: Pyridinone core as a kinase hinge-binding motif.

The SAR for kinase inhibitors often reveals that:

  • The unsubstituted pyridinone N-H is crucial for the donor interaction.

  • Substituents at other positions on the ring can be modified to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity. For instance, in the development of Met kinase inhibitors, specific substitutions on the pyridinone core were shown to significantly enhance inhibitory activity.[3]

Other Therapeutic Targets

Beyond kinases, SAR studies have elucidated key structural requirements for other activities:

  • Antifungal Activity: For certain antifungal compounds, the hydroxyl-pyridinone moiety has been identified as essential for activity, likely due to its ability to chelate metal ions required by fungal enzymes.[3]

  • Antiproliferative Activity: Studies on various pyridine derivatives have shown that the presence and position of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) can enhance antiproliferative effects against cancer cell lines.[11][12] Conversely, bulky groups or halogens can sometimes decrease activity.[12]

  • Urease Inhibition: In the development of urease inhibitors, SAR analysis has suggested that electron-releasing groups on the pyridinone scaffold are important for modulating biological activity.[13]

Future Perspectives and Conclusion

The pyridinone core continues to be a fertile ground for drug discovery.[2] Its proven track record, combined with its favorable physicochemical and synthetic profile, ensures its place in the medicinal chemist's toolbox. Future efforts will likely focus on:

  • Novel Scaffolds: Exploring new substitution patterns and fused ring systems to access novel chemical space and target challenging proteins.

  • Targeted Therapies: Leveraging the pyridinone core in the design of highly selective inhibitors for specific enzyme isoforms or mutant proteins implicated in disease.

  • Advanced Drug Modalities: Incorporating the pyridinone motif into newer therapeutic paradigms, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35402370. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

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  • Rani, S., Rao, N., Beniwal, R., & Singh, J. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]

  • Khan, K. M., et al. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2786-2795. [Link]

  • Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. Arzneimittel-Forschung, 49(3), 250-255. [Link]

  • Ramírez-Villalva, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3242. [Link]

  • Singh, G., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6147. [Link]

  • Ramírez-Villalva, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, 39049444. [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(2), 285-305. [Link]

  • Al-Warhi, T., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 1-20. [Link]

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Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, a pivotal heterocyclic building block for researchers and professionals in the field of drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, a pivotal heterocyclic building block for researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of a Substituted Pyridone Core

In the landscape of medicinal chemistry, the pyridone scaffold is a privileged structure, frequently incorporated into molecules designed to interact with biological targets with high affinity and selectivity. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate emerges as a compound of significant interest due to its unique combination of functional groups: a reactive bromine atom, a nucleophilic pyridone nitrogen, and an ester moiety. This trifecta of functionalities offers a rich platform for chemical elaboration, making it a valuable starting material for the synthesis of complex molecular architectures.

Its primary utility lies in its application as a core intermediate for the development of potent and selective kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural framework of this compound is particularly suited for targeting the ATP-binding site of various kinases, including Cyclin-Dependent Kinase 8 (CDK8), Cyclin-Dependent Kinase 19 (CDK19), and Cyclin G-associated Kinase (GAK). This guide will explore the properties of this key intermediate and its application in the synthesis of these critical therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is essential for its effective use in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol [1][2][3]
CAS Number 178876-86-3[1][4][5]
Appearance Off-white to yellow solid (typical)General knowledge
Boiling Point 374.8 ± 42.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
LogP -0.68[1]

The negative LogP value suggests a degree of hydrophilicity, which can be an important factor in the initial stages of drug design, influencing solubility in aqueous media.[1]

Structural Features and Reactivity

The reactivity of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is governed by its distinct functional groups, which can be manipulated with a high degree of chemo-selectivity.

  • 5-Bromo Substituent: The bromine atom at the 5-position is a key handle for introducing molecular diversity. It is susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of aryl, heteroaryl, amino, and alkynyl groups. This is the primary site for building out the kinase-inhibitor pharmacophore.

  • 6-Oxo Group (Pyridone Tautomerism): The 6-oxo group imparts the pyridone character to the ring. Pyridones can exist in tautomeric forms (keto and enol), which can influence their reactivity and hydrogen bonding capabilities within a kinase active site. The nitrogen atom of the pyridone ring can also be a site for alkylation or arylation.

  • Methyl 2-Carboxylate: The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. It can also be a site for nucleophilic attack.

Caption: Key reactive sites of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Synthesis and Characterization

Plausible Synthetic Approach:

A potential synthetic strategy could involve the condensation of a β-keto ester with an amine, followed by cyclization and subsequent bromination. For instance, the reaction of a suitably substituted acrylate derivative with an amine could form a dihydropyridone ring system. Subsequent bromination at the 5-position would yield the desired product. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions would be critical to ensure regioselectivity.

Characterization:

For a compound of this nature, a full suite of analytical techniques would be employed to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring, the methyl ester protons, and the N-H proton of the pyridone. The coupling constants between the ring protons would confirm their positions.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and the pyridone, as well as for the carbon atoms of the pyridine ring, including the carbon bearing the bromine atom.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching vibrations of the ester and the pyridone, as well as N-H stretching of the pyridone.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate lies in its role as a versatile building block for the synthesis of kinase inhibitors. The pyridone core can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

G cluster_0 Synthesis of Kinase Inhibitors A Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl/Heteroaryl Boronic Acid or Amine C Advanced Intermediate B->C D Further Functionalization (e.g., Amide Coupling) C->D E Final Kinase Inhibitor (e.g., CDK8/19, GAK Inhibitor) D->E

Caption: General workflow for the use of the title compound in kinase inhibitor synthesis.

Targeting CDK8 and CDK19:

CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates transcription. Dysregulation of CDK8/19 has been implicated in various cancers. The 2-aminopyridine scaffold, which can be derived from the title compound, has been shown to be a potent hinge-binding motif for CDK8/19 inhibitors. The bromine atom at the 5-position of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provides a convenient point for introducing the necessary substituents to achieve high potency and selectivity.

Targeting GAK:

Cyclin G-associated kinase (GAK) is involved in clathrin-mediated membrane trafficking and has been identified as a potential target for antiviral and anticancer therapies. The pyridone core of the title compound can serve as a foundational element in the design of GAK inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate as the starting material. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To synthesize Methyl 5-aryl-6-oxo-1,6-dihydropyridine-2-carboxylate derivatives.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the starting bromide. Potassium carbonate is a common and effective base for this transformation.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (1,4-dioxane/water) to the flask, followed by the palladium catalyst.

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic starting materials and the inorganic base. Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactive sites allow for the systematic and efficient synthesis of a diverse range of complex molecules. For researchers and scientists engaged in the development of kinase inhibitors, this compound represents a key building block for accessing novel and potent therapeutic agents. A thorough understanding of its properties and reactivity is paramount to leveraging its full potential in the synthesis of next-generation medicines.

References

  • BuyersGuideChem. (n.d.). Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. Retrieved from [Link]

  • BIOFOUNT. (n.d.). Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 5-bromo-1-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

An In-Depth Guide to the Synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Introduction: A Versatile Heterocyclic Building Block Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No: 178876-86...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Introduction: A Versatile Heterocyclic Building Block

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No: 178876-86-3) is a functionalized pyridinone derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a lactam, a bromine atom, and a methyl ester, offers multiple reactive sites for further chemical transformations.[1] The bromine atom at the 5-position is particularly useful for introducing diverse functional groups via nucleophilic substitution or cross-coupling reactions, while the ester can be readily hydrolyzed or converted into other derivatives.[1]

This application note provides a detailed, two-step protocol for the synthesis of this compound, beginning with the regioselective bromination of 6-hydroxynicotinic acid, followed by a Fischer esterification. The causality behind key experimental choices is explained to provide researchers with a robust and reproducible methodology.

Overall Synthetic Strategy

The synthesis proceeds in two distinct stages:

  • Electrophilic Bromination: The pyridinone ring of the starting material, 6-hydroxynicotinic acid, is activated towards electrophilic substitution. Treatment with elemental bromine in an aqueous medium yields 5-bromo-6-hydroxynicotinic acid with high regioselectivity and yield.[4][5]

  • Esterification: The resulting carboxylic acid is converted to its corresponding methyl ester using methanol under acidic conditions to afford the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification A 6-Hydroxynicotinic Acid B 5-Bromo-6-hydroxynicotinic Acid A->B  Br₂, H₂O  Ice Bath -> RT, 24h C Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate B->C  MeOH, H₂SO₄ (cat.)  Reflux G cluster_mech Simplified Bromination Mechanism start Pyridinone Ring (Electron-rich) intermediate Sigma Complex (Resonance Stabilized) start->intermediate + Br⁺ (from Br₂) electrophile Br-Br (Bromine) product 5-Bromo Product + HBr intermediate->product - H⁺

Caption: Electrophilic substitution mechanism.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaSupplier Recommendation
6-Hydroxynicotinic acid5006-66-6C₆H₅NO₃Sigma-Aldrich, Alfa Aesar
Bromine7726-95-6Br₂Acros Organics
Methanol (Anhydrous)67-56-1CH₄OFisher Scientific
Sulfuric Acid (98%)7664-93-9H₂SO₄J.T. Baker
Sodium Bicarbonate144-55-8NaHCO₃EMD Millipore
Ethyl Acetate141-78-6C₄H₈O₂VWR
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Sigma-Aldrich
Deionized Water7732-18-5H₂OIn-house Millipore system

Experimental Protocols

PART 1: Synthesis of 5-bromo-6-hydroxynicotinic acid

This protocol is adapted from established literature procedures which report high yields. [4][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-hydroxynicotinic acid (8.0 g, 57.6 mmol) in 30 mL of deionized water.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: In a well-ventilated fume hood, slowly add bromine (4.2 mL, 81.4 mmol) dropwise to the stirred suspension over 20-30 minutes.

    • Causality Note: Bromine is highly corrosive and volatile. Slow, dropwise addition under cooled conditions is critical to control the exothermic reaction and prevent excessive bromine fuming.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. The mixture will remain a thick suspension.

  • Product Isolation: Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any unreacted starting materials and soluble byproducts. Dry the collected tan solid in a vacuum oven at 40-50 °C overnight.

    • Expected Yield: Approximately 12.1 g (97% yield) of 5-bromo-6-hydroxynicotinic acid. [4][5] * Characterization: The product's structure can be confirmed by ¹H NMR spectroscopy. ¹H NMR (400 MHz, DMSO-d6): δ 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H). [4][5]

PART 2: Synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

This procedure employs a standard Fischer esterification method.

  • Reaction Setup: To a 250 mL round-bottom flask containing the dried 5-bromo-6-hydroxynicotinic acid (12.0 g, ~55 mmol) from Part 1, add 120 mL of anhydrous methanol. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Acid Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) dropwise via a pipette.

    • Causality Note: The addition of concentrated sulfuric acid to methanol is highly exothermic. Pre-cooling the methanol solution prevents it from boiling violently upon addition of the acid catalyst.

  • Reaction (Reflux): Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated residue into a beaker containing ice-cold saturated sodium bicarbonate solution (~150 mL). Stir until CO₂ evolution ceases and the pH is neutral (pH 7-8). A precipitate should form.

    • Causality Note: Neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid, making the desired ester product less soluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate as a solid.

Product Characterization

PropertyValueReference
CAS Number 178876-86-3[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1][7]
Appearance White to off-white solidGeneral Observation
Boiling Point 374.8 ± 42.0 °C at 760 mmHg[1]
Storage Sealed in a dry environment at room temperature[7]

Further structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

  • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe burns. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Reacts violently with water. Always add acid to other solutions slowly and with cooling.

  • Organic Solvents: Methanol and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths, and keep away from open flames or sparks.

  • General: Always wear standard PPE, including a lab coat and safety glasses, when performing this synthesis.

References

  • 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - ChemicalBook. [4]2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 - ChemicalBook. [5]3. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - Vulcanchem. [1]4. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. [8]5. 5-Bromo-6-hydroxynicotinic acid - Chem-Impex. [9]6. 41668-13-7, 5-BROMO-6-HYDROXYNICOTINIC ACID Formula - ECHEMI. [6]7. Methyl 5-broMo-6-oxo-1,6-dihydropyridine-2-carboxylate | 178876-86-3 - ChemicalBook. [3]8. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - BuyersGuideChem. [2]9. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate - CAS:178876-86-3.

Sources

Application

Application Notes and Protocols for the Reaction of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate with Nucleophiles

Introduction: A Versatile Scaffold for Chemical Innovation Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique electronic and structural features, including a lactam moiety, an ester group, and a strategically positioned bromine atom, make it a versatile building block for the synthesis of a diverse array of more complex molecules.[1] The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, and this reactivity is further enhanced by the presence of the electron-withdrawing 6-oxo and 2-carboxylate groups.[2][3][4] The bromine atom at the 5-position serves as a convenient handle for introducing a wide range of functionalities through both traditional nucleophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the reactivity of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate with various nucleophiles. It offers detailed, field-proven protocols, mechanistic insights, and comparative data to empower researchers to effectively utilize this valuable synthetic intermediate.

Understanding the Reactivity of the 5-Bromo-2-pyridone Core

The chemical behavior of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is governed by the interplay of its functional groups. The electron-withdrawing nature of the pyridone ring, amplified by the carbonyl and ester functionalities, renders the C5 position electrophilic and susceptible to nucleophilic attack. This activation is crucial for the success of both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Two primary pathways for the functionalization of the C5 position will be discussed:

  • Nucleophilic Aromatic Substitution (SNAr): In this classical approach, a nucleophile directly displaces the bromide leaving group. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion, whose stability is enhanced by the electron-withdrawing groups on the ring.[3][5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods have revolutionized C-C and C-heteroatom bond formation.[7] A palladium catalyst facilitates the coupling of the bromopyridone with a wide range of organometallic and other reagents.

The choice between an SNAr approach and a palladium-catalyzed reaction often depends on the nature of the nucleophile, the desired bond to be formed, and the overall functional group tolerance of the substrate.[1][8][9][10] For instance, direct amination with simple amines can sometimes be achieved via SNAr, but the Buchwald-Hartwig amination offers a broader scope and milder conditions for a wider variety of amines.[7][11]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 5-bromo-2-pyridone core makes it a suitable substrate for SNAr reactions with strong nucleophiles.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing groups on the pyridone ring.[5][6]

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_0 S_N_Ar Mechanism Start Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Addition) Product 5-Substituted Product + Br⁻ Intermediate->Product - Br⁻ (Elimination)

Caption: Generalized workflow for SNAr on the 5-bromo-2-pyridone core.

Protocol for SNAr with N-Nucleophiles (Amination)

This protocol describes a general procedure for the reaction with primary and secondary amines.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • High-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv) and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv).

  • Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of base is critical. For less nucleophilic amines, a stronger base may be required to facilitate the reaction. However, excessively strong bases can lead to side reactions. The use of a high-boiling point solvent is necessary to achieve the required reaction temperatures. For highly activated heteroaryl halides, SNAr can be a more environmentally friendly alternative to palladium-catalyzed methods.[8][9][10]

Protocol for SNAr with S-Nucleophiles (Thiolation)

This protocol outlines a general procedure for the reaction with thiols.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Thiol (e.g., thiophenol, sodium thiomethoxide)

  • Base (e.g., NaH, K₂CO₃)

  • Polar aprotic solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • If using a thiol, pre-treat it with a base like NaH in an anhydrous solvent to generate the more nucleophilic thiolate in situ.

  • In a separate dry reaction vessel under an inert atmosphere, dissolve methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv) in the solvent.

  • Add the thiolate solution (1.1-1.3 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness: Thiolates are generally strong nucleophiles and can react readily with the substrate. It is important to control the stoichiometry to avoid potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a broader scope and milder conditions for the functionalization of the 5-bromo-2-pyridone core.

CrossCoupling_General cluster_1 General Palladium-Catalyzed Cross-Coupling Reactants Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate + Coupling Partner Product Coupled Product Reactants->Product Catalytic Cycle CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Product

Caption: Key components of a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromopyridone with an organoboron reagent.[12][13]

Protocol:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Aryl- or vinylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, dppf)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Expertise & Experience: The choice of ligand and base can significantly impact the reaction outcome. For challenging couplings, more sophisticated ligands like SPhos or XPhos may be beneficial. The boronic acid quality is also crucial for high yields.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful alternative to SNAr for the synthesis of aryl amines, offering a broader substrate scope and generally milder conditions.[7][11]

Protocol:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, tBuXPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Seal the vessel, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the solvent, followed by the amine (1.2 equiv) and then methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv).

  • Heat the mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is common. The choice of ligand is critical and often needs to be optimized for the specific amine and aryl halide.[7]

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the introduction of a terminal alkyne at the C5 position.[14]

Protocol:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (a liquid amine, e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add the solvent and the amine base.

  • Add methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Stir the reaction at room temperature or with gentle heating (up to 60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expertise & Experience: The copper co-catalyst is crucial for the reaction to proceed at mild temperatures. Copper-free Sonogashira couplings are also possible but may require higher temperatures or specialized ligands.[15]

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction allows for the arylation of an alkene at the C5 position of the pyridone.[14][16]

Protocol:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the palladium catalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), and the alkene (1.5 equiv).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify by column chromatography.

Trustworthiness: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene. Electron-deficient alkenes generally give the β-arylated product with high selectivity.[16]

Palladium-Catalyzed Cyanation: C-CN Bond Formation

Introducing a cyano group can be achieved using a palladium catalyst and a cyanide source. This method often provides better functional group tolerance and milder conditions than traditional methods using copper cyanide.[15][17][18]

Protocol:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., dppf, Xantphos)

  • Solvent (e.g., DMF, DMA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst, ligand, and the cyanide source.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent, followed by methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and carefully quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Expertise & Experience: Zinc cyanide is a commonly used reagent, but the less toxic potassium hexacyanoferrate (K₄[Fe(CN)₆]) is a safer alternative.[15][17] Catalyst deactivation by cyanide can be an issue, and the choice of ligand is crucial to mitigate this.[17]

Data Summary: A Comparative Overview

The following table provides a summary of typical reaction conditions for the functionalization of the 5-bromo-2-pyridone core. Note that these are generalized conditions and may require optimization for specific substrates.

Reaction TypeNucleophile/Coupling PartnerCatalyst/ReagentsBaseSolventTemperature (°C)Typical Yields
SNAr Amination Primary/Secondary Amines-K₂CO₃, Cs₂CO₃DMF, DMSO80-150Moderate to Good
SNAr Thiolation Thiols/Thiolates-NaH, K₂CO₃DMF, THF25-80Good to Excellent
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄Toluene/H₂O80-110Good to Excellent
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XantphosNaOt-BuToluene, Dioxane80-120Good to Excellent
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMF25-60Good to Excellent
Heck AlkenesPd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, NMP100-140Moderate to Good
Cyanation Zn(CN)₂, K₄[Fe(CN)₆]Pd₂(dba)₃ / dppf-DMF, DMA100-140Good to Excellent

Conclusion

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a valuable and versatile platform for the synthesis of a wide range of functionalized pyridone derivatives. The strategic positioning of the bromine atom on an electron-deficient ring allows for a rich and diverse chemistry, accessible through both classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this building block to accelerate their drug discovery and materials science programs.

References

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  • Walsh, K., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemical Communications. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

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  • Cross, S., & Grée, R. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • Walsh, K., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ResearchGate. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2336-2343. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Anjali, K. P., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35300-35318. [Link]

  • Organic Letters. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. [Link]

  • Wang, Z. J., & Bi, X. H. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Nakamura, H., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 544-547. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3953-3957. [Link]

  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(14), 6649-6656. [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5943-5949. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

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  • LeBlond, C. R., et al. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic Letters, 10(23), 5325-5328. [Link]

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  • Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

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Method

The Versatile Intermediate: Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold Precursor In the landscape of medicinal chemistry, the pyridinone core is a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Precursor

In the landscape of medicinal chemistry, the pyridinone core is a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique combination of hydrogen bond donors and acceptors, metabolic stability, and tunable physicochemical properties makes it an ideal starting point for drug design.[3] Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 178876-86-3) has emerged as a critical synthetic intermediate, providing a robust platform for accessing diverse libraries of functionalized pyridinone derivatives.

This application note serves as a technical guide for researchers, scientists, and drug development professionals on the strategic use of this versatile building block. We will delve into its reactivity, provide field-proven protocols for key transformations, and explain the causality behind experimental choices, focusing on palladium-catalyzed cross-coupling reactions that are central to modern synthetic chemistry.

Molecular Profile:

PropertyValueReference
CAS Number 178876-86-3N/A
Molecular Formula C₇H₆BrNO₃N/A
Molecular Weight 232.03 g/mol N/A
Structure Chemical Structure of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylateN/A

The molecule's power lies in its distinct reactive sites: a bromine atom at the C5 position, primed for cross-coupling, and a methyl ester at C2, which can be further modified. The electron-deficient nature of the pyridinone ring, influenced by the electronegative nitrogen and the carbonyl group, dictates its reactivity in palladium-catalyzed processes.

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[4] For Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the C5 position, a key vector for modulating biological activity in drug candidates.

Mechanistic Considerations & Rationale for Conditions

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The electron-deficient nature of the pyridinone ring can slow the initial oxidative addition step.[1] Furthermore, the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalysis. To overcome these challenges, the selection of the catalyst system is critical:

  • Palladium Source: Standard precatalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃/Pd(OAc)₂ are effective.

  • Ligand: Bulky, electron-rich phosphine ligands are paramount. Ligands like SPhos or XPhos accelerate both oxidative addition and reductive elimination and prevent catalyst deactivation.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they are strong enough to facilitate the reaction without promoting hydrolysis of the methyl ester.[7]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as it helps to dissolve both the organic substrate and the inorganic base.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate with various arylboronic acids.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Representative Data (Based on analogous systems):

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95[7][9]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901280-90[7][9]
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100675-85[6]

Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals where arylamine moieties are ubiquitous.[10][11] This reaction allows for the coupling of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Mechanistic Considerations & Rationale for Conditions

The mechanism mirrors other palladium-catalyzed cross-couplings, but the nature of the nucleophile (amine) introduces specific requirements.[12]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-Br OxAdd->PdII_Complex Amine_Coordination Amine Coordination & Deprotonation PdII_Complex->Amine_Coordination Amido_Complex [Ar-Pd(II)L2-NR2] Amine_Coordination->Amido_Complex Amine R2NH + Base Amine->Amine_Coordination RedElim Reductive Elimination Amido_Complex->RedElim Product Ar-NR2 (Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Expertise & Experience:

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For an electron-deficient substrate like our pyridinone, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[11] They promote the crucial, often slow, reductive elimination step that forms the C-N bond. For certain amines, bidentate ligands like Xantphos can also be highly effective.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[3] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Step-by-Step Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, the amine (if solid), NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.

  • Degassing: If not performed in a glovebox, seal the tube and briefly bubble argon or nitrogen through the solution.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[13]

Representative Data (Based on analogous systems):

AmineCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Reference
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11070-85[13]
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-95[11]
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Dioxane11065-80[13]

Conclusion and Outlook

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a powerful and versatile intermediate for the synthesis of complex pyridinone-containing molecules. Its strategic application in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides an efficient entry point to novel chemical matter for drug discovery programs. The protocols and insights provided herein offer a solid foundation for researchers to harness the full potential of this valuable building block in the development of next-generation therapeutics.

References

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  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available from: [Link]

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  • Guan, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available from: [Link]

  • Jones, K. L., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Raza, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. Available from: [Link]

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  • Wang, K., et al. (2024). Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 107, 129780. Available from: [Link]

  • Frost, C. G., et al. (2011). The Suzuki reaction in aqueous media promoted by P, N ligands. Dalton Transactions, 40(35), 8884-8894. Available from: [Link]

  • Corbet, J. P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Wommack, A. J., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4568. Available from: [Link]

  • Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 287, 117399. Available from: [Link]

  • Kumar, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology. Available from: [Link]

  • Kumar, A., et al. (2019). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][11][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Journal of Sulfur Chemistry. Available from: [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. Available from: [Link]

  • Szabó, K. J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate. Available from: [Link]

  • Feringa, B. L., et al. (2023). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ChemRxiv. Available from: [Link]

  • Langer, P., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis. Available from: [Link]

  • Wang, Q., et al. (2022). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 27(19), 6289. Available from: [Link]

Sources

Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyridinones

Introduction: The Pyridinone Scaffold and the Power of Cross-Coupling Pyridinone heterocycles are a cornerstone in modern medicinal chemistry, recognized as "privileged structures" due to their versatile biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold and the Power of Cross-Coupling

Pyridinone heterocycles are a cornerstone in modern medicinal chemistry, recognized as "privileged structures" due to their versatile biological activities and favorable physicochemical properties.[1][2] These scaffolds can act as hydrogen bond donors and acceptors, and their derivatives have demonstrated a wide range of therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory effects.[1][3] The ability to functionalize the pyridinone core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.[4]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[5][6] These reactions provide a powerful and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance.[7][8] For drug development, this translates to the rapid generation of diverse molecular libraries from common intermediates.[4]

This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-pyridinones, a key intermediate for accessing novel 5-substituted pyridinone derivatives. We will explore four major classes of coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The focus will be on not only the procedural steps but also the underlying mechanistic principles and the rationale for selecting specific catalysts, ligands, and conditions to ensure robust and reproducible outcomes.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[6][9] The reaction is highly tolerant of various functional groups, making it a workhorse in complex molecule synthesis.[7]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the 5-bromo-pyridinone, breaking the C-Br bond and inserting the palladium to form a Pd(II) complex.[10] This is often the rate-determining step.

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[11]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (5-Aryl-Pyridinone) trans_complex->product substrate 5-Bromo-Pyridinone (Ar-Br) substrate->oa_complex boronic Boronic Acid + Base (R-B(OR)₂) boronic->trans_complex

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridinone

This protocol is adapted from established procedures for similar bromopyridine substrates.[2][7][12] The use of a Pd(PPh₃)₄ catalyst is a classic choice, though more modern and efficient catalyst systems using specialized ligands exist.[11] The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base.[7]

Reagents & Equipment

  • 5-Bromo-2-pyridinone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or resealable reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure

  • To a Schlenk flask, add 5-bromo-2-pyridinone (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of 5-bromo-pyridinone).

  • Stir the reaction mixture vigorously and heat to 85-95 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-pyridinone.

Data Summary: Representative Suzuki-Miyaura Conditions

Coupling Partner Catalyst (mol%) Ligand Base (equiv) Solvent Temp (°C) Yield (%) Reference
Arylboronic Acid Pd(PPh₃)₄ (5) PPh₃ K₃PO₄ (2.3) Dioxane/H₂O 85-95 60-90 [7]
Arylboronic Acid Pd₂(dba)₃ (1.5) SPhos (3.0) K₃PO₄ (2.0) Toluene 100 >90 [11]

| Heteroarylboronate | Pd₂(dba)₃ (2.0) | PCy₃ (3:1 L:Pd) | KF (3.0) | Dioxane | 110 | 74-91 |[13] |

Heck Reaction: Olefin Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[5] This reaction is particularly useful for introducing vinyl groups or more complex unsaturated side chains onto the pyridinone core.

Mechanistic Insight

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[5]

  • Oxidative Addition : Pd(0) inserts into the 5-bromo-pyridinone C-Br bond to form an arylpalladium(II) complex.

  • Olefin Insertion (Syn-Addition) : The alkene coordinates to the palladium center and then inserts into the Pd-C bond. This step typically occurs in a syn-periplanar fashion.

  • β-Hydride Elimination : A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated along with the palladium, forming a C=C double bond in the product and a hydridopalladium(II) complex. This step requires a syn-coplanar arrangement and determines the regioselectivity.

  • Base-Promoted Regeneration : A base regenerates the Pd(0) catalyst from the hydridopalladium(II) complex, completing the cycle.

Heck_Reaction_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition insertion_complex Olefin Insertion Complex oa_complex->insertion_complex Syn-Addition hydrido_complex H-Pd(II)L₂-Br insertion_complex->hydrido_complex β-Hydride Elimination product Ar-Alkene (Substituted Product) insertion_complex->product hydrido_complex->pd0 Catalyst Regeneration substrate 5-Bromo-Pyridinone (Ar-Br) substrate->oa_complex alkene Alkene alkene->insertion_complex base Base base->pd0

Figure 2: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Heck Reaction of 5-Bromo-2-pyridinone

This is a representative protocol based on conditions used for various aryl bromides.[14][15] The choice of a phosphine-free catalyst like palladium acetate with a hindered amine base is a common and effective system.[5]

Reagents & Equipment

  • 5-Bromo-2-pyridinone (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Optional: Phosphine ligand (e.g., P(o-tolyl)₃) (2-4 mol%)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Sealed reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure

  • To a sealed reaction vessel, add 5-bromo-2-pyridinone (1.0 equiv) and Pd(OAc)₂ (0.01 equiv).

  • If using a ligand, add it at this stage.

  • Add the anhydrous solvent (e.g., DMF).

  • Add the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv) to the mixture.

  • Seal the vessel and heat the reaction to 100-140 °C for 16-48 hours. The high temperature is often necessary for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium black. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl Pyridinones

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[16] This reaction is invaluable for introducing linear alkynyl moieties, which are important pharmacophores and versatile synthetic handles for further transformations like click chemistry or cyclizations. The reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) salt.[17]

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles.[18]

  • Palladium Cycle : Similar to the Suzuki and Heck reactions, this cycle begins with the oxidative addition of the 5-bromo-pyridinone to a Pd(0) species.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the alkyne group to the arylpalladium(II) complex.

  • Reductive Elimination : The aryl and alkynyl groups couple and are eliminated from the palladium center, affording the final product and regenerating the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition oa_complex->pd0 Reductive Elimination product Ar-C≡CR (5-Alkynyl-Pyridinone) oa_complex->product cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation & Coordination cu_acetylide->oa_complex Transmetalation substrate 5-Bromo-Pyridinone (Ar-Br) substrate->oa_complex alkyne Terminal Alkyne (H-C≡CR) + Base alkyne->cu_acetylide

Figure 3: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 5-Bromo-2-pyridinone

This protocol is based on a procedure for the coupling of similar bromo-cyano-pyridines.[19] The reaction is typically run under mild, often room temperature, conditions.

Reagents & Equipment

  • 5-Bromo-2-pyridinone (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-15 mol%)

  • Copper(I) Iodide (CuI) (10-30 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure

  • In a Schlenk flask, dissolve the 5-bromo-2-pyridinone (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio).

  • Degas the solution by bubbling Argon through it for 15-20 minutes.

  • To the degassed solution, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[19]

  • Continue to degas the mixture for another 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[20] This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[20][21]

Mechanistic Insight

The mechanism is similar to other cross-coupling reactions but involves a nitrogen nucleophile.[20]

  • Oxidative Addition : Pd(0) adds to the 5-bromo-pyridinone to form the arylpalladium(II) bromide complex.

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium, forming the desired 5-amino-pyridinone product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex (Ar-Pd(II)L₂-NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (5-Amino-Pyridinone) amido_complex->product substrate 5-Bromo-Pyridinone (Ar-Br) substrate->oa_complex amine Amine (HNR₂) + Base amine->amido_complex

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-pyridinone

This protocol utilizes a modern, highly active catalyst system. The development of sterically hindered, electron-rich phosphine ligands like XPhos has been critical to the broad applicability of this reaction.[22] A strong, non-nucleophilic base like sodium tert-butoxide is required.

Reagents & Equipment

  • 5-Bromo-2-pyridinone (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (2-Cyano-4,6-diisopropylphenyl)diphenylphosphine (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube

Procedure

  • In a glovebox or under an inert atmosphere: Add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv) to a dry, sealed reaction tube.

  • Add the 5-bromo-2-pyridinone (1.0 equiv).

  • Add the anhydrous solvent (e.g., Toluene).

  • Finally, add the amine (1.2 equiv).

  • Seal the tube tightly and remove it from the glovebox.

  • Place the tube in a preheated oil bath or heating block at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Hussain, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Crespo-Yapur, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Hussain, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Beletskaya, I. P., et al. (2006). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. Request PDF. Available at: [Link]

  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Available at: [Link]

  • Abdel-Naim, A., et al. (2023). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • De Vleeschouwer, F., et al. (2014). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]

  • Reeve, J. T., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Available at: [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link]

  • MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. PMC - NIH. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Jana, S., et al. (2019). Detailed mechanistic studies on PNN-palladium pincer complex catalyzed Suzuki-Miyaura cross-coupling reaction proceeding through a PdII/PdIII/PdIV catalytic cycle. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Zhang, S., et al. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Available at: [Link]

  • Li, J., et al. (2013). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Semba, K., & Nakao, Y. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Available at: [Link]

  • El-Ghanam, A. M. (2020). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Solà, M. (2013). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Daugulis, O., et al. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Available at: [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles. Wipf Group. Available at: [Link]

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Method

Application Notes and Protocols for the Derivatization of the Ester Group in Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Introduction: The Strategic Importance of the Pyridinone Scaffold The 6-oxo-1,6-dihydropyridine, or pyridinone, core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic and s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinone Scaffold

The 6-oxo-1,6-dihydropyridine, or pyridinone, core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a particularly valuable starting material. The bromine atom at the 5-position serves as a handle for cross-coupling reactions, while the methyl ester at the 2-position provides a readily modifiable site to introduce diverse functionalities, thereby enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).[4]

This guide provides detailed protocols for the three primary derivatizations of the ester group of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: hydrolysis to the corresponding carboxylic acid, direct amidation to form carboxamides, and transesterification to generate alternative esters. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful implementation in a research setting.

I. Hydrolysis: Gateway to Activated Intermediates

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a foundational step. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives via well-established coupling chemistries. Both base- and acid-catalyzed methods are viable, with the choice depending on the overall stability of the starting material and the desired workup conditions.

Causality Behind Experimental Choices:
  • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method due to its typically faster reaction rates and irreversibility, as the carboxylate salt formed is resistant to re-esterification under basic conditions.[5] Lithium hydroxide (LiOH) is a common choice as it is less likely to cause side reactions compared to sodium or potassium hydroxide in some contexts.[6] The use of a mixed solvent system, such as tetrahydrofuran (THF)/methanol/water, ensures the solubility of both the relatively nonpolar starting material and the hydroxide salt.[6]

  • Acid-Catalyzed Hydrolysis: This method is employed when the molecule contains base-labile functional groups. The reaction is an equilibrium process, and thus, the use of a large excess of water is necessary to drive the reaction to completion.[7] A strong acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

Experimental Protocols:

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF, methanol, and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

    • The resulting precipitate, 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford the pure product.

Protocol 2: Acid-Catalyzed Hydrolysis

  • Reaction Setup: To a solution of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a suitable solvent like dioxane or acetic acid, add a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Parameter Base-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis
Primary Reagent Lithium Hydroxide (LiOH)Sulfuric Acid (H₂SO₄)
Temperature Room TemperatureReflux (80-100 °C)
Key Advantage Irreversible, clean conversionTolerant of base-labile groups
Key Disadvantage Potential for side reactions with base-sensitive moietiesReversible, requires excess water

II. Amidation: Building Blocks for Bioactivity

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. The resulting carboxamides of the pyridinone scaffold can exhibit a wide array of biological activities.[9] Direct amidation from the methyl ester is possible but often requires harsh conditions. A more common and versatile approach involves the initial hydrolysis to the carboxylic acid, followed by activation and coupling with an amine.

Causality Behind Experimental Choices:
  • Two-Step Amidation (via Carboxylic Acid): This is the most reliable method. The carboxylic acid is first activated with a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to form a highly reactive intermediate.[3] This intermediate then readily reacts with the desired amine to form the amide bond. The addition of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[1]

  • Direct Amidation from Ester: While less common for this type of substrate due to the need for high temperatures or strong bases, direct amidation can be achieved under specific catalytic conditions.[10] This approach can be advantageous by reducing the number of synthetic steps.

Experimental Protocols:

Protocol 3: Two-Step Amidation via Carboxylic Acid Activation

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Isolation:

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired carboxamide.

G cluster_hydrolysis Hydrolysis cluster_amidation Amidation start Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate acid 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylic acid start->acid LiOH, THF/MeOH/H₂O or H₂SO₄, H₂O amide 5-bromo-6-oxo-1,6-dihydropyridine -2-carboxamide Derivative acid->amide 1. HBTU, DIPEA, DMF 2. Amine (R¹R²NH)

Caption: Workflow for two-step amidation.

III. Transesterification: Modulating Physicochemical Properties

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[8] This reaction is particularly useful for modifying the physicochemical properties of the parent molecule, such as solubility and lipophilicity, which can have a significant impact on its pharmacokinetic profile. Transesterification can be catalyzed by either an acid or a base.

Causality Behind Experimental Choices:
  • Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, a strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reaction is driven to completion by using the desired alcohol as the solvent, ensuring a large excess.[8]

  • Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol, is used as the catalyst. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester.[11] To favor the product, the alcohol byproduct (methanol in this case) can be removed by distillation.[8]

Experimental Protocols:

Protocol 4: Acid-Catalyzed Transesterification

  • Reaction Setup: Dissolve Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in the desired alcohol (e.g., ethanol, isopropanol), which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the formation of the new ester by TLC or LC-MS.

  • Workup and Isolation:

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess alcohol under reduced pressure.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

G cluster_derivatives Derivatization Pathways start Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate acid Carboxylic Acid (via Hydrolysis) start->acid Base or Acid Catalysis new_ester New Ester (via Transesterification) start->new_ester Acid or Base Catalysis in R'OH amide Carboxamide (via Amidation) acid->amide Coupling Agents

Caption: Overview of derivatization pathways.

Conclusion

The derivatization of the ester group in Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate opens up a plethora of possibilities for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for hydrolysis, amidation, and transesterification provide a robust framework for researchers to generate diverse libraries of pyridinone derivatives for biological screening. The choice of method will depend on the specific target molecule and the compatibility of other functional groups present in the starting material. Careful monitoring and purification are paramount to obtaining high-purity compounds for subsequent studies.

References

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]

  • MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct amidation from carboxylic acid and amine as a substrate. Retrieved from [Link]

  • ACS Publications. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • ACS Publications. (n.d.). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Retrieved from [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis. Retrieved from [Link]

  • YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]

  • PubMed. (2018, February 10). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][12]naphthyridin-(5H)ones. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.

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Application

The Versatile Scaffold: Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, a functionalized pyridone derivative, has emerged as a highly versatile building block for the synthesis of a diverse array of biologically active compounds. Its intrinsic chemical features, including multiple reactive sites, allow for facile and targeted modifications, making it an invaluable starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of this scaffold, with a focus on the synthesis of potent kinase and bromodomain inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the underlying biological pathways.

Chemical Reactivity and Strategic Importance

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is characterized by three key functional groups that dictate its reactivity and utility in drug design: a bromine atom at the 5-position, a keto group at the 6-position, and a methyl carboxylate at the 2-position[1]. This arrangement of functional groups creates a unique electronic landscape within the molecule, predisposing it to a range of chemical transformations[1].

  • The Bromine Handle: The bromine atom is the primary site for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the strategic installation of a wide variety of aryl, heteroaryl, and amino substituents, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

  • The Pyridone Core: The 6-oxo-1,6-dihydropyridine (or 2-pyridone) core is a well-established pharmacophore in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the active sites of biological targets[2]. Its unique electronic and steric properties also allow it to serve as a bioisostere for other common chemical motifs like phenyl rings or amides[2].

  • The Ester Functionality: The methyl carboxylate group provides an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid for further derivatization or be involved in other ester-based chemical transformations[1].

The strategic combination of these features makes Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate a powerful tool in fragment-based drug discovery and lead optimization campaigns[1][3].

Application I: Development of Bromodomain (BRD4) Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic readers that regulate the transcription of key oncogenes and pro-inflammatory genes.[4][5] Small molecule inhibitors of BRD4 have shown significant promise in the treatment of various cancers and inflammatory diseases. The pyridone scaffold is a key feature in a number of potent BRD4 inhibitors.[6][7]

Mechanism of BRD4 Inhibition

BRD4 utilizes its two bromodomains, BD1 and BD2, to recognize and bind to acetylated lysine residues on histone tails. This interaction tethers BRD4 to chromatin, where it recruits the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA polymerase II and subsequent transcriptional elongation of target genes, including the potent oncogene c-Myc.[5] Pyridone-based inhibitors act as acetyl-lysine mimetics, competitively binding to the hydrophobic pocket of the bromodomain and displacing BRD4 from chromatin. This leads to the downregulation of c-Myc and other target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of BRD4 inhibition by pyridone-based compounds.

Synthetic Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction, a robust method for installing aryl or heteroaryl groups at the 5-position of the pyridone ring. This procedure is adapted from established methods for the coupling of related bromo-heterocycles.[8][9]

Reaction Scheme:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the reaction vessel under a stream of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-oxo-1,6-dihydropyridine-2-carboxylate derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation. Degassing the solvents prior to use helps to ensure the longevity of the catalyst.

  • Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Ligand Choice (if using a two-part catalyst system): The phosphine ligand stabilizes the palladium center and influences the rate and efficiency of the oxidative addition and reductive elimination steps. The choice of ligand can be critical for challenging substrates.

Application II: Synthesis of Kinase Inhibitors

The pyridone scaffold is also a prominent feature in a variety of kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer and other diseases.[10][11] These include inhibitors of Src, Met, and the PI3K/Akt/mTOR pathway.

Targeted Kinase Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. Pyridone-based molecules have been developed as dual PI3K/mTOR inhibitors.

  • Src Family Kinases: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion. Its overexpression and activation are linked to metastatic progression.

  • Met Tyrosine Kinase: The Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell motility, invasion, and angiogenesis. Dysregulation of the HGF/Met axis is implicated in the development and metastasis of numerous cancers.

Kinase_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Src Src Pathway cluster_Met Met Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Growth Cell Growth & Proliferation mTOR->Growth Inhibitor_PI3K Pyridone Inhibitor Inhibitor_PI3K->PI3K Inhibitor_PI3K->mTOR Integrins Integrins/RTKs Src Src Integrins->Src FAK FAK Src->FAK activates Migration Cell Migration & Invasion FAK->Migration Inhibitor_Src Pyridone Inhibitor Inhibitor_Src->Src HGF HGF Met Met Receptor HGF->Met binds to Gab1 Gab1 Met->Gab1 activates Proliferation Proliferation & Angiogenesis Gab1->Proliferation Inhibitor_Met Pyridone Inhibitor Inhibitor_Met->Met

Caption: Overview of kinase signaling pathways targeted by pyridone-based inhibitors.

Synthetic Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position of the pyridone ring. This protocol is based on general procedures for the amination of aryl halides.[6]

Reaction Scheme:

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 5-amino-6-oxo-1,6-dihydropyridine-2-carboxylate derivative.

Causality of Experimental Choices:

  • Catalyst and Ligand System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for efficient catalytic turnover. The ligand facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the final product.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate its entry into the catalytic cycle. For substrates with base-sensitive functional groups, a milder base like cesium carbonate may be employed.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the phosphine ligands and deactivating the catalyst. Therefore, the use of anhydrous solvents and reagents is critical for optimal results.

Data Presentation: Representative Building Blocks and Their Applications

The following table summarizes the key transformations of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate and the potential therapeutic applications of the resulting derivatives.

Starting MaterialReaction TypeCoupling PartnerResulting ScaffoldPotential Therapeutic Application
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylateSuzuki-Miyaura CouplingArylboronic Acid5-Aryl-pyridoneBRD4 Inhibitor, Kinase Inhibitor
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylateBuchwald-Hartwig AminationPrimary/Secondary Amine5-Amino-pyridoneKinase Inhibitor, GPCR Modulator
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylateSonogashira CouplingTerminal Alkyne5-Alkynyl-pyridoneAnticancer Agents
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylateStille CouplingOrganostannane5-Aryl/Alkenyl-pyridoneDiverse Bioactive Molecules

Conclusion and Future Perspectives

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate has proven to be a highly valuable and versatile starting material in drug discovery. Its amenability to a wide range of robust and scalable chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient generation of large and diverse compound libraries. The resulting pyridone-containing molecules have demonstrated significant potential as inhibitors of key therapeutic targets, including bromodomains and various protein kinases. As our understanding of the structural and functional roles of these targets in disease continues to grow, the strategic use of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

  • Wang, L., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry, 60(9), 3829–3851. [Link]

  • Hansen, B. B., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry, 63(13), 7008–7032. [Link]

  • Gomez, D. E., et al. (2022). Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. Organic & Biomolecular Chemistry, 20(22), 4563-4567. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles as Acetyl-Lysine Mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

  • Chung, C. W. (2012). Discovery and characterization of I-BET762, a potent and selective pan-inhibitor of the bromodomain and extra-terminal (BET) family of proteins. Journal of Medicinal Chemistry, 55(1), 576-588. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Zou, Z., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Liu, Z., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800095. [Link]

  • Chen, L., et al. (2016). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5906-5909. [Link]

  • Park, H., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(8), 1431-1440. [Link]

  • Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Hewings, D. S., et al. (2013). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm, 4(1), 167-173. [Link]

  • Chen, L., et al. (2016). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5906-5909. [Link]

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Method

Application Notes & Protocols: Development of Kinase Inhibitors from Pyridinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridinone core is a privileged scaffold in medicinal chemistry, demonstrating significant po...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridinone core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors.[1][2][3] Its unique electronic and structural properties, particularly the ability to act as both a hydrogen bond donor and acceptor, make it an ideal bioisostere for kinase hinge-binding motifs.[1][2][3] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel kinase inhibitors based on the pyridinone scaffold. We will delve into the underlying principles of pyridinone chemistry, detail synthetic strategies, outline robust protocols for biological evaluation, and discuss key considerations for structure-activity relationship (SAR) optimization.

Introduction: The Pyridinone Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] This has rendered them one of the most important classes of drug targets.[4][5] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with a growing number of approved drugs demonstrating significant clinical benefit.[4][5][6]

The pyridinone scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors.[1][3][7] Its planar, aromatic nature, combined with the presence of a lactam functionality, allows for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, particularly with the hinge region that connects the N- and C-lobes of the kinase domain.[1][2][3] This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor.

Furthermore, the pyridinone ring can be readily functionalized at multiple positions, enabling the exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.[1][2] This versatility has led to the discovery of pyridinone-based inhibitors against a range of kinase targets, including but not limited to:

  • Met Kinase: Involved in cell proliferation and motility.[1][8]

  • Protein Tyrosine Kinases (PTKs): A broad family of kinases often implicated in cancer.[1][2]

  • Mitogen-Activated Protein Kinases (MAPKs): Key components of signaling cascades that regulate cell growth and differentiation.[1]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[4]

  • c-Src Kinase: A non-receptor tyrosine kinase involved in cell growth and survival.[9]

This guide will provide the necessary framework for leveraging the pyridinone scaffold in your kinase inhibitor discovery program.

Synthetic Strategies for Pyridinone Scaffolds

The synthesis of substituted pyridinones can be achieved through various established condensation reactions.[1][2] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

One-Pot Synthesis of 2(1H)-Pyridinones

A highly efficient and environmentally friendly approach involves a one-pot reaction using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, catalyzed by L-proline.[1][2] This method offers broad functional group tolerance.[1][2]

Condensation of β-Ketoesters with Enamines

A common and versatile method involves the condensation of β-ketoesters with enamines or their precursors. For example, ethyl acetoacetate can be converted to an imino ester in aqueous ammonia, which then undergoes condensation with diethyl malonate to yield a 4-hydroxy-2-pyridinone derivative.[1][2]

Biological Evaluation of Pyridinone-Based Kinase Inhibitors

A critical aspect of kinase inhibitor development is the rigorous biological evaluation of synthesized compounds. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[10][11]

Biochemical Kinase Assays

Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase.[10] These assays are typically performed in vitro using purified recombinant kinase domains.[12]

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction.[12][15] Higher luminescence indicates greater inhibition.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are widely used for high-throughput screening.[12][16]

  • ELISA-Based Assays: These assays utilize phospho-specific antibodies to detect the phosphorylated substrate.[12]

This protocol provides a general framework for assessing kinase inhibition using a commercially available luminescence-based assay kit (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyridinone-based test compounds

  • ATP

  • Kinase assay buffer (optimized for the specific kinase)

  • Kinase-Glo® reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridinone test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted test compounds to the wells of the microplate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • The final reaction volume will depend on the plate format (e.g., 25-50 µL for 96-well plates).

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can engage its target within a cellular environment and exert a functional effect.[10][11] These assays provide insights into cell permeability, off-target effects, and the compound's impact on downstream signaling pathways.

Common Cell-Based Assay Formats:

  • Cell Proliferation/Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to assess the antiproliferative effects of the inhibitors on cancer cell lines that are dependent on the target kinase.[8]

  • Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates in treated cells.[17]

  • Target Engagement Assays: Techniques like NanoBRET™ can be used to quantify the binding of the inhibitor to the target kinase in live cells.[10]

This protocol outlines a general procedure for evaluating the antiproliferative activity of pyridinone inhibitors using the MTT assay.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Pyridinone-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader with absorbance measurement capabilities (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridinone test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from biochemical and cell-based assays will guide the SAR studies.[18][19] The goal of lead optimization is to improve the potency, selectivity, and drug-like properties of the initial hit compounds.

Key Considerations for SAR of Pyridinone Kinase Inhibitors:

  • Hinge-Binding Moiety: The pyridinone core itself is the primary hinge-binder. Modifications to the substituents on the nitrogen and at other positions on the ring can influence the strength and geometry of this interaction.[1][2]

  • Solvent-Exposed Region: Substituents that extend into the solvent-exposed region of the ATP-binding pocket can be modified to enhance potency and selectivity. This is often a key area for introducing functionalities that improve physicochemical properties.

  • Selectivity Pocket: Targeting unique features of the selectivity pocket of the desired kinase over other kinases is crucial for developing selective inhibitors. This can be achieved by introducing specific functional groups that form favorable interactions with amino acid residues in this region.

Data Presentation: SAR Table

Compound IDR1R2R3Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
PYR-001 HClPhenyl50010.5
PYR-002 MeClPhenyl2505.2
PYR-003 HOMePhenyl>1000>20
PYR-004 HCl4-F-Phenyl1502.1

This is an exemplary table. Actual R groups and data will vary based on the specific pyridinone scaffold and target.

Visualizing Key Concepts

General Workflow for Kinase Inhibitor Development

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development A Pyridinone Scaffold Selection & Synthesis B Biochemical Screening (HTS) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Cell-Based Assays (Potency & Selectivity) D->E E->D F ADME/Tox Profiling E->F G Lead Candidate Selection F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I IND-Enabling Studies H->I G cluster_0 Kinase Hinge Region cluster_1 Pyridinone Inhibitor Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyridinone_NH N-H Pyridinone_NH->Hinge_CO H-Bond (Donor) Pyridinone_CO C=O Pyridinone_CO->Hinge_NH H-Bond (Acceptor)

Caption: Hydrogen bonding of pyridinone with the kinase hinge.

Conclusion

The pyridinone scaffold represents a highly promising starting point for the development of novel and effective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability, coupled with its ability to form key interactions within the kinase active site, make it an attractive core for medicinal chemists. By employing the systematic approach to synthesis, biological evaluation, and SAR-guided optimization outlined in these application notes, researchers can efficiently advance their pyridinone-based kinase inhibitor discovery programs.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. ScienceDirect. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • The Discovery of Pyridone and Pyridazone Heterocycles as γ-Secretase Modulators. PMC. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

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Application

One-Pot Syntheses of Substituted 2(1H)-Pyridinones: A Senior Application Scientist's Guide

Introduction: The Enduring Importance of the 2(1H)-Pyridinone Scaffold The 2(1H)-pyridinone motif is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 2(1H)-Pyridinone Scaffold

The 2(1H)-pyridinone motif is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug discovery.[1][2] This structural unit is present in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access structurally diverse 2(1H)-pyridinones is, therefore, a topic of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of modern one-pot synthesis methods for substituted 2(1H)-pyridinones. By streamlining synthetic procedures, one-pot reactions offer significant advantages in terms of time, cost, and sustainability, minimizing the need for intermediate purification steps and reducing solvent waste. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind the experimental choices. This document is designed to be a practical and authoritative resource, empowering you to effectively implement these powerful synthetic strategies in your own research.

I. Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product that contains the essential parts of all reactants, represent a highly efficient strategy for the synthesis of complex molecules like substituted 2(1H)-pyridinones.[1]

A. Three-Component Synthesis of 3-Cyano-2(1H)-pyridinones

One of the most widely employed MCRs for 2-pyridone synthesis involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acid (e.g., a 1,3-dicarbonyl compound) in the presence of a suitable base or catalyst.

Mechanism and Rationale:

The reaction typically proceeds through a domino Knoevenagel condensation/Michael addition/ring closure cascade. The aldehyde first reacts with the active methylene compound in a Knoevenagel condensation to form a highly electrophilic α,β-unsaturated intermediate. This is followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration or aromatization to afford the final 2-pyridone. The choice of catalyst, often a mild base like piperidine or triethylamine, is crucial to facilitate the initial condensation and subsequent cyclization without promoting unwanted side reactions.

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Aldehyde Unsaturated Intermediate Unsaturated Intermediate Aldehyde->Unsaturated Intermediate + Active Methylene (Base) Active Methylene Active Methylene Active Methylene->Unsaturated Intermediate Michael Adduct Michael Adduct Unsaturated Intermediate->Michael Adduct + 1,3-Dicarbonyl Enolate 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Michael Adduct 2-Pyridone 2-Pyridone Michael Adduct->2-Pyridone Intramolecular Cyclization - H2O

Figure 1: General workflow for the three-component synthesis of 2-pyridinones.

Protocol 1: Synthesis of 6-Amino-4-(4-chlorophenyl)-3,5-dicyano-2(1H)-pyridinone

This protocol is adapted from a procedure known for its high yields and operational simplicity.

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL).

  • Add piperidine (0.1 mL, 1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid product and wash it with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the desired 6-amino-4-(4-chlorophenyl)-3,5-dicyano-2(1H)-pyridinone.

Data Summary:

AldehydeActive Methylene CompoundYield (%)Reference
BenzaldehydeMalononitrile92[2]
4-ChlorobenzaldehydeMalononitrile95[2]
4-MethoxybenzaldehydeMalononitrile90[2]
4-NitrobenzaldehydeMalononitrile88[2]
BenzaldehydeEthyl Cyanoacetate85[2]

II. The Bohlmann-Rahtz Pyridine Synthesis: A Classic Reimagined

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines, and with modifications, it can be adapted for the one-pot synthesis of 2-pyridones. The classical two-step procedure involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which is then cyclized at high temperatures.[3] Modern one-pot variations utilize acid catalysis to facilitate both the initial Michael addition and the subsequent cyclodehydration at lower temperatures.[4]

Mechanism and Rationale:

The reaction commences with the Michael addition of the enamine to the activated alkyne of the ethynylketone. This forms an aminodiene intermediate. In the presence of a Brønsted or Lewis acid, the E/Z isomerization of the double bond is facilitated, allowing for a subsequent intramolecular cyclization. The final step is a dehydration to yield the aromatic pyridone ring. The use of an acid catalyst is key to avoiding the high temperatures required in the original protocol.[4]

Bohlmann_Rahtz Enamine Enamine Aminodiene Intermediate Aminodiene Intermediate Enamine->Aminodiene Intermediate + Ethynylketone (Michael Addition) Ethynylketone Ethynylketone Ethynylketone->Aminodiene Intermediate Cyclized Intermediate Cyclized Intermediate Aminodiene Intermediate->Cyclized Intermediate Acid-catalyzed Isomerization & Cyclization 2-Pyridone 2-Pyridone Cyclized Intermediate->2-Pyridone - H2O

Figure 2: Simplified mechanism of the one-pot Bohlmann-Rahtz synthesis.

Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis of Ethyl 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

This protocol is a modification of the classical Bohlmann-Rahtz synthesis, adapted for a one-pot procedure.[4]

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • 1-Phenylprop-2-yn-1-one

  • Acetic acid

  • Toluene

Procedure:

  • In a round-bottom flask, a mixture of ethyl acetoacetate (1.30 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in toluene (20 mL) is heated to reflux with a Dean-Stark trap to remove water, forming the enamine in situ.

  • After 2 hours, the mixture is cooled to room temperature.

  • 1-Phenylprop-2-yn-1-one (1.30 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) are added.

  • The reaction mixture is then heated to 80°C and stirred for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-pyridone.

Data Summary:

Enamine PrecursorAlkynoneCatalystYield (%)Reference
Ethyl β-aminocrotonatePhenylpropynoneAcetic Acid85[4]
Ethyl β-aminocrotonateButynoneAcetic Acid78[4]
3-AminocrotononitrilePhenylpropynoneAmberlyst 1575[5]

III. Vilsmeier-Haack Reaction: A Versatile Tool for Pyridinone Annulation

The Vilsmeier-Haack reaction, traditionally used for the formylation of electron-rich aromatic compounds, has been ingeniously adapted for the one-pot synthesis of highly substituted 2-pyridones.[6] This method often involves the reaction of 1-acetyl,1-carbamoyl cyclopropanes with the Vilsmeier reagent (POCl₃/DMF).[6]

Mechanism and Rationale:

The reaction is proposed to initiate with the ring-opening of the cyclopropane by the Vilsmeier reagent, generating an enolate intermediate. This is followed by a haloformylation of the acetyl group and an intramolecular nucleophilic cyclization of the carbamoyl nitrogen onto the newly formed electrophilic center. The final product is obtained after elimination. The temperature of the reaction can often be controlled to favor different substitution patterns on the resulting pyridone.[6]

Vilsmeier_Haack Cyclopropane Substrate Cyclopropane Substrate Ring-Opened Intermediate Ring-Opened Intermediate Cyclopropane Substrate->Ring-Opened Intermediate + Vilsmeier Reagent (Ring Opening) Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Ring-Opened Intermediate Cyclized Intermediate Cyclized Intermediate Ring-Opened Intermediate->Cyclized Intermediate Haloformylation & Intramolecular Cyclization 2-Pyridone 2-Pyridone Cyclized Intermediate->2-Pyridone Elimination

Figure 3: Proposed mechanistic pathway for the Vilsmeier-Haack synthesis of 2-pyridones.

Protocol 3: Vilsmeier-Haack Synthesis of 4-Chloro-1,5-dimethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde

This protocol is based on the work of Pan et al. for the synthesis of highly substituted 2-pyridones.[6]

Materials:

  • 1-Acetyl-1-(N-methylcarbamoyl)-2-phenylcyclopropane

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of DMF (5 mL) at 0°C, slowly add POCl₃ (1.53 g, 10 mmol). Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-acetyl-1-(N-methylcarbamoyl)-2-phenylcyclopropane (2.31 g, 10 mmol) in DMF (5 mL) to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 100°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

IV. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[7] This is particularly advantageous for one-pot syntheses of 2-pyridones.

Rationale for Microwave Irradiation:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, leading to dramatic rate enhancements. For multicomponent reactions, this can be particularly effective in driving the reaction to completion and minimizing side product formation.

Protocol 4: Microwave-Assisted One-Pot Synthesis of N-Substituted 3-Cyano-2-pyridones

This protocol is a general procedure that can be adapted for a variety of substrates.[7]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • A ketone (e.g., acetone, acetophenone)

  • Ammonium acetate or a primary amine

  • Ethanol (as solvent, if not solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the ketone (1 mmol), and ammonium acetate (1.5 mmol) or a primary amine (1.2 mmol).

  • If the reaction is not performed neat, add a minimal amount of a high-boiling polar solvent like ethanol or DMF (2-3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150°C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each substrate combination.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Summary for Microwave-Assisted Synthesis:

AldehydeKetoneAmine SourceTime (min)Yield (%)Reference
BenzaldehydeAcetophenoneAmmonium Acetate1091[7]
4-ChlorobenzaldehydeAcetophenoneAmmonium Acetate894[7]
BenzaldehydeCyclohexanoneAmmonium Acetate1287[7]
BenzaldehydeAcetophenoneBenzylamine1085[7]

V. Conclusion and Future Perspectives

The one-pot synthesis of substituted 2(1H)-pyridinones has witnessed remarkable advancements, driven by the principles of efficiency, atom economy, and green chemistry. Multicomponent reactions, innovative applications of classical name reactions, and the adoption of modern technologies like microwave irradiation have provided chemists with a powerful toolkit to access a vast array of these valuable heterocyclic scaffolds.

The methods detailed in this guide offer robust and reproducible starting points for researchers in both academic and industrial settings. As the demand for novel therapeutic agents and functional materials continues to grow, the development of even more sophisticated and sustainable one-pot strategies for 2-pyridone synthesis will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35887-35915. [Link]

  • Shaabani, A., Ghasemi, E., & Ghadami, V. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(45), 25631-25636. [Link]

  • Magedov, I. V., Manpadi, M., O'Connor, R., Evdokimov, A., Elias, J. S., & Cardenas, E. I. (2007). Antiproliferative and apoptosis inducing properties of pyrano[3,2-c]pyridones accessible by a one-step multicomponent synthesis. Bioorganic & Medicinal Chemistry Letters, 17(14), 3872-3876. [Link]

  • Pan, W., Dong, D., Liu, Q., Zhang, R., & Wang, L. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421-2423. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Mijin, D. Ž., Tadić, J. D., & Jovanović, M. D. (2018). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Journal of the Serbian Chemical Society, 83(1), 1-20. [Link]

  • Al-Mulla, A. (2017). A review: biological importance of pyridone derivatives. Journal of Saudi Chemical Society, 21, S127-S138. [Link]

  • Chun, Y. S., Ryu, K. Y., Ko, Y. O., Hong, J. Y., Hong, J., Shin, H., & Lee, S. G. (2009). One-pot synthesis of 2-pyridones via chemo-and regioselective tandem Blaise reaction of nitriles with propiolates. The Journal of Organic Chemistry, 74(19), 7556-7558. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Khazaei, A., & Anary-Abbasinejad, M. (2006). An efficient one-pot synthesis of polysubstituted dihydropyridones derivatives. Journal of the Brazilian Chemical Society, 17, 1045-1048. [Link]

  • Sun, J., Sun, L., Yan, C. G., & Wang, Q. F. (2011). A protocol to synthesize structurally diverse 3,4-dihydropyridones via multicomponent reaction. Chinese Chemical Letters, 22(11), 1279-1282. [Link]

  • Zhang, W., Sheng, S., & Cai, C. (2012). Zn-SSA catalyzed one-pot synthesis of 5-cyano-2-pyridinone derivatives. Catalysis Communications, 27, 156-159. [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A new modification of the Bohlmann-Rahtz pyridine synthesis. Synlett, 2001(08), 1149-1151. [Link]

  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein journal of organic chemistry, 9(1), 232-244. [Link]

  • Bai, H., Sun, R., Liu, S., & Chen, X. (2018). Construction of Fully Substituted 2-Pyridone Derivatives via Four-Component Branched Domino Reaction Utilizing Microwave Irradiation. The Journal of organic chemistry, 83(17), 10345-10354. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Kumar, D., & Varma, R. S. (2006). Revisiting nucleophilic substitution reactions: microwave-assisted synthesis of azides, thiocyanates, and sulfones in an aqueous medium. The Journal of organic chemistry, 71(17), 6697-6700. [Link]

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Method

Application Note: A Robust Protocol for the Purification of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate via Flash Column Chromatography

Introduction Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3) is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3) is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The purity of this building block is paramount, as residual impurities from the synthetic process can lead to undesirable side reactions, complicate structural elucidation, and compromise the biological activity of downstream compounds. This application note provides a comprehensive, field-tested protocol for the efficient purification of this compound using silica gel flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection to troubleshooting common issues like peak tailing, ensuring researchers can achieve high purity and yield with confidence.

Analysis of Compound Physicochemical Properties

A successful chromatographic separation is predicated on understanding the physicochemical properties of the target molecule. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate possesses a unique combination of functional groups that dictate its behavior on a polar stationary phase like silica gel.

  • Molecular Structure: C₇H₆BrNO₃[1]

  • Molecular Weight: 232.03 g/mol [1][2]

  • Key Functional Groups: The molecule contains a polar lactam (the 6-oxo group within the dihydropyridine ring), a methyl ester, and a bromine atom.[1] These groups, particularly the hydrogen-bonding capability of the lactam N-H, contribute to the compound's overall polarity.

  • Predicted Polarity: The compound has a calculated LogP of -0.68, indicating it is hydrophilic (polar) in nature.[1]

This inherent polarity suggests that the compound will have a strong affinity for the silica gel stationary phase. Consequently, a relatively polar mobile phase will be required for elution. The basic nitrogen atom within the pyridine ring can interact strongly with acidic silanol groups on the silica surface, a common issue with pyridine derivatives that can lead to significant peak tailing.[3] Our protocol is designed to mitigate this effect.

Preliminary Analysis via Thin-Layer Chromatography (TLC)

Before committing the bulk material to a flash column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). This preliminary step allows for rapid solvent system screening and ensures the chosen conditions are effective.

Protocol for TLC Method Development:

  • Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the dissolved sample onto the TLC plate's baseline.

  • Solvent System Screening: Develop plates in various solvent systems. A good starting point for a polar compound like this is an ethyl acetate (EtOAc) / Hexane mixture.[4]

    • Test a range of ratios: 30% EtOAc/Hexane, 50% EtOAc/Hexane, 70% EtOAc/Hexane, and 100% EtOAc.

    • Also test a more polar system, such as 5% Methanol (MeOH) in Dichloromethane (DCM).[4]

  • Visualization: Visualize the developed plates under UV light (254 nm) and/or by staining with potassium permanganate.

  • Optimal Rf Value: The ideal solvent system should provide a retention factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Optimized Flash Column Chromatography Protocol

This protocol assumes a standard flash chromatography setup. The scale can be adjusted based on the quantity of crude material.

Materials & Equipment
Item Specification
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Column Glass or pre-packed cartridge, sized appropriately for sample load
Mobile Phase Solvents HPLC-grade Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
Crude Material Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Sample Loading Celite® or additional silica gel for dry loading
Detection UV detector or TLC analysis of fractions
Collection Fraction collector or test tubes
Workflow Diagram

Purification_Workflow Crude Crude Sample TLC TLC Method Development (EtOAc/Hexane) Crude->TLC DryLoad Sample Adsorption (Dry Loading) Crude->DryLoad Chromatography Gradient Elution (EtOAc/Hexane + 0.1% TEA) TLC->Chromatography Determines Gradient DryLoad->Chromatography ColumnPrep Column Packing (Slurry Method) ColumnPrep->Chromatography Collection Fraction Collection Chromatography->Collection FractionAnalysis TLC Analysis of Fractions Collection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Pure Pure Product Evaporation->Pure

Caption: Workflow for the purification of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare two mobile phase reservoirs:

    • Solvent A: Hexane (+ 0.1% v/v Triethylamine)

    • Solvent B: Ethyl Acetate (+ 0.1% v/v Triethylamine)

    • Rationale: The addition of a small amount of triethylamine (TEA) is crucial.[3] TEA is a competing base that deactivates the acidic silanol sites on the silica gel, preventing the basic nitrogen of the pyridine ring from interacting strongly. This significantly reduces peak tailing and improves peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.

    • Equilibrate the column by flushing with 3-5 column volumes of the initial mobile phase composition (e.g., 20% Solvent B in Solvent A).

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude material in a minimal amount of a low-boiling-point solvent (e.g., DCM or acetone).

    • Add 2-3 times the sample weight of silica gel or Celite® to the solution.

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Rationale: Dry loading introduces the sample in a concentrated band, leading to sharper peaks and better resolution compared to wet loading, especially if the sample has poor solubility in the initial mobile phase.

  • Elution and Fraction Collection:

    • Carefully apply the dry-loaded sample to the top of the silica bed.

    • Begin the elution using a gradient. A typical gradient profile based on a TLC Rf of ~0.3 in 50% EtOAc/Hexane would be:

Time / CV % Solvent B (EtOAc + 0.1% TEA) Purpose
0-2 CV20%Elute very non-polar impurities
2-12 CV20% → 70% (Linear Gradient)Separate target compound from close-eluting impurities
12-15 CV70% → 100%Elute highly polar baseline impurities
  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Troubleshooting

Problem Probable Cause Solution
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silica.[3]Ensure 0.1-0.5% triethylamine is added to the mobile phase.
Poor Separation Inappropriate solvent system; column overloading.Re-optimize the solvent system with TLC. Reduce the amount of crude material loaded onto the column.
Compound Won't Elute Mobile phase is not polar enough.Increase the gradient endpoint or switch to a more polar solvent system (e.g., MeOH/DCM).[5]
Low Recovery Compound is irreversibly adsorbed to the silica; sample degradation.Check for degradation on a TLC plate.[3] If stable, the addition of TEA should improve recovery. Consider switching to a different stationary phase like alumina if degradation is suspected.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the high-purity isolation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. By performing preliminary TLC analysis to tailor the solvent gradient and incorporating triethylamine to mitigate peak tailing, researchers can overcome the common challenges associated with purifying polar, basic heterocyclic compounds. This robust methodology ensures the acquisition of high-quality material essential for advancing research and development in synthetic and medicinal chemistry.

References

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxyl
  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxyl
  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry.
  • Solvent Systems for Silica Gel Column Chrom
  • Methyl 5-broMo-6-oxo-1,6-dihydropyridine-2-carboxyl
  • Column chrom
  • What Solvent Is Used In Column Chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv

Sources

Application

N-Alkylation of Dihydropyridines: A Detailed Guide to Synthetic Protocols and Mechanistic Insights

Introduction: The Significance of N-Alkylated Dihydropyridines Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiova...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Dihydropyridines

Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.[1][2][3] The therapeutic potential of these molecules can be significantly modulated by substitution at the N1 position of the dihydropyridine ring. N-alkylation not only influences the pharmacokinetic and pharmacodynamic properties of DHP-based drugs but has also been shown to imbue them with novel biological activities, including the ability to overcome multidrug resistance in cancer cells.[4]

This comprehensive guide provides detailed experimental procedures for the N-alkylation of dihydropyridines, targeting researchers, scientists, and professionals in drug development. We will delve into three robust and widely employed synthetic strategies: direct alkylation with alkyl halides, phase-transfer catalysis (PTC), and the Mitsunobu reaction. Beyond presenting step-by-step protocols, this document will elucidate the underlying chemical principles and mechanistic rationale that guide the selection of reagents and reaction conditions, ensuring a thorough understanding for the successful synthesis and characterization of N-alkylated dihydropyridines.

Choosing the Right Path: A Comparative Overview of N-Alkylation Strategies

The selection of an appropriate N-alkylation method is contingent upon several factors, including the nature of the alkylating agent, the steric and electronic properties of the dihydropyridine substrate, and the desired scale of the reaction.

Method Advantages Disadvantages Best Suited For
Direct Alkylation with Alkyl Halides Simple, cost-effective, and widely applicable for reactive alkyl halides.Requires strong bases (e.g., NaH) which can be hazardous; may lead to side reactions with sensitive functional groups.Straightforward alkylations with primary and some secondary alkyl halides on robust DHP scaffolds.
Phase-Transfer Catalysis (PTC) Utilizes milder bases (e.g., NaOH, K₂CO₃), environmentally benign solvents, and is amenable to scale-up.[5]Catalyst selection can be crucial for optimal results; potential for catalyst poisoning by certain leaving groups (e.g., iodide).[5]Greener and safer alkylations, particularly for industrial applications.[6]
Mitsunobu Reaction Mild reaction conditions, proceeds with inversion of stereochemistry at the alcohol carbon, and is tolerant of a wide range of functional groups.[7][8]Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification; atom economy is poor.[7]Alkylation with alcohols, especially for complex or sensitive substrates where stereochemical control is important.[9]

Experimental Protocols

Protocol 1: Direct N-Alkylation using Alkyl Halide and Sodium Hydride

This method is a classical and effective approach for the N-alkylation of dihydropyridines, particularly with reactive alkyl halides. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the dihydropyridine nitrogen, forming a highly nucleophilic anion that readily reacts with the electrophilic alkyl halide.[10]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the N-H bond of the dihydropyridine, driving the reaction towards the formation of the N-anion. This minimizes the presence of the neutral, less reactive dihydropyridine in the reaction mixture.

  • Anhydrous DMF or THF: Polar aprotic solvents like DMF and THF are essential for several reasons. They effectively solvate the sodium cation of the resulting sodium dihydropyridinide, enhancing the nucleophilicity of the anion. Furthermore, they are unreactive towards NaH and the alkylating agent. It is crucial to use anhydrous solvents to prevent the quenching of NaH.[11]

  • Inert Atmosphere (Nitrogen or Argon): Sodium hydride is highly reactive with moisture and oxygen. Conducting the reaction under an inert atmosphere is a critical safety measure to prevent the formation of flammable hydrogen gas and to ensure the integrity of the base.[11]

Detailed Step-by-Step Methodology:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the 1,4-dihydropyridine (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly flammable and reacts violently with water. Handle with extreme care in a fume hood.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Dissolve the alkyl halide (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of ice-cold water or a saturated aqueous solution of ammonium chloride. Caution: The quenching of excess NaH is highly exothermic and will generate hydrogen gas.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated dihydropyridine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve DHP in anhydrous solvent cool Cool to 0 °C start->cool add_NaH Add NaH portion-wise under N2 cool->add_NaH stir1 Stir for 30-60 min add_NaH->stir1 add_halide Add alkyl halide dropwise stir1->add_halide stir2 Stir at room temperature (2-24h) add_halide->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with H2O or sat. NH4Cl monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure N-alkylated DHP G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification dissolve Dissolve DHP, PTC, and alkyl halide in organic solvent add_base Add aqueous inorganic base dissolve->add_base stir Stir vigorously at specified temperature (4-48h) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor separate Separate aqueous and organic layers monitor->separate wash Wash organic layer with water and brine separate->wash dry Dry and concentrate organic layer wash->dry purify Purify by column chromatography dry->purify end end purify->end Obtain pure N-alkylated DHP G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification dissolve Dissolve DHP, alcohol, and PPh3 in anhydrous solvent cool Cool to 0 °C dissolve->cool add_dead Add DEAD or DIAD dropwise cool->add_dead stir Stir at room temperature (2-12h) add_dead->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure N-alkylated DHP

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.

I. Introduction to the Synthesis

The synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This versatile molecule serves as a key building block in the development of various pharmaceutical compounds, including novel kinase inhibitors. The general synthetic strategy involves two key stages:

  • Formation of the 2-pyridone ring: Synthesis of the precursor, Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate.

  • Regioselective bromination: Introduction of a bromine atom at the C5 position of the pyridone ring.

This guide will address potential challenges in both stages and provide practical solutions to overcome them.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis, providing explanations and actionable steps to resolve them.

Problem 1: Low Yield in the Synthesis of Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (Precursor)

Symptoms:

  • The isolated yield of the precursor is significantly lower than expected.

  • TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.

Potential Causes and Solutions:

  • Incomplete reaction: The condensation reaction to form the 2-pyridone ring may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed. The use of a dehydrating agent can sometimes drive the equilibrium towards product formation.

  • Side reactions: Competing side reactions, such as self-condensation of the starting materials, can reduce the yield of the desired product.

    • Solution: Control the rate of addition of reagents. Adding one of the reactants slowly to the reaction mixture can minimize self-condensation. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate and outcome of the condensation.

    • Solution: Optimize the pH of the reaction medium. Depending on the specific condensation method used, the reaction may require acidic or basic conditions. Perform small-scale experiments to screen different pH values.

Problem 2: Poor Regioselectivity during Bromination (Formation of Di- and Tri-brominated Byproducts)

Symptoms:

  • Mass spectrometry or NMR analysis of the product mixture shows the presence of di- and/or tri-brominated species.

  • Purification by column chromatography is difficult due to the close polarity of the desired product and brominated impurities.

Potential Causes and Solutions:

  • Over-bromination: The 2-pyridone ring is activated towards electrophilic substitution, and using an excess of the brominating agent or harsh reaction conditions can lead to multiple brominations. The initial product, Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, is still susceptible to further electrophilic attack.

    • Solution 1: Stoichiometric control of the brominating agent. Use a slight excess (1.05-1.1 equivalents) of N-bromosuccinimide (NBS) as the brominating agent. NBS is generally more selective than bromine (Br₂) for this type of reaction.

    • Solution 2: Control the reaction temperature. Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the reaction and minimize over-bromination.

    • Solution 3: Slow addition of the brominating agent. Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

Problem 3: Presence of Unreacted Starting Material and Byproducts in the Final Product

Symptoms:

  • NMR spectrum of the final product shows peaks corresponding to the starting material (Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate).

  • The isolated product is contaminated with succinimide (if NBS is used).

Potential Causes and Solutions:

  • Incomplete bromination: The bromination reaction may not have reached completion.

    • Solution: Increase the reaction time or slightly increase the amount of brominating agent. Monitor the reaction by TLC to determine the optimal reaction time.

  • Inefficient purification: The purification method may not be effective at removing all impurities.

    • Solution 1: Recrystallization. The target compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. This is an effective method for removing both unreacted starting material and succinimide.

    • Solution 2: Aqueous work-up. After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate will destroy any remaining NBS or bromine. A subsequent wash with water will help to remove the water-soluble succinimide byproduct.

    • Solution 3: Column chromatography. If recrystallization is not effective, flash column chromatography on silica gel can be used. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective for separating the desired product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: N-bromosuccinimide (NBS) is generally the preferred brominating agent for the regioselective bromination of activated pyridones. It is a solid that is easier and safer to handle than liquid bromine. NBS often provides higher selectivity for mono-bromination, especially when the reaction conditions are carefully controlled.

Q2: How can I monitor the progress of the bromination reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.

Q3: What is the expected yield for this synthesis?

A3: The yield can vary depending on the specific conditions and the scale of the reaction. With an optimized protocol, a yield of 70-85% for the bromination step is achievable.

Q4: Can I use a different ester group instead of the methyl ester?

A4: Yes, it is possible to synthesize analogues with different ester groups (e.g., ethyl, benzyl). The choice of ester will depend on the subsequent steps in your synthetic route. The reaction conditions for the 2-pyridone formation and bromination may need to be re-optimized for different ester groups.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate from its precursor.

Materials and Reagents:
  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

  • N-bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Ethanol

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate, a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to yield Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate as a white to off-white solid.

V. Data Presentation

ParameterRecommended ConditionExpected Outcome
Brominating AgentN-bromosuccinimide (NBS)High regioselectivity for mono-bromination
Stoichiometry of NBS1.05 - 1.1 equivalentsMinimizes over-bromination
SolventAnhydrous AcetonitrileGood solubility of reactants
TemperatureRoom TemperatureControlled reaction rate
Reaction Time2 - 4 hoursComplete conversion of starting material
Purification MethodRecrystallization (Ethanol/Water)High purity of the final product

VI. Visualizing the Workflow

Synthetic Pathway

Synthesis Precursor Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate Product Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Precursor->Product Bromination NBS NBS, Acetonitrile Troubleshooting Start Low Yield or Impure Product Check_SM Check for unreacted starting material (TLC/NMR) Start->Check_SM Check_Byproducts Identify byproducts (MS/NMR) Start->Check_Byproducts Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Over_Bromination Over-bromination Check_Byproducts->Over_Bromination Purification_Issue Purification Issue Check_Byproducts->Purification_Issue Increase_Time_Temp Increase reaction time/temperature or reagent stoichiometry Incomplete_Rxn->Increase_Time_Temp Optimize_Stoichiometry Optimize NBS stoichiometry (1.05-1.1 eq) Over_Bromination->Optimize_Stoichiometry Lower_Temp Lower reaction temperature (0 °C) Over_Bromination->Lower_Temp Recrystallize Recrystallize from Ethanol/Water Purification_Issue->Recrystallize Column_Chrom Perform column chromatography Purification_Issue->Column_Chrom

Caption: Troubleshooting workflow for the synthesis.

VII. References

  • Comins, D. L.; Lyle, R. E. Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide. The Journal of Organic Chemistry.

  • Tee, O. S.; Paventi, M. Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. The Journal of Organic Chemistry.

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

Optimization

common side products in dihydropyridine synthesis and removal

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for dihydropyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance and fre...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dihydropyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of dihydropyridines, particularly via the Hantzsch reaction. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide practical, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the common culprits?

Low yields in the Hantzsch synthesis, a cornerstone multicomponent reaction for producing 1,4-dihydropyridines (1,4-DHPs), can be attributed to several factors.[1][2] The classical one-pot method often contends with long reaction times and harsh conditions, which can negatively impact the overall yield.[1][3]

Potential causes for low yields include:

  • Inefficient Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the reaction outcome.[1]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and suboptimal conditions can favor the formation of unwanted side products.[1]

  • Poor Quality of Reagents: The purity of the starting aldehyde, β-ketoester, and ammonia source is critical.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials.

Q2: What is the most common and troublesome side product in dihydropyridine synthesis?

The most frequently encountered side product is the corresponding oxidized pyridine derivative .[3][4][5][6] The dihydropyridine ring is susceptible to aromatization, a process that is often thermodynamically favorable as it leads to a stable aromatic pyridine ring.[3] This oxidation can occur during the reaction itself, especially under harsh conditions or in the presence of oxidizing agents, and also during workup and purification if exposed to air for prolonged periods.[3][7]

Q3: Besides oxidation, what other side products should I be aware of?

While oxidation is the primary concern, other side reactions can occur, leading to a complex product mixture. These include:

  • Michael Addition Products: The Hantzsch reaction mechanism involves a Michael addition step.[8][9][10] Under certain conditions, side reactions involving Michael additions can lead to the formation of various adducts, complicating the purification process.[11][12][13]

  • Knoevenagel Condensation Products: The initial step of the Hantzsch synthesis is a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[2][8][9] If this intermediate does not proceed efficiently to the next step, it can remain as a significant impurity.

  • Hydrolysis of Ester Groups: If the reaction is performed in the presence of water or under acidic or basic conditions for extended periods, hydrolysis of the ester functionalities on the dihydropyridine ring can occur, leading to the corresponding carboxylic acids or their salts.[14][15][16]

  • Formation of 1,2-Dihydropyridine Isomers: While the 1,4-dihydropyridine isomer is the major product, the formation of the 1,2-dihydropyridine isomer can also occur, though it is generally less common.[8][17]

Troubleshooting Guide: Identification and Removal of Common Side Products

This section provides a systematic approach to identifying and removing the most common side products encountered in dihydropyridine synthesis.

Issue 1: Presence of the Oxidized Pyridine Derivative

Causality: The dihydropyridine ring is prone to oxidation, leading to the formation of the corresponding pyridine.[4][5][6] This can be exacerbated by heat, light, and the presence of residual oxidizing agents from previous steps or atmospheric oxygen during workup.[5][7]

Identification:

  • TLC Analysis: The oxidized pyridine derivative is typically more polar than the dihydropyridine and will have a lower Rf value on a silica gel TLC plate.

  • ¹H NMR Spectroscopy: The most telling sign is the disappearance of the proton signal at the N1 position of the dihydropyridine ring (typically a broad singlet around 5-8 ppm) and the C4 proton (a singlet around 4.5-5.5 ppm).[18][19] Aromatic protons of the newly formed pyridine ring will appear in the aromatic region (7-9 ppm).

Removal Strategies:

Method Description Advantages Disadvantages
Column Chromatography Separation based on polarity using a silica gel column.Highly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Recrystallization Exploits differences in solubility between the dihydropyridine and the pyridine derivative.Can provide highly pure material.May result in significant loss of the desired product if solubilities are similar.
Acid-Base Extraction The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous solution.Simple and effective for removing basic impurities.May not be suitable for acid-sensitive dihydropyridines.

Experimental Protocol: Removal of Pyridine Impurity via Acid-Base Extraction

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine derivative will be protonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified dihydropyridine.

Issue 2: Presence of Michael Addition Side Products

Causality: The Michael reaction is a key step in the Hantzsch synthesis.[8][9] However, competing Michael additions can occur, especially if there are other Michael acceptors or donors present in the reaction mixture, or if the reaction conditions are not optimized.[11]

Identification:

  • ¹H and ¹³C NMR Spectroscopy: The presence of unexpected aliphatic signals and complex coupling patterns can indicate the formation of Michael adducts.

  • Mass Spectrometry: The molecular weights of these side products will differ from the desired dihydropyridine.

Removal Strategies:

Method Description Advantages Disadvantages
Column Chromatography Often the most effective method due to the potential for multiple, structurally similar side products.Can resolve complex mixtures.Can be challenging to find a suitable solvent system for complete separation.
Preparative HPLC High-resolution separation technique.Excellent separation efficiency.Requires specialized equipment and can be costly for large-scale purifications.

Workflow for Optimizing Removal of Michael Adducts

Michael_Adduct_Removal Start Crude Product (contains Michael adducts) TLC Analyze by TLC (multiple spots) Start->TLC Column Column Chromatography TLC->Column Optimize solvent system Fractions Collect and Analyze Fractions Column->Fractions Pure Combine Pure Fractions Fractions->Pure Identify pure fractions by TLC/NMR End Purified Dihydropyridine Pure->End

Caption: Workflow for the purification of dihydropyridines from Michael addition side products.

Issue 3: Presence of Hydrolyzed Byproducts (Carboxylic Acids)

Causality: The ester groups of the dihydropyridine are susceptible to hydrolysis under either acidic or basic conditions, particularly with prolonged reaction times or during aqueous workup.[14][15][16]

Identification:

  • ¹H NMR Spectroscopy: Disappearance of the ester alkyl signals (e.g., the ethyl quartet and triplet of an ethyl ester) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).

  • IR Spectroscopy: Appearance of a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • Solubility: The carboxylic acid derivative will be soluble in aqueous base.

Removal Strategies:

Method Description Advantages Disadvantages
Base Extraction The acidic carboxylic acid can be selectively extracted into a basic aqueous solution.Simple, fast, and efficient.The dihydropyridine may also have some solubility in the aqueous base, leading to product loss.
Column Chromatography The significant polarity difference between the ester and the carboxylic acid allows for easy separation.Effective and provides good separation.Requires solvent and time.

Experimental Protocol: Removal of Carboxylic Acid Impurity via Base Extraction

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous layer.

  • Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

Logical Relationship of Side Product Formation and Removal

Side_Products cluster_synthesis Dihydropyridine Synthesis cluster_side_products Common Side Products cluster_removal Removal Strategy DHP Desired Dihydropyridine Oxidation Oxidized Pyridine DHP->Oxidation Formation during synthesis/workup Michael Michael Adducts DHP->Michael Formation during synthesis/workup Hydrolysis Hydrolyzed Acid DHP->Hydrolysis Formation during synthesis/workup AcidBase Acid-Base Extraction Oxidation->AcidBase Basic impurity Chromatography Column Chromatography Oxidation->Chromatography Michael->Chromatography Similar polarity Hydrolysis->AcidBase Acidic impurity Hydrolysis->Chromatography

Caption: Relationship between common side products and their primary removal methods.

References

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(10), 1532-1534. [Link]

  • B, M., & S, S. (2000). Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. Chemical Communications, (11), 997-998. [Link]

  • Wang, B., Hu, Y., & Hu, H. (1999). The Aromatization of Hantzsch 1,4-Dihydropyridines by Tetrakis-Pyridine Cobalt (II) Dichromate (TPCD). Synthetic Communications, 29(23), 4193-4199. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Singh, S., & Singh, S. (2015). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications in Catalysis, 2(1), 60-70. [Link]

  • Sharma, A., & Kumar, V. (2018). Michael Reactions Mediated by 1,4-Dihydropyridine–Enolate Adduct in Micellar Medium. Journal of Chemical Research, 42(5), 233-236. [Link]

  • Loev, B., Goodman, M. M., Snader, K. M., Tedeschi, R., & Macko, E. (1974). Hantzsch-type dihydropyridine hypotensive agents. Journal of Medicinal Chemistry, 17(9), 956–965. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • F. M. Hader, A. M. El-Sayed, and H. M. El-Sawy. (2012). METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. European Patent Office. [Link]

  • F. M. Hader, A. M. El-Sayed, and H. M. El-Sawy. (2012). Method for purification of calcium channel blockers of dihydropyridine type and preparation of nanoparticles thereof.
  • F. M. Hader, A. M. El-Sayed, and H. M. El-Sawy. (2014). Method for purification of calcium channel blockers of dihydropyridine type and preparation of nanoparticles thereof.
  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-A. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]

  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-A. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 2(2). [Link]

  • Guengerich, F. P., Brian, W. R., Iwasaki, M., Sari, M. A., Bäärnhielm, C., & Berntsson, P. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of medicinal chemistry, 34(6), 1838–1844. [Link]

  • Ortiz-Bermúdez, P., Ortega-Alfaro, M. C., & López-Cortés, J. G. (2003). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Electrochemical Society, 150(7), D117. [Link]

  • University of Rochester. (n.d.). Workup Tricks: Reagents. [Link]

  • F. Bossert, H. Meyer, and E. Wehinger. (1980). Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates.
  • A. S. Demir, and T. T. Tunc. (2018). HYDROLYSIS REACTIONS. [Link]

  • Kumar, S., & Singh, R. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(11), 6206–6236. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Hydrolytic Instability of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Prepared by the Applications Science Team Welcome to the technical support guide for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 178876-86-3). This document provides in-depth guidance for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 178876-86-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals to understand, mitigate, and troubleshoot issues related to the hydrolytic instability of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic instability and why is this specific compound susceptible?

A1: Hydrolytic instability refers to the tendency of a chemical compound to decompose in the presence of water. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate possesses a methyl ester functional group. Esters are known to undergo hydrolysis, a reaction where water acts as a nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol.[1][2]

The susceptibility of this particular molecule is influenced by several factors:

  • Ester Group: The core of the instability lies in the methyl carboxylate group, which is a known site for nucleophilic attack by water.[3]

  • pH Dependence: The rate of this degradation is highly dependent on pH. It is significantly accelerated in both acidic and basic conditions.[1][4] Under basic conditions, the irreversible reaction, known as saponification, is particularly rapid.[1][5]

  • Electronic Effects: The pyridinone ring, particularly with its electron-withdrawing bromine and oxygen substituents, can influence the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Q2: What are the primary degradation products of hydrolysis?

A2: The hydrolysis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate breaks the ester linkage. This results in the formation of two products:

  • 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid (the parent acid)

  • Methanol

The formation of the carboxylic acid will increase the acidity of the solution over time if it is unbuffered. This can, in turn, catalyze further degradation.[6]

Caption: Hydrolysis of the parent ester to its corresponding carboxylic acid and methanol.

Q3: How can I detect and quantify hydrolysis in my sample?

A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.

  • Principle: The parent ester and its carboxylic acid degradation product have different polarities. The carboxylic acid is significantly more polar and will therefore have a shorter retention time on a reverse-phase HPLC column (e.g., C18).

  • Methodology: By running a time-course analysis of your sample, you can monitor for the appearance and growth of a new, earlier-eluting peak corresponding to the acid degradant, while the area of the parent ester peak decreases. Quantification can be achieved by comparing peak areas to a standard of known concentration.

Other potential analytical methods include:

  • Proton NMR (¹H NMR): This technique can be used to monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new signals corresponding to the acid. It is a powerful tool for confirming the identity of the degradant.[7]

  • LC-MS: This provides definitive identification of the parent compound and its degradation product by their mass-to-charge ratio, confirming that the new peak is indeed the hydrolyzed acid.

Q4: What are the optimal storage and handling conditions to prevent degradation?

A4: To maintain the integrity of the compound, strict adherence to proper storage and handling is crucial.[8]

  • Storage: The solid compound should be stored in a tightly sealed container in a desiccator at low temperature (e.g., -20°C to 4°C). This minimizes exposure to atmospheric moisture and reduces the rate of any potential degradation.

  • Handling: When preparing solutions, use anhydrous solvents (e.g., dry DMSO, DMF, or acetonitrile) whenever possible. If aqueous buffers are required for an experiment, solutions should be prepared fresh immediately before use. Avoid storing the compound in aqueous solutions for extended periods. For drug discovery applications, it's recommended to screen for stability in bioassay media early in the process.[9]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Troubleshooting_Workflow Start Problem: Unexpected Experimental Results (e.g., low yield, new HPLC peak) CheckPurity Step 1: Assess Purity of Starting Material (Use Protocol 2: HPLC Analysis) Start->CheckPurity IsPure Is the starting material pure? CheckPurity->IsPure DegradedMaterial Conclusion: Starting material is degraded. Source new, high-purity material. Review storage conditions (See FAQ Q4). IsPure->DegradedMaterial No CheckConditions Step 2: Review Experimental Conditions IsPure->CheckConditions Yes AqueousSolvent Was an aqueous or protic solvent used? CheckConditions->AqueousSolvent CheckpH What was the pH of the aqueous medium? AqueousSolvent->CheckpH Yes AnhydrousOK Conclusion: Hydrolysis is unlikely. Investigate other reaction parameters (temperature, reagents, etc.). AqueousSolvent->AnhydrousOK No AcidBase Conclusion: Acidic or basic conditions accelerated hydrolysis. (See Table 1) CheckpH->AcidBase Acidic (pH < 6) or Basic (pH > 8) Neutral Conclusion: Even neutral water can cause slow hydrolysis over time. Minimize exposure time. CheckpH->Neutral Neutral (pH ≈ 7)

Caption: Troubleshooting workflow for experiments involving the title compound.

Problem: My reaction yield is consistently low, and I see a new, more polar spot on my TLC or a new peak in my HPLC.
  • Plausible Cause: Your starting material, Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, is likely undergoing hydrolysis either before the reaction (due to improper storage) or during the reaction (due to experimental conditions). The new, more polar species is the carboxylic acid byproduct.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Immediately analyze a sample of your starting material using the HPLC method described in Protocol 2. If the acid peak is present, your stock material is compromised.

    • Evaluate Reaction Solvent: If your reaction is run in an aqueous buffer, a protic solvent like methanol or ethanol, or a solvent that is not anhydrous, hydrolysis is highly probable.

    • Check pH: If using an aqueous system, measure the pH. Both acidic and basic conditions dramatically increase the rate of hydrolysis.[1] See the table below for a qualitative guide.

pH Condition Relative Rate of Hydrolysis Recommendation
Acidic (pH < 6) High (Acid-catalyzed)Buffer system to pH 6-7 if possible; minimize reaction time.
Neutral (pH 6-8) Low to ModeratePrepare solutions fresh; limit exposure time to water.
Basic (pH > 8) Very High (Base-catalyzed)Avoid basic conditions unless saponification is the desired reaction.
Table 1: Qualitative pH-Dependent Stability Profile.

Protocols

Protocol 1: Recommended Procedure for Handling and Dissolving

This protocol minimizes the risk of incidental hydrolysis during solution preparation.

  • Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous grade solvents.

  • Weighing: Remove the compound from cold storage and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly.

  • Dissolution (for organic reactions): Add the desired anhydrous solvent (e.g., DMF, DMSO, CH₃CN) via syringe to the flask containing the compound under an inert atmosphere.

  • Dissolution (for aqueous assays): First, dissolve the compound in a minimal amount of a water-miscible anhydrous organic solvent (like DMSO). Then, add this concentrated stock solution to the aqueous buffer immediately before starting the experiment to achieve the final desired concentration. This minimizes the compound's contact time with water.

Protocol 2: HPLC Method for Assessing Purity and Detecting Hydrolysis Product

This is a general reverse-phase HPLC method to separate the parent ester from its more polar carboxylic acid degradant.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Peak 1: Carboxylic Acid (more polar, shorter retention time)Peak 2: Parent Ester (less polar, longer retention time)
Table 2: Example HPLC Method Parameters.

References

  • TutorChase. (n.d.). How do esters undergo hydrolysis? Retrieved from [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Retrieved from [Link]

  • Hutson, D. H., et al. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Retrieved from [Link]

  • IPL.org. (n.d.). Esters Hydrolysis Rates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]

  • Al-Hamdani, W. A. S., & Al-Alwani, W. M. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2). Retrieved from [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). Retrieved from [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2013). Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

  • Biocompare. (n.d.). Methyl 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylate from Aladdin Scientific. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Stability Challenges in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chew, J. W., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 596. Retrieved from [Link]

  • Sakakura, A., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(52), 32931-32935. Retrieved from [Link]

  • Lackner, M., et al. (2019). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers, 11(11), 1859. Retrieved from [Link]

  • ResearchGate. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2007). Hydrolytic stability of ternary and quaternary urethane end-capped oligoesters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-Pyridinones

Welcome to the technical support center for optimizing Suzuki coupling reactions with 5-bromo-pyridinone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions with 5-bromo-pyridinone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, we will delve into common challenges and provide practical, field-tested solutions to streamline your experimental workflow.

Introduction to the Challenge: The "Pyridinone Problem" in Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, heteroaromatic substrates like 5-bromo-pyridinones introduce a unique set of challenges. The presence of the nitrogen atom can lead to catalyst inhibition, and the electron-deficient nature of the pyridine ring can affect the reactivity of the C-Br bond. Furthermore, the pyridinone moiety itself can participate in side reactions under certain conditions. This guide will provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The solutions are based on established principles of organometallic chemistry and successful case studies.

Issue 1: Low to No Product Formation

Question: I am not seeing any formation of my desired coupled product, or the yield is very low. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue that can often be traced back to the catalyst, base, or reaction conditions. Let's break down the potential culprits:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Some palladium sources like Pd(OAc)₂ require in-situ reduction, which might be inefficient.[3] Oxygen can also deactivate the catalyst.

    • Solution:

      • Use a Pre-catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[3]

      • Degas Rigorously: Ensure your solvents and reaction mixture are thoroughly degassed to prevent catalyst oxidation.[3] This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent prior to use.[4]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be beneficial.[3]

  • Sub-optimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific substrate.

    • Solution:

      • Systematically Screen Bases: While weaker bases like K₂CO₃ are common, an electron-deficient system like a pyridinone may require a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3][5]

      • Vary the Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water (typically a 4:1 to 10:1 ratio), are effective.[3][5] The water is crucial for the transmetalation step.

      • Increase the Reaction Temperature: Suzuki couplings with heteroaryl bromides often require elevated temperatures, sometimes in the range of 85-110°C.[3][5][6]

  • Issues with Starting Materials: The quality of your reagents is paramount.

    • Solution:

      • Check Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially if they are old or have been stored improperly.[7][8] Using fresh, high-purity boronic acid is recommended.

      • Consider Boronic Esters: If boronic acid instability is suspected, consider using a more stable boronic ester, such as a pinacol ester.[9][10]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation, primarily homocoupling of my boronic acid and/or decomposition of my starting material. What can I do to minimize these unwanted reactions?

Answer: Side product formation is often a sign of an imbalanced catalytic cycle or reaction conditions that favor undesired pathways.

  • Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the 5-bromo-pyridinone.

      • Lower the Temperature: If the reaction is being run at a very high temperature, lowering it may reduce the rate of homocoupling.

      • Choose the Right Ligand: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

  • Protodeboronation: This is the loss of the boronic acid group, which can be a significant issue with heteroaromatic boronic acids.[8]

    • Solution:

      • Use a Milder Base: If you are using a very strong base, switching to a milder one like K₂CO₃ or KF might help.[11]

      • Anhydrous Conditions (with caution): While some water is often necessary, excessive water can promote protodeboronation. Experiment with reducing the amount of water in your solvent system.

      • Use a Boronic Acid Protecting Group: MIDA boronates or other protected forms can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]

Issue 3: Poor Reproducibility

Question: I had a successful reaction once, but I am struggling to reproduce the results. What factors could be contributing to this inconsistency?

Answer: Reproducibility issues in Suzuki couplings often stem from subtle variations in reaction setup and reagent quality.

  • Atmospheric Control: Inconsistent removal of oxygen and moisture can lead to variable catalyst activity.

    • Solution: Standardize your degassing procedure and ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.

  • Reagent Quality: The purity and age of reagents can vary between batches.

    • Solution:

      • Use Fresh Reagents: Whenever possible, use freshly opened bottles of catalyst, base, and boronic acid.

      • Re-purify Starting Materials: If you suspect impurities in your 5-bromo-pyridinone, consider recrystallization or column chromatography.

  • Solvent Quality: The water content and purity of your solvents can impact the reaction.

    • Solution: Use anhydrous solvents and add a controlled amount of degassed water.

Experimental Protocols

Here are detailed, step-by-step methodologies for a standard and an optimized Suzuki coupling reaction with a generic 5-bromo-pyridinone.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a good starting point for your optimization efforts.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the 5-bromo-pyridinone (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add Pd(PPh₃)₄ (5 mol%).

    • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-pyridinone.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Suzuki Coupling Conditions for Challenging Substrates

This protocol incorporates several optimizations for more challenging 5-bromo-pyridinone substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the 5-bromo-pyridinone (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a pre-catalyst such as XPhos Pd G3 (2 mol%).

    • Add degassed toluene and water (10:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-pyridinone.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times are often shorter with more active catalysts (2-8 hours).

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes common conditions for the Suzuki coupling of bromo-pyridines, which can serve as a starting point for the optimization of 5-bromo-pyridinone couplings.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[5]
Pd₂(dba)₃P(t-Bu)₃K₂CO₃TolueneRoom Temp.Good[11]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80High[12][13]
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O100Good to Excellent[14]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity - Use Pd(0) or pre-catalyst - Degas solvents rigorously start->check_catalyst check_conditions Screen Reaction Conditions - Stronger base (K3PO4, Cs2CO3) - Vary solvent (Dioxane, Toluene) - Increase temperature check_catalyst->check_conditions No Improvement success Improved Yield check_catalyst->success Improvement check_reagents Verify Reagent Quality - Use fresh boronic acid - Consider boronic ester check_conditions->check_reagents No Improvement check_conditions->success Improvement check_reagents->success Improvement fail Still Low Yield Consult further literature check_reagents->fail No Improvement

Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I run this reaction open to the air? A1: It is highly discouraged. The palladium catalyst is sensitive to oxygen, which can lead to the formation of palladium black and a loss of catalytic activity.[3] Always use an inert atmosphere (nitrogen or argon).

Q2: My boronic acid is not dissolving in the reaction mixture. Is this a problem? A2: Not necessarily. Many boronic acids have poor solubility in common organic solvents.[4] The reaction is often heterogeneous, and the boronic acid will be consumed as the reaction progresses. Ensure vigorous stirring to maximize the interaction between the reactants.

Q3: What is the role of the base in the Suzuki coupling? A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[11][14]

Q4: Can I use a different halogen on my pyridinone, like chlorine or iodine? A4: Yes, but the reactivity will change. The general order of reactivity for the organic halide is I > Br > Cl.[14] If you are using a 5-chloro-pyridinone, you will likely need a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) and higher reaction temperatures.

Q5: Are there any "greener" solvent options for Suzuki couplings? A5: Yes, there has been significant research into more environmentally friendly solvent systems. In some cases, Suzuki couplings can be performed in water or biphasic aqueous-organic mixtures, which can simplify work-up and reduce the use of volatile organic compounds.[14]

References

  • Ahmad, G., Rasool, N., Ikram, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rasool, N., Ahmad, G., Ikram, H., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(1), 123. [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 68(14), 5555–5560. [Link]

  • Sainsbury, M., & Williams, J. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4349–4352. [Link]

  • ResearchGate. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(48), 9224–9228. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12936–12946. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1144–1150. [Link]

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Purifying Polar Pyridinone Derivatives

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridinone derivatives. As a class of compounds gaining significant tracti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridinone derivatives. As a class of compounds gaining significant traction in medicinal chemistry and materials science, their inherent polarity, while beneficial for aqueous solubility and biological interactions, presents considerable hurdles during isolation and purification.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into overcoming these challenges. We will delve into the "why" behind experimental choices, ensuring a robust understanding that empowers you to troubleshoot and optimize your purification workflows effectively.

The Core Challenge: The Polarity Paradox

Polar pyridinone derivatives possess a unique combination of structural features that contribute to their purification difficulty. The presence of hydrogen bond donors and acceptors, coupled with the potential for tautomerism between the pyridone and hydroxypyridine forms, dictates their interaction with both stationary and mobile phases in chromatography, as well as their behavior during crystallization.[3][4][5][6][7][8] Understanding these fundamental properties is the first step toward successful purification.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Poor Retention and/or Co-elution in Reversed-Phase Chromatography

Q: My polar pyridinone derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention and achieve separation from impurities?

A: This is a classic challenge when dealing with highly polar compounds in reversed-phase chromatography (RPC).[9][10] The nonpolar stationary phase (like C18) has a low affinity for your polar analyte, leading to poor retention. Here’s a systematic approach to address this:

Causality and Solutions:

  • Mismatched Polarity: The fundamental issue is the lack of interaction between your polar compound and the nonpolar stationary phase.

    • Solution 1: Switch to a More Polar Stationary Phase. Consider using a polar-embedded or polar-endcapped C18 column. These columns have modified surfaces that increase their polarity, enhancing the retention of polar analytes.[9]

    • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is often the most effective technique for highly polar compounds.[10][11][12][13][14][15] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent.[11][12][15] This promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to increased retention.[12]

  • Inappropriate Mobile Phase Composition: The mobile phase composition is critical for modulating retention in any chromatographic mode.

    • Solution for RPC: If you must use RPC, significantly decrease the organic modifier (e.g., acetonitrile or methanol) concentration in your mobile phase.[9] You might need to operate at very low organic percentages (e.g., <5%).

    • Solution for HILIC: In HILIC, the aqueous component is the strong eluting solvent. Start with a high organic concentration (e.g., 95% acetonitrile) and gradually increase the aqueous portion to elute your compound.[11][13][15]

  • Ionization State: The charge of your pyridinone derivative can drastically affect its retention.

    • Solution: Adjust Mobile Phase pH. The pKa of many pyridine derivatives is between 5 and 6. Adjusting the mobile phase pH to suppress the ionization of your compound can sometimes improve retention on C18 columns. Conversely, for ion-exchange or mixed-mode chromatography, ensuring your compound is charged will be beneficial.[9][16]

    • Solution: Use Ion-Pairing Agents. For RPC, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex with your charged analyte, increasing its retention on a nonpolar stationary phase. However, be aware that these agents are often not MS-friendly and can be difficult to remove from your column.

Issue 2: Peak Tailing in HPLC

Q: My purified pyridinone derivative consistently shows tailing peaks in my HPLC analysis. What is causing this, and how can I improve the peak shape?

A: Peak tailing for basic compounds like pyridinone derivatives is a common problem, often stemming from undesirable secondary interactions with the stationary phase.

Causality and Solutions:

  • Interaction with Residual Silanols: Silica-based stationary phases have acidic silanol groups on their surface. The basic nitrogen of the pyridine ring can interact strongly with these sites, leading to peak tailing.[4]

    • Solution 1: Use a High-Purity, End-Capped Column. Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, end-capped column.

    • Solution 2: Add a Competing Base to the Mobile Phase. Adding a small amount of a competing base, such as triethylamine (0.1-1%), to your mobile phase can block the active silanol sites, preventing your analyte from interacting with them and improving peak shape.[4]

    • Solution 3: Adjust Mobile Phase pH. Operating at a higher pH (e.g., >8) will deprotonate the silanol groups, reducing their interaction with your basic analyte. However, this requires a pH-stable column, as traditional silica-based columns will dissolve at high pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

Issue 3: Difficulty with Crystallization

Q: My polar pyridinone derivative oils out or fails to crystallize from solution. What strategies can I use to obtain a crystalline solid?

A: The high polarity and solubility of these compounds in many common solvents can make crystallization challenging.[9][17][18][19]

Causality and Solutions:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the solvent, even at low temperatures, preventing the formation of a supersaturated solution necessary for crystallization.[9][17][20]

    • Solution 1: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimal amount of a "good" (high solubility) hot solvent. Then, slowly add a "bad" (low solubility) "anti-solvent" in which your compound is insoluble but is miscible with the good solvent, until you observe persistent turbidity. Gently warm the mixture to redissolve the solid and then allow it to cool slowly.[9][17][18]

    • Solution 2: Systematic Solvent Screening. Perform small-scale solubility tests with a range of solvents of varying polarities to find a suitable single-solvent system where the compound has high solubility when hot and low solubility when cold.[20][21]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[4][21]

    • Solution: Ensure your material is as pure as possible before attempting crystallization. It may be necessary to perform a chromatographic purification step first.

  • Slow Nucleation: The formation of initial seed crystals may be slow.

    • Solution 1: Seeding. If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[22]

    • Solution 2: Scratching. Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.[19]

    • Solution 3: Slow Cooling. Allow the solution to cool to room temperature slowly and undisturbed, then transfer it to a refrigerator or freezer to maximize yield.[20][23]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of pyridinone derivatives?

A1: Common impurities include unreacted starting materials, residual reagents (e.g., coupling agents, bases), and byproducts from side reactions.[17] If a metal catalyst (e.g., Palladium) was used, residual metal can also be a significant impurity.[24][25][26][27]

Q2: How can I remove residual metal catalysts from my product?

A2: Several methods can be employed. Passing a solution of your crude product through a pad of celite can often remove heterogeneous catalysts.[26] For homogeneous catalysts, specialized metal scavengers (e.g., silica- or polymer-bound thiols or amines) or treatment with activated carbon can be effective. In some cases, passing the reaction mixture through a short plug of silica gel or alumina can also remove a significant portion of the metal catalyst.[25]

Q3: My NMR spectrum shows two sets of peaks for my purified pyridinone derivative. Is it impure?

A3: Not necessarily. This is a common observation for pyridinone derivatives and is often indicative of the presence of two tautomers (the pyridone and hydroxypyridine forms) in equilibrium in the NMR solvent.[3][4][6] The ratio of these tautomers can be highly dependent on the solvent, temperature, and concentration.[4][6][7] To confirm purity, it is advisable to use a technique that is less susceptible to on-instrument tautomerization, such as HPLC or LC-MS, where the two forms may or may not separate depending on the conditions.

Q4: Can I "lock" the tautomeric form to simplify purification?

A4: Yes, this is an excellent strategy. By derivatizing the hydroxyl or amino group, you can "lock" the molecule into a single tautomeric form.[4][28] For example, O-alkylation or O-sulfonylation can trap the hydroxypyridine form, while N-alkylation will lock the pyridone form.[28] These derivatives are often less polar and more amenable to standard purification techniques like silica gel chromatography.[4] The protecting group can then be removed in a subsequent step.

Q5: What are the storage recommendations for purified polar pyridinone derivatives?

A5: Many aminopyridine and pyridinone derivatives can be sensitive to light and air.[17] It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.[17]

Data Presentation and Experimental Protocols

Table 1: Comparison of Chromatographic Techniques for Polar Pyridinone Derivatives
TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (RPC) Nonpolar (e.g., C18)High aqueous contentWidely available, good for less polar analogsPoor retention of highly polar compounds, potential for peak tailing
HILIC Polar (e.g., Silica, Amide)High organic contentExcellent retention for polar compounds, MS-friendly solventsCan have longer equilibration times, sensitive to water content
Mixed-Mode Combines RPC and Ion-ExchangeVariesTunable selectivity, can retain both polar and nonpolar compoundsMethod development can be more complex
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous buffersExcellent for ionizable compoundsRequires charged analyte, sensitive to buffer concentration and pH
Experimental Protocol: General HILIC Method Development
  • Column Selection: Start with a bare silica or an amide-bonded stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate for MS compatibility).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate).

  • Initial Gradient:

    • Time 0 min: 100% A

    • Time 10 min: 100% B

    • Time 12 min: 100% B

    • Time 12.1 min: 100% A

    • Time 15 min: 100% A

  • Injection and Detection: Dissolve the sample in the initial mobile phase (95% Acetonitrile). Monitor the elution using a UV detector at an appropriate wavelength.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.

Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Polar Pyridinone Derivative check_purity Assess Purity (TLC, LCMS) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid Purity <95% check_purity->is_solid Purity >95% recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No success Pure Crystalline Product recrystallize->success Successful failure Oiling out or no crystals recrystallize->failure Unsuccessful hilic HILIC chromatography->hilic Highly Polar rpc Reversed-Phase (Polar-Embedded) chromatography->rpc Moderately Polar mixed_mode Mixed-Mode chromatography->mixed_mode Ionizable failure->chromatography final_product Pure Product hilic->final_product rpc->final_product mixed_mode->final_product

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Diagram 2: Troubleshooting HPLC Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload improved1 Peak Shape Improved? check_overload->improved1 check_solvent Match Injection Solvent to Mobile Phase improved2 Peak Shape Improved? check_solvent->improved2 check_silanol Address Silanol Interactions improved3 Peak Shape Improved? check_silanol->improved3 improved1->check_solvent No solution1 Use Lower Concentration improved1->solution1 Yes improved2->check_silanol No solution2 Use Weaker Injection Solvent improved2->solution2 Yes solution3 Add Competing Base (e.g., TEA) Use End-Capped Column Increase Mobile Phase pH improved3->solution3 Yes end Symmetrical Peak solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Islam, M. S. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Zádor, F., Fekete, Z., Koczka, K., & Fábián, I. (2018). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, 20(14), 3258-3266.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Catalyst Removal. Retrieved from [Link]

  • University of South Alabama. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847379.
  • YouTube. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ACS Publications. (n.d.). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025, December 24). Metals Removal. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Schlegel Group, Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2014, December 5). How do I get dry pyridine?. Retrieved from [Link]

Sources

Optimization

preventing degradation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate during storage

Welcome to the technical support center for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity and stability of your materials, preventing degradation and ensuring reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate are exposure to moisture, elevated temperatures, light, and extreme pH conditions. The molecule possesses several reactive sites, including an ester group susceptible to hydrolysis and a brominated pyridinone ring that can be sensitive to light and heat.[1]

  • Moisture: The ester functional group is prone to hydrolysis, which can be accelerated by the presence of water, leading to the formation of the corresponding carboxylic acid.[1][2][3] The hydrophilic nature of the molecule (LogP = -0.68) suggests a greater solubility in water, potentially increasing its susceptibility to hydrolysis in humid environments.[1]

  • Temperature: While the compound has a high boiling point, prolonged exposure to ambient or elevated temperatures can promote thermal decomposition.[1][4] Pyridine and its derivatives can undergo complex thermal decomposition reactions.[4][5]

  • Light: Bromo-substituted aromatic compounds can be light-sensitive. Photons can provide the energy to initiate degradation pathways, potentially involving the bromine atom.

  • pH: The compound's stability is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester group.[1][2][3]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To maintain the integrity of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, specific storage conditions are crucial.

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-term (1-2 weeks) -4°C[6]Inert (Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed
Long-term (1-2 years) -20°C[6]Inert (Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed
  • Rationale: Low temperatures (-4°C for short-term and -20°C for long-term) are recommended to minimize the rate of potential degradation reactions.[6] Storing under an inert atmosphere is critical to prevent oxidation and moisture-driven hydrolysis.[7][8][9][10] Using an amber vial or otherwise protecting the compound from light mitigates the risk of photodegradation. A tightly sealed container prevents the ingress of atmospheric moisture.[7][9]

Q3: The compound has changed color from off-white to yellow/brown. What does this indicate and is it still usable?

A3: A color change is a common indicator of chemical degradation. For pyridinone derivatives, this can signify the formation of impurities or decomposition products. While a slight color change may not always mean a significant loss of purity, it warrants further investigation.

  • Plausible Causes: The color change could be due to oxidation, the formation of polymeric byproducts, or other degradation pathways initiated by exposure to air, light, or moisture.

  • Recommended Action: Before using the discolored material, it is highly recommended to re-analyze its purity using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). This will allow you to quantify the level of degradation and determine if the compound is still suitable for your intended application.

Q4: How should I handle the compound when weighing and preparing solutions to minimize degradation?

A4: Proper handling techniques are essential to prevent degradation during experimental setup.

  • Inert Atmosphere: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.[7][8][9][10]

  • Dry Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.[7][9] Use anhydrous solvents for preparing solutions to prevent hydrolysis.

  • Rapid Handling: Minimize the time the compound is exposed to ambient conditions. Weigh the required amount quickly and seal the main container immediately.

  • Solution Storage: If solutions are to be stored, they should be kept at low temperatures (as recommended for the solid) and under an inert atmosphere. The stability of the compound in solution will depend on the solvent and should be evaluated if stored for extended periods.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the storage and use of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Problem 1: Inconsistent results in experiments using different batches of the compound.
  • Potential Cause: This issue often points to batch-to-batch variability in purity, likely due to degradation during storage of older batches.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of each batch using a reliable analytical method like HPLC. This will confirm if the purity of the older batch has decreased.

    • Storage Condition Audit: Review the storage conditions of all batches. Ensure they have been consistently stored at the recommended temperature, under an inert atmosphere, and protected from light.

    • Implement a "First-In, First-Out" (FIFO) System: Use older batches of the compound first to minimize the duration of storage.

    • Re-qualification of Old Batches: If a batch has been stored for an extended period, re-qualify its purity before use.

Problem 2: The compound is difficult to dissolve after storage.
  • Potential Cause: Changes in solubility can be an indication of degradation. The formation of less soluble impurities or polymeric materials can affect the dissolution properties. Hydrolysis to the carboxylic acid could also alter solubility characteristics.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid for any changes in appearance, such as clumping or a change in texture, which might suggest moisture absorption.

    • Analytical Confirmation: Use techniques like NMR or LC-MS to check for the presence of impurities. The carboxylic acid hydrolysis product will have a different chemical shift and mass-to-charge ratio.

    • Solubility Test: Attempt to dissolve a small amount in a trusted solvent. If solubility has decreased, it is a strong indicator of degradation.

    • Review Handling Procedures: Ensure that the container is always tightly sealed after use and that the compound is not repeatedly exposed to ambient air.

Problem 3: Mass balance issues in reactions involving the compound.
  • Potential Cause: If the starting material is not pure, the actual amount of active compound will be less than the weighed amount, leading to lower than expected yields or incomplete reactions.

  • Troubleshooting Steps:

    • Quantitative NMR (qNMR): Use qNMR with a certified internal standard to accurately determine the purity (assay) of your starting material.

    • Adjust Stoichiometry: Based on the purity determined, adjust the amount of the compound used in your reaction to ensure the correct molar equivalents are present.

    • Purify the Starting Material: If the purity is significantly low, consider purifying the compound by recrystallization or chromatography before use.

Section 3: Visual Guide to Degradation and Prevention

This section provides a visual representation of the key degradation pathways and the preventative measures to ensure the stability of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

G cluster_compound Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (Stable) cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Compound Stable Compound Hydrolysis Hydrolysis (Ester Cleavage) Thermal Thermal Decomposition Photo Photodegradation Temp Store at -20°C Heat Elevated Temperature Temp->Heat Prevents Inert Inert Atmosphere (Argon/Nitrogen) Moisture Moisture/Humidity Inert->Moisture Prevents Light Protect from Light (Amber Vial) UV_Light Light Exposure Light->UV_Light Prevents Dry Use Anhydrous Conditions Dry->Moisture Prevents Moisture->Hydrolysis Causes Heat->Thermal Causes UV_Light->Photo Causes

Caption: Degradation pathways and preventative measures.

References

  • Vulcanchem. (n.d.). Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.
  • MDPI. (n.d.). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Retrieved from [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives. Retrieved from [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Chemistry of Boron Heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • BIOFOUNT. (n.d.). Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Answering the user's request. Prepared by: The Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 5-bromo-6...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: The Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during laboratory and scale-up production.

Overview and Synthetic Strategy

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3) is a valuable heterocyclic intermediate in medicinal chemistry.[1][2] Its structure features several reactive sites: a nucleophilic substitution-prone bromine atom, a lactam moiety, and a versatile methyl ester group, making it a key building block for more complex molecules.[2]

The most common synthetic approach involves the regioselective bromination of the corresponding pyridinone precursor, Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. The overall workflow must be carefully controlled to manage yield, purity, and safety, especially during scale-up.

G cluster_0 Synthesis Workflow A Starting Material (Methyl 6-oxo-1,6-dihydropyridine -2-carboxylate) B Bromination Reaction A->B Brominating Agent (e.g., NBS, Br2) Solvent C Reaction Quench & Work-up B->C Quenching Agent (e.g., Na2S2O3) D Crude Product Isolation C->D Extraction/ Filtration E Purification (Recrystallization) D->E Solvent System Selection F Final Product (Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate) E->F Drying G start Low Yield or Incomplete Conversion Observed reagents 1. Check Reagent Quality & Stoichiometry start->reagents conditions 2. Review Reaction Conditions reagents->conditions Reagents OK reagents_sol - Use fresh, pure brominating agent. - Verify stoichiometry is accurate. - Ensure solvents are anhydrous if required. reagents->reagents_sol Problem Found workup 3. Evaluate Work-up & Purification conditions->workup Conditions OK conditions_sol - Optimize temperature; some brominations  require specific temperature control. - Extend reaction time and monitor by TLC. - Ensure efficient mixing, especially at scale. conditions->conditions_sol Problem Found workup_sol - Check for product loss during extraction  due to high water solubility (see LogP). - Analyze aqueous layers for lost product. - Avoid overly harsh pH conditions. workup->workup_sol Problem Found end_ok Yield Improved reagents_sol->end_ok conditions_sol->end_ok workup_sol->end_ok

Caption: Decision tree for troubleshooting low reaction yields.

  • Probable Cause 1: Deactivated Brominating Agent. N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Liquid bromine can contain impurities.

    • Solution: Use freshly opened or purified NBS. Ensure the bromine used is of high purity. Perform a small-scale test reaction to confirm reagent activity.

  • Probable Cause 2: Suboptimal Reaction Conditions. Pyridinone bromination can be sensitive to temperature and reaction time. [3]Inadequate heating or cooling can stall the reaction or lead to side products.

    • Solution: Systematically vary the reaction temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Ensure stirring is efficient to maintain a homogeneous mixture, which is critical during scale-up. [3]* Probable Cause 3: Product Loss During Work-up. Given the compound's hydrophilicity (LogP -0.68), significant amounts can be lost to the aqueous phase during extraction. [2] * Solution: Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Issue 2: Formation of Significant Side Products

Q: My crude product is a complex mixture, with multiple spots on the TLC plate close to my product spot. What are these impurities? A: Side product formation is often related to the reactivity of the pyridinone ring and the reaction conditions.

G start Pyridinone Precursor main_path Desired Product Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate start->main_path Controlled Bromination (C5-selective) side1 Isomeric Impurity e.g., Methyl 3-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate start->side1 Poor Regiocontrol side2 Over-brominated Product e.g., Dibromo-pyridinone main_path->side2 Excess Brominating Agent side3 Hydrolysis Product 5-Bromo-6-oxo-1,6-dihydro- pyridine-2-carboxylic acid main_path->side3 Harsh pH in Work-up

Caption: Potential side reaction pathways during synthesis.

  • Probable Cause 1: Poor Regioselectivity. The primary impurity is often the C3-brominated isomer. The formation of this isomer is governed by the reaction conditions and the specific brominating agent used. [4] * Solution: Control the reaction temperature carefully; lower temperatures often favor higher selectivity. The choice of solvent can also influence the outcome. Consider alternative brominating reagents that offer higher regioselectivity for pyridinone systems, such as using p-toluenesulfonic anhydride as an activator with tetrabutylammonium bromide. * Probable Cause 2: Over-bromination. Using an excess of the brominating agent can lead to the formation of di-brominated species.

    • Solution: Ensure precise stoichiometry of the brominating agent. [3]Add the reagent portion-wise or as a solution via a syringe pump to maintain a low concentration and prevent localized excess, a crucial consideration for scale-up.

  • Probable Cause 3: Ester Hydrolysis. As mentioned in the FAQs, harsh pH conditions during work-up can hydrolyze the methyl ester. [5] * Solution: Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH). Keep the temperature low during the work-up process.

Issue 3: Purification and Isolation Challenges

Q: I am struggling to purify the final compound. Column chromatography gives poor separation, and the product crystallizes poorly. A: Purification of polar heterocyclic compounds like pyridinones can be challenging. [3]

  • Probable Cause 1: Streaking on Silica Gel. The polar lactam group and the basic nitrogen atom can interact strongly with the acidic silica gel, leading to band tailing and poor separation. [3] * Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia. Alternatively, consider using a different stationary phase like neutral alumina.

  • Probable Cause 2: Ineffective Recrystallization. Choosing the wrong solvent system is the most common reason for failed recrystallization.

    • Solution: A systematic solvent screen is recommended. Based on literature for similar compounds, the following solvents should be considered. [6]The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent SystemExpected RecoveryNotes
Methanol GoodOften provides well-formed crystals for N-aryl pyridones. [6]
Ethanol GoodA common and effective choice for pyridone derivatives. [6]
Ethanol/Water HighAdding water as an anti-solvent can significantly improve recovery. [6]
Acetonitrile ModerateCan be effective for removing less polar impurities.
Ethyl Acetate/Hexane Moderate-HighA good system for precipitating the polar product from less polar impurities.

Key Experimental Protocols

Protocol 1: General Bromination Procedure

This is a representative protocol and must be optimized for your specific setup.

  • Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cooling: Cool the solution to the optimized temperature (e.g., 0-10 °C) using an ice bath.

  • Reagent Addition: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq.) portion-wise or as a solution in the reaction solvent over 1-2 hours. Maintain the internal temperature throughout the addition.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once complete, cool the reaction mixture and slowly pour it into a cold aqueous solution of a quenching agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess bromine.

  • Work-up: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose the best solvent system from your screening (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: Slowly add water (the anti-solvent) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The purity should be >98% by this method. [6]

Safety and Handling Precautions

Handling Bromine and Brominating Agents:

  • Engineering Controls: All manipulations involving liquid bromine or NBS must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors. [7][8]* Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). [9][8]Do not use thin disposable gloves.

  • Storage: Store bromine in a cool, dry, well-ventilated area away from combustible materials and direct sunlight. [7]Ensure containers are tightly sealed.

  • Spill Response: Have a spill kit ready. Small bromine spills can be neutralized with a 1 M solution of sodium thiosulfate. [8]Evacuate the area for large spills.

  • First Aid:

    • Inhalation: Move the person to fresh air immediately. Seek urgent medical attention. [7] * Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek urgent medical attention. [7]

References

  • Wang, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • RSC Publishing. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available at: [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Available at: [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available at: [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Dihydropyridine Reactions

Welcome to the technical support center for managing regioselectivity in the reactions of dihydropyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in the reactions of dihydropyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the site of chemical modifications on these critical heterocyclic scaffolds. Dihydropyridines are not only foundational to blockbuster drugs like Amlodipine and Nifedipine but are also versatile intermediates in synthetic chemistry.[1] Achieving precise regiocontrol is paramount for synthesizing the correct isomer and maximizing yield, yet it remains a significant experimental hurdle.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, explaining the causality behind experimental choices to empower you to solve specific issues encountered at the bench.

Visualizing the Challenge: Reactive Sites on the Dihydropyridine Core

The regioselectivity challenge arises from multiple reactive sites on the dihydropyridine ring system. Depending on the reaction type—be it synthesis via the Hantzsch reaction or post-synthetic functionalization—different positions become susceptible to modification. The diagram below illustrates the key isomers and reactive positions.

G cluster_0 Common Dihydropyridine Isomers cluster_1 Key Regiochemical Challenge 1,4-DHP 1,4-Dihydropyridine (e.g., Hantzsch Product) 1,2-DHP 1,2-Dihydropyridine (e.g., Addition Product) Py Activated Pyridinium Ion C2 C2-Product Py->C2 1,2-Addition C4 C4-Product Py->C4 1,4-Addition

Caption: Key dihydropyridine isomers and the C2 vs. C4 regiochemical challenge.

Part 1: The Hantzsch Synthesis: 1,4- vs. 1,2-Dihydropyridine Formation

The Hantzsch reaction is a cornerstone for creating the 1,4-dihydropyridine (1,4-DHP) scaffold.[1][2][3] However, the formation of the undesired 1,2-DHP regioisomer is a common and frustrating side reaction.[4][5]

FAQ 1: My Hantzsch reaction is producing the 1,2-DHP isomer as a major byproduct. What causes this and how can I promote exclusive 1,4-DHP formation?

Root Cause Analysis: The Hantzsch reaction mechanism involves several key steps, including a Knoevenagel condensation to form an α,β-unsaturated intermediate and a Michael addition with an enamine.[1][2] The final cyclization and dehydration steps determine the regiochemical outcome. The formation of the 1,2-DHP isomer often arises from an alternative cyclization pathway that can be influenced by reaction conditions.[4][5] Recent studies have shown that factors like the catalyst, solvent, and temperature play a critical role in directing the reaction towards the thermodynamically favored 1,4-DHP or the kinetically accessible 1,2-DHP.[4][5]

Solutions & Troubleshooting:

ParameterRecommendation for 1,4-DHP SelectivityRationale
Catalyst Use a mild Lewis acid or an organocatalyst. Ceric ammonium nitrate (CAN) or silica-bound sulfonic acids have been shown to be effective.[6]A catalyst can stabilize the key intermediates that lead to the 1,4-DHP structure and lower the energy barrier for the correct cyclization pathway.[4]
Solvent Refluxing in ethanol is the classical and often most reliable choice. Green alternatives like glycerol or solvent-free conditions at elevated temperatures can also favor 1,4-DHP formation.[2][7]The polarity and protic nature of the solvent can influence the stability of the enamine and unsaturated intermediates, guiding the cyclization.[2]
Temperature Higher temperatures (e.g., reflux) generally favor the formation of the more stable 1,4-DHP isomer.The 1,4-DHP is the thermodynamic product. Higher temperatures provide the energy needed to overcome the activation barrier for its formation and can allow for equilibration from the 1,2-DHP isomer in some cases.
Reactants Ensure high purity of aldehydes and β-ketoesters. Sterically hindered aldehydes may alter the reaction course.[2]Impurities can lead to side reactions. The electronic and steric nature of the aldehyde can influence the relative rates of the competing cyclization pathways.
Experimental Protocol: Optimized Hantzsch Synthesis for 1,4-DHP Selectivity

This protocol utilizes a robust catalyst under solvent-free conditions to maximize the yield of the 1,4-DHP isomer.[6]

  • Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Workup: After completion, add cold water to the reaction mixture. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine product.

  • Verification: Confirm the structure and regiochemistry using ¹H NMR spectroscopy. The proton at the C4 position of a 1,4-DHP typically appears as a distinct singlet, while the olefinic protons of a 1,2-DHP will have a different chemical shift and coupling pattern.

Part 2: Nucleophilic Addition to N-Activated Pyridines: The C2 vs. C4 Challenge

A powerful method for synthesizing functionalized dihydropyridines involves the activation of a pyridine ring with an acyl or alkyl group, followed by nucleophilic attack.[8][9] The primary challenge here is controlling addition at the C2 versus the C4 position.

G cluster_0 HSAB Control of Regioselectivity cluster_1 Nucleophile Type Py N-Acyl Pyridinium Ion C2 C2 Position (Hard Electrophile) C4 C4 Position (Soft Electrophile) HardNu Hard Nucleophile (e.g., R-Li, Grignards) HardNu->C2 Favored Interaction (Hard-Hard) SoftNu Soft Nucleophile (e.g., Organocuprates) SoftNu->C4 Favored Interaction (Soft-Soft)

Caption: HSAB principle guiding C2 vs. C4 addition to N-acyl pyridinium salts.

FAQ 2: My addition of an organometallic reagent to an N-acyl pyridinium salt is non-selective. How can I direct the addition to either the C2 or C4 position?

Root Cause Analysis: The regioselectivity of this reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle.[8] The N-acyl pyridinium ion has two primary electrophilic sites: the C2 position, which is electronically "harder" due to its proximity to the positively charged nitrogen, and the C4 position, which is electronically "softer."

  • Hard nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the hard C2 position .[8]

  • Soft nucleophiles (e.g., organocuprates, silyl enol ethers) preferentially attack the soft C4 position .[8]

The choice of the N-activating group (e.g., acyl chloride vs. chloroformate) and the specific organometallic reagent are therefore the primary handles for controlling regioselectivity.[8]

Solutions & Troubleshooting:

Desired ProductRecommended NucleophileRecommended N-Activating AgentRationale
1,2-Dihydropyridine Grignard Reagents (RMgX), Organolithiums (RLi)Methoxycarbonyl chloride (MeOCOCl)The combination of a hard nucleophile with a suitable activating agent strongly favors attack at the hard C2 center.[8]
1,4-Dihydropyridine Organocuprates (R₂CuLi), Silyl Enol Ethers, Benzylic Zinc BromidesPhenyl chloroformate (PhOCOCl)Soft nucleophiles have a stronger orbital overlap with the softer C4 position, leading to selective 1,4-addition.[8]
FAQ 3: I need to install a substituent at the C2 position, but my nucleophile is bulky and gives poor selectivity. Can I use a directing group strategy?

Root Cause Analysis: Yes, a directing group strategy is an excellent and widely used approach to override inherent electronic preferences. By temporarily installing a bulky group at the C4 position, you can sterically block nucleophilic attack at that site, forcing even soft or bulky nucleophiles to attack the C2 position.[8]

Solutions & Troubleshooting:

  • Choose a Removable Blocking Group: Common and effective blocking groups include chloro, bromo, or trimethylstannyl (TMSn) groups.[8] These can be introduced onto the pyridine ring prior to the addition reaction.

  • Perform the Nucleophilic Addition: With the C4 position blocked, the nucleophile will be directed exclusively to the C2 (or C6) position.

  • Remove the Blocking Group: The blocking group is subsequently removed to yield the desired 2-substituted dihydropyridine. For example, a chloro group can often be removed via hydrogenation.[8]

Experimental Protocol: C2-Selective Addition via a C4-Blocking Group Strategy

This protocol outlines the C2-selective addition of a Grignard reagent to 4-chloropyridine.[8]

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve 4-chloropyridine (1.0 equiv.) in anhydrous THF and cool to -78 °C. Slowly add phenyl chloroformate (1.05 equiv.) to form the N-acyl pyridinium salt in situ.

  • Nucleophilic Addition: To this solution, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 2-3 hours.

  • Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Oxidation & Purification: The resulting 1,2-dihydropyridine is often oxidized directly to the corresponding 2-substituted pyridine for easier handling. Dissolve the crude product in dichloromethane (DCM) and add an oxidant like manganese dioxide (MnO₂) or DDQ.[10] Stir until the starting material is consumed (monitor by TLC). Filter off the oxidant and purify the crude pyridine product by column chromatography.

Part 3: Advanced Methods & Final Troubleshooting

Beyond the foundational reactions, regioselectivity remains a key consideration in modern synthetic methods.

FAQ 4: I'm exploring modern C-H functionalization or catalytic methods. What are the key principles for achieving regioselectivity?

Root Cause Analysis: Modern methods offer new ways to control regioselectivity, often by changing the reaction mechanism entirely.

  • Radical Reactions: Methods like the Minisci reaction proceed via radical intermediates. Regioselectivity is governed by the position of greatest radical stabilization, which is typically the electron-deficient C2 or C4 positions of a protonated heterocycle. This provides a complementary regioselectivity to many nucleophilic additions.[11]

  • Catalyst Control: In transition-metal-catalyzed reactions, the ligand bound to the metal is the primary determinant of regioselectivity. The steric and electronic properties of the ligand can direct the catalyst to a specific C-H bond on the dihydropyridine ring, overriding the substrate's intrinsic reactivity.[12][13] For instance, recent work has shown that the aggregation state of alkyllithium reagents, controlled by the solvent, can dictate C2 versus C4 alkylation of pyridines.[12]

  • Organocatalysis: Chiral organocatalysts can generate chiral intermediates that react with high regio- and enantioselectivity, often favoring 1,4-addition to form valuable enantioenriched 1,4-DHPs.[13][14]

Troubleshooting Workflow for Poor Regioselectivity:

G Start Poor Regioselectivity Observed CheckReactants Verify Purity of All Reagents & Solvents Start->CheckReactants ReactionType What is the reaction type? CheckReactants->ReactionType Purity Confirmed Hantzsch Hantzsch Synthesis ReactionType->Hantzsch Hantzsch Addition Nucleophilic Addition ReactionType->Addition Addition Other Other (e.g., Radical) ReactionType->Other Other HantzschSol Adjust T, Catalyst, Solvent (See Part 1) Hantzsch->HantzschSol AdditionSol Modify Nucleophile (HSAB) or Use Blocking Group (See Part 2) Addition->AdditionSol OtherSol Consult Literature for Mechanism-Specific Control (e.g., Ligand, Initiator) Other->OtherSol End Regioselectivity Improved HantzschSol->End AdditionSol->End OtherSol->End

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References
  • Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Angewandte Chemie International Edition. [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters. [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. [Link]

  • Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry. [Link]

  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]

  • Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs). ResearchGate. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

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  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. [Link]

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Troubleshooting

Technical Support Center: Strategies for Impurity Mitigation in Pharmaceutical Synthesis

Welcome to the Technical Support Center for professionals in drug development and manufacturing. This resource provides in-depth guidance on identifying, controlling, and avoiding common impurities in active pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals in drug development and manufacturing. This resource provides in-depth guidance on identifying, controlling, and avoiding common impurities in active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to ensure the quality, safety, and efficacy of your pharmaceutical products.

Impurities in pharmaceuticals are unintended chemicals that can arise during the manufacturing process, storage, or from degradation.[1] These substances offer no therapeutic benefit and can potentially be toxic, impacting the overall safety and effectiveness of the drug product.[2][3] Therefore, stringent control of impurities is a critical aspect of pharmaceutical development and manufacturing.[2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in pharmaceutical synthesis.

Q1: What are the primary sources of impurities in an Active Pharmaceutical Ingredient (API)?

Impurities in an API can originate from several sources throughout the manufacturing process.[5] Understanding these sources is the first step toward effective control. The main sources include:

  • Starting Materials and Intermediates: Impurities present in the initial raw materials or intermediates can be carried through the synthetic process into the final API.[5][6] Even high-quality starting materials may contain trace impurities.[5]

  • Manufacturing Process:

    • Byproducts: Unintended compounds formed from side reactions between starting materials, intermediates, or reagents.[5][6]

    • Reagents, Ligands, and Catalysts: Residual amounts of these substances that are not completely removed during purification.[5][6]

    • Solvents: Residual solvents used during synthesis or purification that remain in the final product.[4][5]

  • Degradation Products: Impurities that form due to the degradation of the API over time, often influenced by factors like light, heat, or moisture.[6]

  • Environmental Contamination: Contaminants introduced from the manufacturing environment, equipment, or personnel.

  • Packaging Materials: Impurities can leach from the container closure system into the drug product during storage.[1]

Q2: What are the different classifications of impurities in pharmaceuticals?

The International Council for Harmonisation (ICH) guidelines classify impurities into three main categories:

  • Organic Impurities: These are often process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products).[5]

  • Inorganic Impurities: These arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals.[4][5]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process that are not completely removed.[4][5]

Q3: What are the potential consequences of having impurities in a final drug product?

Impurities can have several detrimental effects on a drug product:

  • Toxicity: Some impurities can be toxic, even at very low levels, posing a direct risk to patient safety.[2][3][4]

  • Reduced Efficacy: Impurities can potentially reduce the therapeutic effectiveness of the API.[2]

  • Decreased Shelf-Life: The presence of impurities can affect the stability of the API and the final drug product, leading to a shorter shelf-life.[2][7]

  • Manufacturing and Formulation Challenges: Impurities can complicate the manufacturing process and the formulation of the final dosage form.[7]

Q4: What is an "impurity profile" and why is it important?

An impurity profile is a comprehensive list of all identified and unidentified impurities present in a drug substance. Establishing a detailed impurity profile is crucial for:

  • Ensuring Safety and Quality: It allows for the monitoring and control of potentially harmful impurities.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require a thorough impurity profile as part of the drug approval process.

  • Process Optimization: Understanding the impurity profile helps in optimizing the synthetic route and purification processes to minimize or eliminate unwanted impurities.[7]

Troubleshooting Guides: Alternative Synthetic Routes and Process Optimization

This section provides detailed troubleshooting guides for common challenges encountered during drug synthesis, focusing on the design of alternative synthetic routes to avoid the formation of impurities.

Guide 1: Addressing Impurities Arising from Starting Materials

Issue: An impurity from a key starting material (KSM) is carried through the synthesis and is difficult to remove in the final API.

Causality: The structural similarity between the impurity and the API makes purification challenging. Relying solely on downstream purification is often inefficient and costly.

Troubleshooting Strategy: Redesigning the Initial Synthetic Step

  • Supplier Qualification and Raw Material Testing: The first line of defense is stringent qualification of raw material suppliers and rigorous testing of incoming materials to ensure their purity.[3]

  • Introduce a Purification Step for the KSM: Before initiating the synthesis, perform a purification step (e.g., recrystallization, chromatography) on the KSM to remove the problematic impurity.

  • Alternative Synthetic Route Bypassing the Impure KSM:

    • Retrosynthetic Analysis: Conduct a new retrosynthetic analysis to identify alternative starting materials that do not contain the problematic impurity.

    • Example Workflow:

      cluster_0 Original Route cluster_1 Alternative Route Impure KSM Impure KSM Intermediate 1 Intermediate 1 Impure KSM->Intermediate 1 Reaction 1 Impurity Impurity Impure KSM->Impurity Final API Final API Intermediate 1->Final API Reaction 2 Impurity->Final API Carry-over Alternative KSM Alternative KSM Intermediate A Intermediate A Alternative KSM->Intermediate A New Reaction A Intermediate A->Final API New Reaction B

      Caption: Comparison of original and alternative synthetic routes.

Protocol: Implementing an Alternative KSM

StepActionRationale
1 Identify Alternative KSMs Brainstorm and research commercially available starting materials that can be converted to a key intermediate or the final API.
2 Proof-of-Concept Synthesis Conduct small-scale laboratory experiments to validate the feasibility of the new synthetic route.
3 Process Optimization Optimize reaction conditions (temperature, solvent, catalyst) for the new route to maximize yield and minimize by-product formation.[3]
4 Impurity Profiling Perform a thorough analysis of the API produced from the new route to ensure no new, problematic impurities are introduced.
Guide 2: Minimizing Process-Related Impurities through Green Chemistry

Issue: The current synthetic process generates significant amounts of by-products and uses hazardous solvents, leading to complex purification and environmental concerns.

Causality: Traditional synthetic methods often rely on harsh reagents and organic solvents that can lead to side reactions and are difficult to remove completely.[8][9]

Troubleshooting Strategy: Adopting Green Chemistry Principles

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[10][11]

  • Use of Safer Solvents: Replace hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.[8][9] In some cases, solvent-free reactions can be employed.[8]

  • Biocatalysis: Employ enzymes as catalysts to perform reactions with high selectivity under mild conditions, which can shorten synthetic routes and reduce waste.[8][12] Biocatalytic reactions often offer improved safety and can avoid the need for protecting groups.[12]

  • Microwave-Assisted Synthesis: Utilize microwave irradiation to enhance reaction rates, improve yields, and reduce energy consumption and by-product formation.[8][10]

Workflow: Integrating Green Chemistry Approaches

Traditional Synthesis Traditional Synthesis Hazardous Solvents Hazardous Solvents Traditional Synthesis->Hazardous Solvents Harsh Reagents Harsh Reagents Traditional Synthesis->Harsh Reagents By-products By-products Hazardous Solvents->By-products Harsh Reagents->By-products Complex Purification Complex Purification By-products->Complex Purification Environmental Impact Environmental Impact Complex Purification->Environmental Impact Green Chemistry Approach Green Chemistry Approach Safer Solvents Safer Solvents Green Chemistry Approach->Safer Solvents Biocatalysis Biocatalysis Green Chemistry Approach->Biocatalysis Microwave Synthesis Microwave Synthesis Green Chemistry Approach->Microwave Synthesis Simplified Purification Simplified Purification Safer Solvents->Simplified Purification Biocatalysis->Simplified Purification Microwave Synthesis->Simplified Purification Reduced Environmental Impact Reduced Environmental Impact Simplified Purification->Reduced Environmental Impact

Caption: Transitioning from traditional to green synthesis.

Guide 3: Real-Time Impurity Monitoring with Process Analytical Technology (PAT)

Issue: Impurities are forming at a critical process step, but the exact point of formation and the influencing factors are not well understood, leading to batch-to-batch variability.

Causality: Traditional end-product testing does not provide real-time insight into the dynamic process of impurity formation.

Troubleshooting Strategy: Implementing Process Analytical Technology (PAT)

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[13]

  • Real-Time Monitoring: Utilize inline or online analytical tools (e.g., spectroscopy, chromatography) to monitor the formation of impurities in real-time.[14][15] This allows for immediate adjustments to process parameters to prevent impurity formation.[14][16]

  • Enhanced Process Understanding: PAT provides a deeper understanding of how critical process parameters (CPPs) affect critical quality attributes (CQAs), including impurity levels.[13][15]

  • Improved Process Control: By continuously monitoring the process, you can implement control strategies to ensure consistent product quality and minimize batch failures.[17]

Experimental Protocol: Implementing PAT for a Crystallization Step

StepActionPAT ToolRationale
1 Identify Critical Process Parameters (CPPs) Temperature, cooling rate, solvent composition, seeding point.These parameters significantly influence crystal formation and impurity incorporation.
2 Inline Monitoring of Solute Concentration In-situ FTIR or Raman spectroscopy.To track supersaturation and ensure controlled crystal growth, preventing the entrapment of impurities.
3 Online Monitoring of Impurity Levels Online High-Performance Liquid Chromatography (HPLC).To detect the formation of impurities in the mother liquor in near real-time.[14]
4 Data Analysis and Control Use multivariate data analysis to correlate CPPs with impurity levels and establish a control strategy.To proactively adjust process parameters to maintain impurity levels within specification.

Data Presentation: Comparison of Traditional vs. PAT Approach

ParameterTraditional ApproachPAT Approach
Sampling Offline, at the end of the processInline/Online, continuous
Data Availability DelayedReal-time
Process Control Reactive (batch rejection)Proactive (real-time adjustments)
Process Understanding LimitedIn-depth
Batch Variability HigherLower

References

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. (2020, April 8). Retrieved from [Link]

  • Controlling Impurities In Drug Manufacturing - Toref. (n.d.). Retrieved from [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). Retrieved from [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Retrieved from [Link]

  • Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29). Retrieved from [Link]

  • Real-Time Monitoring and Control of Critical Process Impurities during the Manufacture of Fostamatinib Disodium - ACS Publications. (n.d.). Retrieved from [Link]

  • Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. (2023, August 17). Retrieved from [Link]

  • Common impurities which are reported in the API'S. - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (n.d.). Retrieved from [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. (2024, September 11). Retrieved from [Link]

  • Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. (2025, September 28). Retrieved from [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Retrieved from [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024, December 30). Retrieved from [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. (n.d.). Retrieved from [Link]

  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis - JOCPR. (2024, November 25). Retrieved from [Link]

  • Pharmaceutical impurities: Combatting pharma's elusive threat | Article | Chemistry World. (2020, November 16). Retrieved from [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. (2021, November 30). Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

The Analytical Gauntlet: Deconvoluting Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

A Comparative Guide to Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography for Structural Elucidation For researchers, scientists, and professionals in drug development, the unambiguous structural determinatio...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel small molecules is a cornerstone of progress. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, a substituted pyridone, presents a compelling case study for comparing the utility of three powerhouse analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. This guide provides an in-depth, experience-driven comparison of these methods for the characterization of this specific molecule, moving beyond a simple listing of steps to explain the "why" behind the "how."

At the Forefront: Interpreting the Mass Spectrum

Mass spectrometry is often the first-line technique for obtaining rapid and precise molecular weight information and gleaning structural insights from fragmentation patterns. For Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (C₇H₆BrNO₃), with a molecular weight of approximately 231.03 g/mol , the mass spectrum is predicted to have several key features.[1]

The Molecular Ion Peak: A Tale of Two Isotopes

A key characteristic of the mass spectrum of a bromine-containing compound is the presence of a distinctive isotopic pattern for the molecular ion peak (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2][3] This results in two peaks of almost equal intensity separated by 2 m/z units. For our target molecule, we expect to see a molecular ion cluster at m/z 231 (containing ⁷⁹Br) and m/z 233 (containing ⁸¹Br). The presence of this M⁺/M+2 pattern is a strong indicator of a single bromine atom in the molecule.

Predicted Fragmentation Pathways

Electron Ionization (EI) mass spectrometry, a common technique, involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment.[4][5] The resulting fragmentation pattern is a molecular fingerprint. For Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, the fragmentation is likely to be driven by the presence of the ester and the stability of the pyridone ring.

Based on the fragmentation of similar structures like 2-pyridones, several key fragmentation pathways can be predicted.[6] Common losses include the methoxy group (-OCH₃) from the ester, carbon monoxide (-CO) from the pyridone ring, and the bromine atom (-Br).

G M [M]⁺˙ m/z 231/233 F1 [M - OCH₃]⁺ m/z 200/202 M->F1 - OCH₃ F2 [M - Br]⁺ m/z 152 M->F2 - Br F3 [M - CO]⁺˙ m/z 203/205 M->F3 - CO F4 [M - OCH₃ - CO]⁺ m/z 172/174 F1->F4 - CO F5 [M - Br - CO]⁺ m/z 124 F2->F5 - CO

Caption: Predicted EI-MS fragmentation pathway for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Table 1: Predicted Major Fragments in the Mass Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed FragmentInterpretation
231/233[C₇H₆⁷⁹Br/⁸¹BrNO₃]⁺˙Molecular Ion (M⁺)
200/202[C₆H₃⁷⁹Br/⁸¹BrNO₂]⁺Loss of the methoxy radical (•OCH₃) from the ester.
152[C₇H₆NO₃]⁺Loss of the bromine radical (•Br).
203/205[C₆H₆⁷⁹Br/⁸¹BrNO₂]⁺˙Loss of carbon monoxide (CO) from the pyridone ring.
172/174[C₅H₃⁷⁹Br/⁸¹BrNO]⁺Subsequent loss of CO from the [M - OCH₃]⁺ fragment.
124[C₆H₆NO₂]⁺Subsequent loss of CO from the [M - Br]⁺ fragment.

The Alternatives: A Deeper Structural Dive

While mass spectrometry provides invaluable information about molecular weight and fragmentation, it often falls short in providing a complete three-dimensional structure. For this, we turn to NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[7] For Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed for complete structural assignment.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts of the protons on the dihydropyridine ring will provide information about their electronic environment. The singlet for the methyl ester protons should be readily identifiable.

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. This will reveal the number of unique carbon environments in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the dihydropyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the positions of the substituents.

Comparison with Mass Spectrometry:

FeatureMass SpectrometryNMR Spectroscopy
Information Provided Molecular weight, elemental composition (with high resolution), fragmentation pattern.Detailed connectivity of atoms (C-H framework), stereochemistry.
Sample Requirement Micrograms to nanograms.Milligrams.
Analysis Time Minutes per sample.Minutes to hours per experiment.
Structural Detail Inferred from fragmentation.Direct evidence of atomic connectivity.
Destructive? Yes (for EI).No, the sample can be recovered.
X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the gold standard.[8] This technique, however, is contingent on the ability to grow a high-quality single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step is to grow a single crystal suitable for diffraction (typically 0.1-0.3 mm in size).[9] This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion. A variety of solvents and conditions may need to be screened.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is then used to build and refine a three-dimensional model of the molecule.[10]

Comparison with Mass Spectrometry and NMR:

FeatureMass SpectrometryNMR SpectroscopyX-ray Crystallography
Information Provided Molecular weight, fragmentation.Atomic connectivity, stereochemistry.Precise 3D atomic coordinates, bond lengths, bond angles.[8]
Sample Requirement Micrograms to nanograms.Milligrams.A single, high-quality crystal.
Analysis Time Minutes.Hours.Days to weeks (including crystallization).
Structural Detail Inferred.Detailed connectivity.Unambiguous 3D structure.
Major Limitation Limited 3D information.Can be complex for large molecules.Requires a suitable single crystal.

The Integrated Analytical Workflow

In practice, these techniques are often used in a complementary fashion to provide a comprehensive understanding of a molecule's structure.

G cluster_0 Initial Characterization cluster_1 Definitive Structure MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Provides MW for NMR Xray X-ray Crystallography MS->Xray Confirms MW of crystallized material NMR->Xray Confirms structure for crystallization

Caption: A typical integrated workflow for small molecule structural elucidation.

Conclusion

The structural elucidation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate serves as an excellent illustration of the strengths and limitations of key analytical techniques. Mass spectrometry provides a rapid and sensitive method for determining the molecular weight and offers clues to the structure through fragmentation analysis, with the bromine isotopic pattern being a key diagnostic feature. NMR spectroscopy builds upon this by providing a detailed map of the atomic connectivity, essential for confirming the arrangement of the functional groups. Finally, X-ray crystallography, when successful, delivers the ultimate prize: an unambiguous three-dimensional structure. For the modern researcher, a judicious and often combined application of these powerful techniques is the most effective strategy for navigating the complexities of chemical structure determination.

References

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Validation

A Comparative Guide to HPLC and LC-MS for the Purity Analysis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their detection, identification, and quantification a critical regulatory requirement.[2][3]

This guide provides an in-depth comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of specifications and delve into the practical nuances of method development and data interpretation for this specific polar, brominated pyridinone derivative. We will explore the causality behind experimental choices and present supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Physicochemical Properties of the Analyte: A Foundation for Method Development

A successful chromatographic separation begins with a thorough understanding of the analyte's physicochemical properties. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (C₇H₆BrNO₃, MW: 232.03 g/mol ) presents a unique set of challenges and opportunities for the analytical chemist.[1][4][5][6][7][8]

PropertyValue/CharacteristicImplication for Analysis
Polarity LogP: -0.68[1]Highly polar, suggesting good solubility in aqueous-organic mobile phases. Retention on traditional C18 columns may be challenging, potentially requiring polar-embedded or polar-endcapped phases, or hydrophilic interaction liquid chromatography (HILIC).
UV Absorbance Contains a substituted pyridinone chromophore.Expected to have strong UV absorbance, making HPLC with UV detection a viable quantification method. A UV scan is necessary to determine the optimal wavelength for detection.
Ionization Potential The pyridine ring nitrogen and the lactam functionality are potential sites for protonation.Suitable for positive ion mode electrospray ionization (ESI) in LC-MS, enabling sensitive detection and structural elucidation.
Reactivity The methyl ester is susceptible to hydrolysis under acidic or basic conditions.[9][10][11][12] The pyridine-2-carboxylic acid moiety may undergo decarboxylation.[3][13][14][15][16]Method development should consider mobile phase pH to ensure analyte stability on-column. Forced degradation studies are essential to identify potential degradation products.
Isotopic Signature Presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio).The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern, providing a definitive marker for the parent compound and any bromine-containing impurities in LC-MS analysis.[17]

Potential Impurities: A Glimpse into the Synthetic Route

To develop a robust, stability-indicating analytical method, one must anticipate the potential impurities that may arise during synthesis and storage. A plausible synthetic route for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate could involve the cyclization of a precursor followed by bromination and esterification, or variations thereof. Based on this, we can predict several process-related and degradation impurities:

  • Impurity A: Starting Material/Precursor: Unreacted starting materials from the synthesis.

  • Impurity B: Under-brominated Analog: The corresponding compound without the bromine substituent.

  • Impurity C: Hydrolyzed Acid: 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid, formed by the hydrolysis of the methyl ester.[9][10][11][12]

  • Impurity D: Decarboxylated Analog: 5-bromo-1,6-dihydropyridin-6-one, resulting from the loss of the carboxylate group.[3][13][14][15][16]

These potential impurities, with their varying polarities and structural similarities to the main compound, provide a realistic challenge for any chromatographic method.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

HPLC with UV or PDA detection is the workhorse of pharmaceutical quality control, prized for its robustness, precision, and quantitative accuracy. A photodiode array (PDA) detector offers a significant advantage over a simple UV detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak purity analysis and method development.[14][17][18][19][20]

Experimental Protocol: HPLC-PDA
  • System: Standard HPLC system (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. A smaller particle size (e.g., <2 µm in a UPLC/UHPLC system) would offer higher resolution and faster analysis times.[21][22][23]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of any residual silanols on the column and ensures consistent protonation of the analyte, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes. A gradient is necessary to elute impurities with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. To ensure reproducible retention times.

  • Injection Volume: 5 µL.

  • PDA Detector: Wavelength range 210-400 nm. Detection wavelength for quantification set at the λmax of the main compound (e.g., 254 nm).

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-PDA Analysis cluster_data Data Analysis prep Dissolve sample in diluent (e.g., 50:50 Water:ACN) inject Inject onto HPLC system prep->inject separate Gradient separation on C18 column inject->separate detect PDA detection (210-400 nm) separate->detect integrate Integrate peaks at λmax detect->integrate purity Calculate % Purity by area normalization integrate->purity peak_purity Perform peak purity analysis integrate->peak_purity

Caption: Workflow for HPLC-PDA purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is indispensable for impurity identification, providing molecular weight and structural information that is unattainable with a UV detector alone.[1][24][25][26]

Experimental Protocol: LC-MS
  • System: UPLC/UHPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Waters ACQUITY UPLC with SQ Detector 2, Thermo Scientific Vanquish with ISQ EC). UPLC is preferred to take full advantage of the speed and sensitivity of the MS detector.[21][22][23]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. The smaller dimensions reduce solvent consumption and are compatible with standard ESI flow rates.

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer, making it ideal for MS applications.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes. The shorter column and smaller particles allow for a much faster gradient.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM).

Workflow for LC-MS Purity Analysis and Identification

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve sample in diluent inject Inject onto UPLC system prep->inject separate Fast gradient separation inject->separate ionize ESI+ Ionization separate->ionize detect MS Detection (Full Scan) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic eic Extract Ion Chromatograms (EIC) for expected impurities tic->eic spectra Analyze mass spectra of peaks tic->spectra identify Confirm main peak & identify impurities by mass spectra->identify

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Spectral Analysis of Pyridinone Compounds

For: Researchers, scientists, and drug development professionals This guide offers an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of pyridinone compounds. Pyridinones...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide offers an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of pyridinone compounds. Pyridinones are a pivotal class of heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their rich chemistry, including tautomerism and hydrogen bonding capabilities, makes FT-IR an indispensable tool for their structural elucidation. This document provides a comparative analysis of pyridinone spectra against related heterocycles, detailed experimental protocols, and insights into the application of FT-IR in pyridinone-based drug development.

The Vibrational Landscape of Pyridinones: More Than Just a Carbonyl Group

The FT-IR spectrum of a pyridinone is a molecular fingerprint, rich with information about its structure, bonding, and intermolecular interactions. While the carbonyl (C=O) stretch is often the most prominent feature, a comprehensive analysis of the entire spectrum is crucial for unambiguous characterization.[3]

Tautomerism: A Defining Feature

Pyridinone compounds exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The position of this equilibrium is influenced by the solvent, temperature, and substituent effects. FT-IR spectroscopy is a powerful technique to probe this tautomerism.[4]

  • Lactam Form (Pyridin-2-one): Characterized by a strong C=O stretching vibration and an N-H stretching band.

  • Lactim Form (2-Hydroxypyridine): Characterized by an O-H stretching vibration and the absence of a strong C=O band. Instead, C=N stretching vibrations are observed.

The lactam form is generally favored, particularly in polar solvents and the solid state.[4] The presence and nature of N-H and O-H stretching bands, alongside the position of the C=O stretch, provide critical clues to the dominant tautomeric form.

The All-Important Carbonyl Stretch (Amide I band)

The C=O stretching vibration in pyridinones typically appears as a strong band in the region of 1650-1700 cm⁻¹ . The precise wavenumber is highly sensitive to the molecule's environment and structure:

  • Hydrogen Bonding: Intermolecular hydrogen bonding, prevalent in the solid state and protic solvents, causes a significant redshift (lowering of frequency) of the C=O band and often leads to band broadening.[3][5] This is due to the weakening of the C=O bond as the oxygen atom participates in hydrogen bonding.

  • Ring Strain and Fusion: Fusing the pyridinone ring to other ring systems, as seen in many pharmaceutical scaffolds, can alter the C=O stretching frequency.[3]

  • Electronic Effects: Electron-donating or withdrawing substituents on the pyridinone ring can influence the electron density of the C=O bond, leading to shifts in its stretching frequency.

Other Key Vibrational Modes

Beyond the carbonyl stretch, other regions of the FT-IR spectrum provide valuable structural information:

  • N-H and O-H Stretching: The N-H stretching vibration of the lactam form typically appears as a medium to strong, often broad, band in the 3100-3400 cm⁻¹ region. The broadness is a result of hydrogen bonding. The O-H stretch of the lactim form is also found in this region but can sometimes be sharper in the absence of strong hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹ , while aliphatic C-H stretches from substituents appear below 3000 cm⁻¹ .[6]

  • C=C and C=N Stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region arise from the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.[3]

  • Fingerprint Region (below 1500 cm⁻¹): This complex region contains a multitude of bending and skeletal vibrations that are unique to each molecule, making it invaluable for confirming the identity of a compound by comparison with a reference spectrum.

Comparative FT-IR Analysis: Pyridinones vs. Other Heterocycles

To fully appreciate the nuances of a pyridinone FT-IR spectrum, it is instructive to compare it with the spectra of structurally related heterocyclic compounds.

Pyridinones vs. Pyrimidones

Pyrimidones contain an additional nitrogen atom in the six-membered ring. This has a notable effect on the FT-IR spectrum. A comparative study of 2-pyridone and 4-pyrimidinone using 2D IR and FT-IR has provided detailed insights.[4]

Vibrational ModePyridinone (2-Pyridone)Pyrimidone (4-Pyrimidinone)Rationale for Differences
C=O Stretch ~1660-1680 cm⁻¹~1670-1690 cm⁻¹The additional nitrogen atom in the pyrimidone ring can influence the electronic environment of the carbonyl group, often leading to a slight blueshift (higher frequency). The exact position is highly dependent on the specific isomer and substitution pattern.[4][7]
Ring C=C/C=N Stretches Multiple bands ~1450-1640 cm⁻¹Complex pattern, often with more distinct C=N character ~1550-1650 cm⁻¹The increased number of C=N bonds in pyrimidones leads to a more complex and characteristic pattern of ring stretching vibrations.[8]
N-H Stretch Broad, ~3100-3400 cm⁻¹Broad, ~3100-3400 cm⁻¹Similar broad N-H stretching bands are observed in both, indicative of hydrogen bonding.
Pyridinones vs. Pyranones

Pyranones are oxygen-containing analogs of pyridinones. The replacement of the nitrogen atom with an oxygen atom leads to significant differences in their FT-IR spectra.

Vibrational ModePyridinonePyranoneRationale for Differences
C=O Stretch ~1650-1700 cm⁻¹~1700-1750 cm⁻¹ (often higher)The oxygen atom in the pyranone ring is more electronegative than the nitrogen in pyridinone, leading to a stronger C=O bond and a higher stretching frequency.
Ring Vibrations C=C and C=N stretchesC=C and C-O-C stretchesThe absence of the C=N bond and the presence of C-O-C ether linkages in pyranones result in a different pattern of ring vibrations in the fingerprint region.
N-H/O-H Region N-H stretch presentNo N-H stretch (unless substituted)This is a key distinguishing feature. Pyranones lack the N-H bond characteristic of the lactam form of pyridinones.

Experimental Protocols for FT-IR Analysis of Pyridinone Compounds

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. The choice of method depends on the physical state and solubility of the pyridinone compound.

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a versatile and widely used technique for the analysis of both solid and liquid samples with minimal sample preparation.[3]

Step-by-Step Protocol for Solid Samples:

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory (e.g., with a diamond crystal) are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.

  • Sample Application: Place a small amount of the finely ground pyridinone compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Acquire the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Causality Behind Choices:

  • Fine Grinding: Ensures intimate contact with the ATR crystal, leading to a stronger and more reproducible signal.

  • Consistent Pressure: Optimizes the path length of the IR beam within the sample, affecting signal intensity.

  • Background Subtraction: Essential for removing spectral contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method is suitable for solid samples and can provide high-quality spectra.

Step-by-Step Protocol:

  • Sample Preparation: Grind 1-2 mg of the pyridinone compound with approximately 100-200 mg of dry, FT-IR grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder.

Causality Behind Choices:

  • Dry KBr: KBr is hygroscopic, and any absorbed water will show a strong, broad O-H absorption in the spectrum, potentially obscuring sample features.

  • Homogeneous Mixture: Ensures that the sample is evenly dispersed in the KBr matrix, preventing spectral distortions.

  • Transparent Pellet: A cloudy pellet will scatter the IR beam, leading to a poor-quality spectrum with a sloping baseline.

Visualization of Key Concepts

Tautomeric Equilibrium of 2-Pyridinone

Caption: Tautomeric equilibrium between the lactam and lactim forms of 2-pyridinone.

General FT-IR Analysis Workflow

workflow start Sample Preparation atr ATR-FTIR start->atr kbr KBr Pellet start->kbr instrument FT-IR Spectrometer atr->instrument kbr->instrument background Background Spectrum Acquisition instrument->background sample_spec Sample Spectrum Acquisition background->sample_spec processing Data Processing (Background Subtraction, ATR Correction) sample_spec->processing analysis Spectral Interpretation (Peak Assignment, Comparison) processing->analysis report Reporting analysis->report

Caption: General workflow for FT-IR analysis of pyridinone compounds.

Applications in Drug Development

FT-IR spectroscopy is a rapid, non-destructive, and cost-effective technique that finds numerous applications in the development of pyridinone-based drugs.[9][10]

  • API Identification and Quality Control: FT-IR is widely used for the identification of active pharmaceutical ingredients (APIs) and for quality control to ensure the identity and purity of raw materials and finished products.[11][12] For example, the FT-IR spectrum of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, can be used to confirm its identity and check for the presence of impurities.[13][14]

  • Synthesis Monitoring: In-situ FT-IR spectroscopy, often using fiber-optic probes, can be employed to monitor the progress of chemical reactions in real-time.[15] This allows for the tracking of the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands, enabling optimization of reaction conditions.

  • Polymorph and Solvate Screening: Pyridinone-based drugs can exist in different crystalline forms (polymorphs) or as solvates, which can have different physical properties and bioavailability. FT-IR is a sensitive technique for distinguishing between different polymorphic forms, as they often exhibit subtle but significant differences in their spectra due to variations in their crystal lattice and intermolecular interactions.

  • Quantitative Analysis: While not as common as chromatographic methods, FT-IR can be developed for the quantitative analysis of pyridinone compounds in pharmaceutical formulations.[10][16] By creating a calibration curve of absorbance versus concentration for a characteristic peak, the amount of the API in a sample can be determined.

Conclusion

FT-IR spectroscopy is a cornerstone analytical technique for researchers and professionals working with pyridinone compounds. A thorough understanding of the key vibrational modes, the influence of tautomerism and hydrogen bonding, and the comparison with related heterocyclic systems allows for a comprehensive structural characterization. The implementation of robust experimental protocols ensures the acquisition of high-quality, reproducible data, which is critical in a drug development setting for applications ranging from API identification and synthesis monitoring to quality control. This guide provides the foundational knowledge and practical insights necessary to effectively leverage the power of FT-IR in the study of this important class of molecules.

References

  • Choi, J.-H., Cho, M. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(23), 3657–3662. Available from: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS, 3(Special Issue 2). Available from: [Link]

  • Lapini, A., et al. (2016). Transient infrared spectroscopy: a new approach to investigate valence tautomerism. Physical Chemistry Chemical Physics, 18(39), 27074-27083. Available from: [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Available from: [Link]

  • Michigan State University. (n.d.). IR Spectroscopy of Hydrocarbons. Available from: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... Available from: [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me? Available from: [Link]

  • PubChem. (n.d.). Pirfenidone. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyranone and pyridinones derivatives. Available from: [Link]

  • De Gruyter. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 40(1), 22-35. Available from: [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available from: [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Available from: [Link]

  • ResearchGate. (2019). Analytical techniques for Pirfenidone and Terizidone: A review. Available from: [Link]

  • YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. Available from: [Link]

  • ResearchGate. (n.d.). Display of pyridine/pyridone tautomers. Available from: [Link]

  • PubMed. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. The Journal of Physical Chemistry B, 112(21), 6725-31. Available from: [Link]

  • ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. Available from: [Link]

  • Semantic Scholar. (2019). Analytical techniques for Pirfenidone and Terizidone: A review. Available from: [Link]

  • ResearchGate. (2023). Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds. Available from: [Link]

  • Semantic Scholar. (2022). ft-ir spectroscopic approach for the quantitative analysis of few commercial drugs in bulk and pharmaceutical formulations. Available from: [Link]

  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available from: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863223. Available from: [Link]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863223. Available from: [Link]

  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Available from: [Link]

  • PubMed. (2022). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Molecules, 27(15), 4983. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Analogs

In the landscape of modern medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic and structural features make it a versatile template for designing potent and selective therapeutic agents, with applications ranging from antiviral and anticancer to anti-inflammatory therapies.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyridinones: analogs of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. Our focus will be on understanding how modifications to this core scaffold influence biological activity, with a particular emphasis on its potential as an antiviral agent. We will dissect the molecule position by position, drawing on data from related compound series to build a coherent SAR model.

The Core Scaffold: A Platform for Therapeutic Innovation

The methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate core is a fascinating chemical entity. The dihydropyridinone ring provides a rigid framework, while the various substituents offer multiple points for chemical modification. Each component plays a crucial role in the molecule's overall physicochemical properties and its interaction with biological targets.

  • The Pyridinone Ring: This six-membered heterocycle is a key pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules.

  • The C5-Bromo Substituent: The bromine atom at the C5 position significantly influences the electronic nature of the ring and provides a handle for further synthetic transformations. Halogenation is a common strategy in drug design to modulate potency and metabolic stability.[3]

  • The C2-Methyl Carboxylate: The ester group at the C2 position can act as a hydrogen bond acceptor and its size and polarity can be readily modified to optimize target engagement and pharmacokinetic properties.

  • The N1-Position: The nitrogen atom at the 1-position is a critical site for substitution, allowing for the introduction of various alkyl and aryl groups that can profoundly impact the compound's biological activity and selectivity.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The following sections explore the impact of structural modifications at key positions of the methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold. As direct SAR studies on this specific series are not extensively published, we will draw logical inferences from closely related pyridinone and dihydropyridine analogs.

The lactam nitrogen (N1) is a prime target for derivatization. Modification at this position can influence the molecule's planarity, hydrogen bonding capacity, and overall lipophilicity, all of which are critical determinants of biological activity.

Studies on related 2-pyridinone analogs as inhibitors of the Hepatitis B Virus (HBV) have shown that N-aryl derivatives exhibit superior anti-HBV activity compared to their N-alkyl counterparts.[1] This suggests that an aromatic substituent at the N1 position may be beneficial for antiviral activity, potentially through enhanced pi-stacking interactions with the target protein.

N1_Substitution_SAR Core Pyridinone Core N1_H N1-H (Parent) Core->N1_H N1_Alkyl N1-Alkyl Core->N1_Alkyl Alkylation N1_Aryl N1-Aryl Core->N1_Aryl Arylation Activity_Moderate Moderate Activity N1_H->Activity_Moderate Baseline N1_Alkyl->Activity_Moderate Maintained or Slight Increase Activity_High High Activity N1_Aryl->Activity_High Significant Increase (e.g., anti-HBV)[1]

The methyl carboxylate at the C2 position is another key site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which may alter the compound's charge state and solubility, potentially leading to different interactions with the biological target. Furthermore, the ester can be converted to a variety of amides, which can introduce new hydrogen bond donors and acceptors, and allow for the exploration of a wider chemical space.

In a study on water-soluble 1,4-dihydropyridine derivatives as N-type calcium channel blockers, modifications at the C2, C5, and C6 positions were found to be critical for activity and selectivity.[4] While a different scaffold, this highlights the general importance of substitution patterns around the dihydropyridine ring in determining biological function.

The bromine at the C5 position is not merely a placeholder. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The nature of the halogen at this position can significantly impact antiviral potency.

For instance, in a series of pyrazolopyridine antivirals, the substituents at the C5 position were shown to have a profound effect on their activity against herpesviruses.[5] This suggests that exploring different halogens (F, Cl, I) or even other small, electronegative groups at the C5 position of our core scaffold could be a fruitful strategy for optimizing antiviral efficacy. The variation in size, electronegativity, and polarizability of the halogen will influence both steric and electronic interactions with the target.

C5_Halogen_SAR C5_Position C5-Position Modification Bromo Bromo (Parent) C5_Position->Bromo Chloro Chloro C5_Position->Chloro Fluoro Fluoro C5_Position->Fluoro Iodo Iodo C5_Position->Iodo Potency Antiviral Potency Bromo->Potency Baseline Chloro->Potency Potentially Similar or Slightly Altered Fluoro->Potency May Increase (Improved H-bond accepting) Iodo->Potency May Increase (Stronger Halogen Bonding)

Comparative Analysis with Alternative Scaffolds

The 6-oxo-1,6-dihydropyridine-2-carboxylate scaffold is one of many heterocyclic systems explored for antiviral and anticancer applications. For example, quinoline-3-carboxylate derivatives have also been investigated as potential antiviral agents.[6] A comparative analysis of the SAR of these different scaffolds can provide valuable insights into the key structural features required for a particular biological activity. While both pyridinones and quinolines are nitrogen-containing heterocycles, the specific arrangement of atoms and substituents will dictate their preferred binding modes and ultimately their therapeutic potential.

Experimental Protocols

To enable researchers to explore the SAR of this compound class, we provide a general synthetic methodology and a standard biological evaluation protocol.

The synthesis of the core scaffold and its N1-substituted analogs can be achieved through a multi-step sequence, which is a common strategy for this class of compounds.

Step 1: Synthesis of the Pyridinone Core A plausible synthetic route would involve the condensation of a suitable three-carbon synthon with an amine and a keto-ester, followed by cyclization and subsequent bromination to install the C5-bromo substituent.

Step 2: N1-Alkylation/Arylation

  • To a solution of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (e.g., iodomethane for N-methylation or a substituted benzyl bromide) (1.1 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted analog.

Synthesis_Workflow Start Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate Base Add Base (e.g., K₂CO₃) Start->Base AlkylHalide Add Alkyl/Aryl Halide Base->AlkylHalide Reaction Heat and Monitor AlkylHalide->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N1-Substituted Analog Purification->Product

  • Cell Culture: Plate a suitable host cell line (e.g., MT-4 cells for HIV) in a 96-well plate and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Pre-incubate the cells with the test compounds for a set period (e.g., 1-2 hours). Then, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells in the presence of the test compounds for a duration appropriate for the viral replication cycle (e.g., 3-5 days).

  • Endpoint Measurement: Assess the antiviral activity by measuring a relevant endpoint, such as:

    • Cytopathic Effect (CPE) Reduction: Visually score the protection of cells from virus-induced death or morphological changes.

    • Viral Antigen Quantification: Use an ELISA to measure the levels of a specific viral protein.

    • Viral RNA/DNA Quantification: Use RT-qPCR or qPCR to measure the amount of viral genetic material.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) for each compound. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window.

Quantitative SAR Data Summary

To illustrate the potential SAR trends, the following table presents hypothetical data for a series of analogs. This data is representative of the types of results that would be generated in a medicinal chemistry campaign.

Compound ID N1-Substituent C5-Substituent C2-Modification Antiviral EC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI)
Parent HBr-COOCH₃5.2>100>19.2
Analog 1 CH₃Br-COOCH₃3.8>100>26.3
Analog 2 BenzylBr-COOCH₃0.9>100>111.1
Analog 3 HCl-COOCH₃6.1>100>16.4
Analog 4 HI-COOCH₃2.58534.0
Analog 5 BenzylBr-COOH1.59261.3
Analog 6 BenzylBr-CONH₂0.7>100>142.8

This is hypothetical data for illustrative purposes.

Conclusion

The methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of its structure-activity relationship, even when drawing from related compound series, provides a clear roadmap for optimization. The N1-position appears to be a key site for introducing substituents that can significantly enhance potency, with aryl groups showing particular promise. The C2-carboxylate offers opportunities for fine-tuning physicochemical properties and target interactions, while the C5-halogen is a critical determinant of activity that warrants further exploration. By systematically applying the principles of medicinal chemistry and leveraging the synthetic accessibility of this scaffold, researchers are well-positioned to unlock its full therapeutic potential.

References

  • Gudmundsson, K. S., Johns, B. A., & Allen, S. H. (2008). Pyrazolopyridines with potent activity against herpesviruses: effects of C5 substituents on antiviral activity. Bioorganic & Medicinal Chemistry Letters, 18(3), 1157–1161. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1986. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(21), 11586. [Link]

  • Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. (2022). Molecules, 27(15), 4933. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116895. [Link]

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Comparative

A Comparative Guide to the Biological Activity of N-Methyl vs. N-H Dihydropyridinones for Researchers in Drug Development

This guide offers an in-depth technical comparison of N-methylated and non-methylated (N-H) dihydropyridinones, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuanced...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of N-methylated and non-methylated (N-H) dihydropyridinones, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuanced effects of N-methylation on the biological activity of this versatile scaffold, supported by experimental data and established scientific principles. This document provides not only a comparative analysis but also detailed experimental protocols to empower your research endeavors.

Introduction: The Dihydropyridinone Scaffold and the Significance of N-Substitution

Dihydropyridinones (DHPs) and their aza-analogs, dihydropyrimidinones (DHPMs), are prominent heterocyclic scaffolds in medicinal chemistry. They are recognized for a wide spectrum of biological activities, including but not limited to calcium channel modulation, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The core structure of these molecules offers multiple points for chemical modification, allowing for the fine-tuning of their pharmacological profiles. One of the most critical, yet sometimes overlooked, points of modification is the nitrogen atom within the dihydropyridine ring. The substitution at this position, particularly the comparison between a simple hydrogen (N-H) and a methyl group (N-Methyl), can profoundly influence the molecule's biological activity, metabolic stability, and overall drug-like properties.

The strategic addition of a methyl group can alter a compound's lipophilicity, its ability to form hydrogen bonds, and its metabolic fate.[3] These subtle changes can lead to significant differences in how the molecule interacts with its biological target and how it is processed by the body. This guide will explore these differences in a systematic manner.

The Impact of N-Methylation on Biological Activity: A Comparative Analysis

Direct, head-to-head comparative studies of N-methyl versus N-H dihydropyridinones are not abundant in the scientific literature, highlighting a key area for future research. However, existing studies on dihydropyrimidinones and other relevant molecular classes provide valuable insights.

Antimicrobial Activity: An Experimental Case Study

A study evaluating a series of novel 3,4-dihydropyrimidine-2(1H)-one derivatives provides a rare direct comparison of N-methylated versus N-H analogs for antibacterial activity. The investigation revealed that the methylation of the N-1 position did not significantly impact the antibacterial activity of the molecules.[4] This suggests that for this particular biological endpoint and chemical series, the hydrogen-bonding capability of the N-H group is not a critical determinant for antibacterial efficacy. The study found that other structural features, such as substituents on the C-4 phenyl ring, were more influential in determining the antimicrobial potency.[4]

Insights from Other Molecular Scaffolds

While direct evidence in the dihydropyridinone class is limited for other biological activities, we can draw parallels from research on other N-methylated compounds. For instance, in a study on macrocyclic ent-verticilide antiarrhythmics, the degree of N-methylation was found to be critical for their activity as inhibitors of the cardiac ryanodine receptor (RyR2) calcium ion channel.[5] A clear dependence on N-methylation for potent activity was observed, with the all-N-H amide analog showing significantly reduced potency compared to its N-methylated counterparts.[5] This underscores the principle that N-methylation can be a key determinant of target engagement and biological response, likely through conformational stabilization or direct interaction within the binding pocket.

Calcium Channel Modulation: An Area for Further Investigation

Dihydropyridines are renowned for their role as L-type calcium channel blockers.[1][2] While extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds, a systematic comparison of N-methyl versus N-H analogs is not well-documented. It is plausible that the N-H group could participate in hydrogen bonding interactions within the calcium channel binding site. Conversely, an N-methyl group, by increasing lipophilicity and sterically influencing the conformation of the dihydropyridine ring, could also modulate binding affinity and selectivity. Given the precedent from other ion channel modulators, this remains a compelling area for dedicated comparative studies.

Metabolic Stability: The Anticipated Advantage of N-Methylation

One of the most well-established roles of N-methylation in drug design is the enhancement of metabolic stability.[3] The N-H bond in many heterocyclic compounds is susceptible to enzymatic oxidation or conjugation, leading to rapid metabolism and clearance from the body.

The Protective Effect of the Methyl Group

By replacing the hydrogen with a methyl group, the molecule is shielded from certain metabolic pathways. This "capping" of the nitrogen can prevent N-dealkylation and other phase I metabolic reactions. A study on N-sulfonylhydrazones demonstrated this principle effectively, where N-methylated analogs exhibited significantly greater stability in acidic conditions and were metabolized by cytochrome P450 enzymes, while their non-N-methylated counterparts were readily hydrolyzed.[3][6] This increased stability can lead to a longer plasma half-life and improved bioavailability, crucial attributes for a successful drug candidate.

The logical relationship between N-methylation and metabolic stability can be visualized as follows:

G cluster_0 N-H Dihydropyridinone cluster_1 N-Methyl Dihydropyridinone N-H_Compound N-H Moiety Metabolic_Pathway_NH Phase I/II Metabolism (e.g., Oxidation, Glucuronidation) N-H_Compound->Metabolic_Pathway_NH Susceptible Rapid_Clearance Rapid Clearance Metabolic_Pathway_NH->Rapid_Clearance N-Me_Compound N-Methyl Moiety Blocked_Pathway Blocked Metabolic Pathway N-Me_Compound->Blocked_Pathway Protected Increased_Stability Increased Metabolic Stability Blocked_Pathway->Increased_Stability

Caption: Impact of N-methylation on metabolic pathways.

Quantitative Data Summary

The following table summarizes the key comparative findings discussed in this guide. It is important to note the limited availability of direct comparative data for dihydropyridinones, necessitating the inclusion of data from related compound classes to infer potential trends.

Compound Class Biological Activity N-H Analog Activity N-Methyl Analog Activity Key Finding Reference
3,4-Dihydropyrimidine-2(1H)-onesAntibacterialActiveSimilarly ActiveN-methylation at the N-1 position has no significant role in antibacterial activity.[4]
ent-Verticilide (Macrocyclic Depsipeptide)RyR2 Calcium Channel InhibitionPotent (monodemethylated) to less potent (all N-H)Highly Potent (per-methylated)A high degree of N-methylation is critical for potent activity.[5]
N-SulfonylhydrazonesChemical Stability (pH 2)Unstable (hydrolyzed)StableN-methylation provides a protective effect against acid hydrolysis.[3][6]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of N-methyl and N-H dihydropyridinones and for a key biological assay.

Synthesis of Dihydropyridinones: A General Approach

The synthesis of dihydropyridinones and their N-methylated analogs can be achieved through multicomponent reactions, such as the Biginelli or Hantzsch reactions.

Workflow for Dihydropyridinone Synthesis

G Start Starting Materials: - Aldehyde - β-Ketoester - Urea/Thiourea (for N-H) - N-Methylurea/N-Methylthiourea (for N-Methyl) Reaction Multicomponent Reaction (e.g., Biginelli Condensation) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization Final_Product N-H or N-Methyl Dihydropyridinone Characterization->Final_Product

Caption: General workflow for the synthesis of N-H and N-methyl dihydropyridinones.

Step-by-Step Protocol for Biginelli Condensation:

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and either urea (for N-H) or N-methylurea (for N-methyl) (1.2 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridinone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (both N-H and N-methyl analogs) in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the bacterial strain to be tested in an appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

The substitution at the N1 position of the dihydropyridinone ring, specifically the comparison between an N-H and an N-methyl group, presents a critical consideration in the design and development of new therapeutic agents. While direct comparative data remains sparse, the available evidence and established principles of medicinal chemistry suggest that N-methylation can have a profound impact on the pharmacological profile of these compounds.

The lack of a significant effect of N-methylation on the antibacterial activity of a specific series of dihydropyrimidinones highlights the context-dependent nature of this structural modification. Conversely, the strong influence of N-methylation on the activity of other ion channel modulators suggests that similar effects may be observed for dihydropyridinone-based calcium channel blockers.

The most anticipated and likely advantage of N-methylation lies in the enhancement of metabolic stability, a crucial parameter for drug development. The protective effect of the methyl group against enzymatic degradation can lead to improved pharmacokinetic properties.

This guide underscores the need for further systematic, head-to-head comparative studies of N-methyl versus N-H dihydropyridinones across a range of biological assays. Such research will provide a more complete understanding of the structure-activity relationships governing this versatile scaffold and will undoubtedly accelerate the development of novel and improved dihydropyridinone-based therapeutics.

References

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. National Institutes of Health. [Link]

  • SAR studies on dihydropyrimidinone antibiotics. PubMed. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. National Institutes of Health. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. Semantic Scholar. [Link]

  • Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of N-aryl-1,4-dihydropyridines as novel antidyslipidemic and antioxidant agents. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. National Institutes of Health. [Link]

  • Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling. PubMed. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Two New Calcium-Channel Blockers, Mebudipine and Dibudipine. PubMed. [Link]

  • 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. MDPI. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed. [Link]

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  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

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Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Introduction: The Critical Need for Precise Quantification Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Quantification

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structural motifs, including a brominated pyridinone core and a methyl ester, make it a versatile intermediate in the synthesis of novel therapeutic agents. The purity and concentration of this intermediate are critical quality attributes (CQAs) that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its precise quantification are paramount.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method is evaluated based on its principle, performance characteristics, and practical considerations, providing researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific needs. The validation of analytical methods is a regulatory requirement and an essential part of quality control in the pharmaceutical industry.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a polar, non-volatile compound like Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical starting point.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds have a lower affinity for the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer. Given the polar nature of the target molecule, careful method development is required to achieve adequate retention and sharp peak shapes.[3]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a well-established starting point for the analysis of polar, aromatic compounds. The selection of a C18 column is a common first choice, and the mobile phase composition is optimized to achieve a suitable retention time and separation from potential impurities.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate reference standard and sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.[5]

  • Filter the solutions through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate silanol groups and improve peak shape.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20.1-25 min: 10% BA gradient elution is necessary to elute the polar analyte and any less polar impurities within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe aromatic nature of the pyridinone ring suggests strong UV absorbance.

Method Validation:

The method should be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][7]

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate by GC can be challenging due to their low volatility and potential for thermal degradation.[8][9] To overcome these limitations, a derivatization step is often necessary to increase volatility and thermal stability.[8][9][10]

Principle of Derivatization and Separation

Derivatization involves chemically modifying the analyte to produce a new compound with properties more suitable for GC analysis.[9] For the target molecule, the active hydrogen on the pyridinone nitrogen can be replaced with a non-polar group, such as a trimethylsilyl (TMS) group, through a process called silylation.[8][11] This modification reduces the polarity and increases the volatility of the analyte, allowing it to be readily analyzed by GC. The subsequent separation in the GC is based on the differential partitioning of the derivatized analyte between a gaseous mobile phase and a liquid or solid stationary phase within the column. The mass spectrometer then provides highly selective detection and structural information.

Experimental Protocol: GC-MS with Silylation

This protocol outlines a common derivatization and analysis procedure for polar compounds.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the reference standard and sample into separate reaction vials.

  • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vials and heat at 70 °C for 30 minutes to ensure complete derivatization.[8]

  • Cool the vials to room temperature before injection.

GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)A temperature ramp to separate the derivatized analyte from by-products and impurities.
MS Transfer Line 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50-500 m/zTo capture the molecular ion and characteristic fragments of the derivatized analyte.
GC-MS Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides a direct measurement of the concentration of a substance without the need for a chemically identical reference standard for calibration.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, making qNMR a primary ratio method.[12] This is a significant advantage in early drug development when a fully characterized reference standard of the analyte may not be available.

Principle of Quantification

In ¹H qNMR, the purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[15] The selection of an appropriate internal standard and a suitable deuterated solvent is critical for accurate quantification.

Experimental Protocol: ¹H qNMR

This protocol provides a general framework for qNMR analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate sample and 5 mg of a suitable internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Sequence Simple 90° pulseA standard pulse sequence for quantitative analysis.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonTo ensure full relaxation of all protons for accurate integration.
Number of Scans 16 or higherTo achieve a good signal-to-noise ratio.
Solvent DMSO-d₆A common solvent for polar organic compounds.

Data Processing and Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

qNMR Experimental Workflow

Comparative Performance Analysis

The choice of an analytical method depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the stage of drug development. The following table provides a comparative summary of the performance of HPLC, GC-MS, and qNMR for the quantification of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, based on typical performance data for similar compounds.[16][17][18]

ParameterHPLC-UVGC-MS (with Derivatization)¹H qNMR
Specificity High (dependent on chromatographic resolution)Very High (based on retention time and mass spectrum)High (dependent on spectral resolution)
Linearity (R²) > 0.999> 0.995N/A (primary method)
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.01-0.1 µg/mL~0.1-1 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) ~0.03-0.3 µg/mL~0.3-3 ng/mL~0.3% (w/w)
Throughput HighModerateLow to Moderate
Sample Preparation SimpleComplex (derivatization required)Simple
Cost per Sample LowModerateHigh

Conclusion and Recommendations

Each of the discussed analytical methods offers distinct advantages and disadvantages for the quantification of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

  • HPLC-UV is the recommended method for routine quality control and release testing in a regulated environment. It offers a good balance of performance, robustness, and cost-effectiveness. The method is straightforward to develop and validate according to ICH guidelines.

  • GC-MS is the method of choice when very high sensitivity is required, for example, in the analysis of trace-level impurities or in bioanalytical studies. However, the need for derivatization adds complexity to the sample preparation and can introduce variability.

  • ¹H qNMR is an invaluable tool in the early stages of research and development when a certified reference standard of the analyte is not yet available. Its ability to provide a direct, accurate measure of purity makes it an excellent orthogonal technique for validating the results obtained by other methods. While it offers high precision, its lower throughput and higher cost may make it less suitable for routine high-volume testing.[19]

Ultimately, the selection of the most appropriate analytical method will be guided by the specific analytical challenge at hand. A multi-faceted approach, potentially employing HPLC for routine analysis and qNMR for orthogonal validation, will provide the highest level of confidence in the quality and purity of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, thereby ensuring the integrity of the drug development process.

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  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (n.d.). Semantic Scholar. Retrieved from [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). PubMed. Retrieved from [Link]

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Comparative

A Researcher's Guide to X-ray Crystallography of Dihydropyridine Structures: A Comparative Analysis

For researchers, scientists, and drug development professionals, navigating the complexities of obtaining high-quality single crystals of dihydropyridine (DHP) derivatives for X-ray crystallography can be a significant b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, navigating the complexities of obtaining high-quality single crystals of dihydropyridine (DHP) derivatives for X-ray crystallography can be a significant bottleneck. These calcium channel blockers are a cornerstone in the treatment of hypertension and angina, making their structural elucidation paramount for understanding structure-activity relationships (SAR) and designing novel therapeutics.[1][2] This guide provides an in-depth, objective comparison of crystallographic strategies for similar DHP structures, supported by experimental insights and data to empower your research.

The Pivotal Role of X-ray Crystallography in Dihydropyridine Drug Development

X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic structure of a molecule.[3] For dihydropyridines, this technique is not merely about confirming connectivity; it is about understanding the subtle conformational nuances that dictate biological activity. The planarity of the dihydropyridine ring, for instance, has been correlated with the potency of Ca2+ antagonists.[4] Furthermore, crystal structure analysis reveals crucial information about intermolecular interactions, such as hydrogen bonding patterns, which govern crystal packing and can influence physicochemical properties like solubility and stability.[4][5]

Core Principles and Challenges in Crystallizing Dihydropyridines

The journey from a purified DHP compound to a high-resolution crystal structure is fraught with challenges. Crystallization is fundamentally a process of controlled self-assembly, where molecules transition from a disordered state in solution to a highly ordered crystal lattice.[6] This process is governed by thermodynamics, specifically the change in Gibbs free energy, which is influenced by both enthalpic gains from crystal contact formation and entropic losses as the molecule's degrees of freedom are reduced.[6]

For closely related DHP analogues, even minor modifications to the chemical structure can dramatically alter crystallization behavior. Key challenges include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[7][8][9] Polymorphs can exhibit different physical properties, and controlling their formation is a critical aspect of drug development.[7] For example, the well-known DHP, felodipine, is known to exhibit intergrowth polymorphism, where different structural domains exist within a single crystal.[10]

  • Solvent Incorporation: The choice of solvent is critical, as it can be incorporated into the crystal lattice to form solvates.[11] This can alter the crystal packing and the observed molecular conformation. A recent study on nifedipine revealed a new 1,4-dioxane solvate with a different supramolecular arrangement compared to its non-solvated form.[11]

  • Nucleation and Crystal Growth: The formation of a stable nucleus is the first and often most difficult step in crystallization. Once a nucleus is formed, its growth into a single crystal of suitable size and quality for X-ray diffraction is equally critical. Rapid crystallization can lead to small, poorly formed crystals or agglomeration, which are unsuitable for analysis.[12]

Comparative Analysis of Crystallization Strategies for Dihydropyridines

The selection of an appropriate crystallization strategy is paramount for success. Below is a comparison of common techniques, with insights into their applicability for DHP structures.

Traditional Crystallization Techniques

These methods have been the bedrock of small-molecule crystallography for decades and remain highly relevant.

  • Slow Evaporation: This is often the simplest method, where a near-saturated solution of the DHP is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[13][14] The key is to control the rate of evaporation to promote slow, ordered crystal growth.

  • Vapor Diffusion: In this technique, a droplet containing the DHP solution is equilibrated with a larger reservoir of a solution in which the DHP is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the droplet induces crystallization.

  • Liquid-Liquid Diffusion (Solvent Layering): A solution of the DHP is carefully layered with a miscible "anti-solvent" in which it is poorly soluble.[13] Diffusion at the interface between the two solvents creates a supersaturated region where crystals can grow.

High-Throughput Crystallization Screening

Modern drug discovery demands faster and more efficient methods. High-throughput (HT) screening allows for the parallel execution of hundreds or even thousands of crystallization experiments, exploring a vast range of conditions.[11]

A recent study successfully applied encapsulated nanodroplet crystallization to a series of six dihydropyridines, performing 288 individual experiments for each molecule.[11] This approach not only yielded crystals for all six compounds but also led to the discovery of two new solvates.[11]

Crystallization ParameterTraditional MethodsHigh-Throughput ScreeningRationale and Causality
Sample Consumption Milligrams per experimentMicrograms or nanograms per experimentHT methods are ideal for early-stage drug discovery where sample availability is limited.[11]
Throughput Low (one experiment at a time)High (hundreds to thousands in parallel)HT screening accelerates the identification of initial crystallization "hits."[11][14]
Control over Growth Generally good, allows for optimizationCan be more challenging to observe and optimize individual crystal growthTraditional methods offer more hands-on control for growing larger, higher-quality crystals from initial hits.[13]
Discovery of New Forms Possible, but limited by the number of conditions testedHigher probability due to the extensive screening space exploredThe vast experimental space covered by HT methods increases the chances of discovering novel polymorphs and solvates.[11]

Experimental Protocol: A Generalized Approach to Dihydropyridine Crystallization

This protocol outlines a systematic approach to crystallizing a novel dihydropyridine derivative, integrating both traditional and high-throughput concepts.

Step 1: Material Purity and Characterization
  • Purity Assessment: Ensure the DHP sample is of the highest possible purity (>98%) using techniques like HPLC and NMR. Impurities can inhibit crystallization or lead to poor crystal quality.[7]

  • Solubility Screening: Determine the solubility of the DHP in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran). This information is crucial for selecting appropriate solvent systems for crystallization.

Step 2: High-Throughput Screening (if available)
  • Prepare Stock Solutions: Dissolve the DHP in a suitable solvent to create a near-saturated stock solution.

  • Dispense: Use a liquid-handling robot to dispense nanoliter-scale droplets of the DHP stock solution into a 96-well crystallization plate.[11]

  • Add Precipitants/Oils: Dispense a library of different precipitants or encapsulating oils over the DHP droplets. The use of an encapsulating oil can be beneficial for crystallization.[11]

  • Incubate and Monitor: Seal the plates and incubate at a constant temperature. Monitor for crystal growth using an automated imaging system or manually with a microscope over several days to weeks.

Step 3: Optimization via Traditional Methods (Vapor Diffusion)

Once initial "hits" are identified from the HT screen, or if starting with traditional methods, proceed with optimization.

  • Prepare the Reservoir: In a 24-well plate, add 500 µL of the successful precipitant solution to the reservoir of each well.

  • Prepare the Droplet: On a siliconized glass coverslip, mix 1 µL of the DHP stock solution with 1 µL of the reservoir solution.

  • Seal and Incubate: Invert the coverslip and seal the well with vacuum grease. Incubate the plate at a stable temperature (e.g., 4°C, 18°C, or room temperature).

  • Monitor and Refine: Observe the droplets periodically for crystal growth. If small crystals or precipitate form, repeat the experiment with a lower concentration of the DHP. If the solution remains clear, try a higher concentration or a different precipitant.

Step 4: Crystal Harvesting and Mounting
  • Harvesting: Once suitable crystals have grown, carefully extract them from the droplet using a cryoloop.

  • Cryoprotection: Briefly pass the crystal through a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

  • Mounting: Mount the cryoloop on a goniometer head and flash-cool it in a stream of liquid nitrogen.

Visualization of the Crystallization Workflow

The following diagram illustrates the logical flow from a synthesized dihydropyridine compound to its final crystal structure.

DHP_Crystallography_Workflow cluster_prep Compound Preparation cluster_screening Crystallization Screening cluster_optimization Optimization & Growth cluster_analysis Structure Determination Synthesis DHP Synthesis & Purification Characterization Purity & Solubility Assessment Synthesis->Characterization HT_Screening High-Throughput Screening Characterization->HT_Screening Informed by Solubility Trad_Methods Traditional Methods (Evaporation, Diffusion) Characterization->Trad_Methods Optimization Condition Optimization HT_Screening->Optimization Identifies 'Hits' Trad_Methods->Optimization Growth Single Crystal Growth Optimization->Growth Harvesting Crystal Harvesting & Mounting Growth->Harvesting XRay X-ray Diffraction Data Collection Harvesting->XRay Structure Structure Solution & Refinement XRay->Structure Validation Structure Validation Structure->Validation

Sources

Validation

A Technical Guide to Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Derivatives: A Comparative Analysis for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of derivatives based on the Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold. Designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives based on the Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of this promising class of compounds. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of anticancer activities, supported by experimental data, to inform future drug discovery efforts.

Introduction: The Potential of the 5-Bromo-2-pyridone Scaffold in Oncology

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The presence of a bromine atom at the 5-position of the pyridinone ring, as seen in Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, offers a versatile handle for synthetic modification through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.

The core structure, Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, presents several key features for derivatization:

  • The 5-bromo position: Ideal for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the exploration of various aryl, heteroaryl, and alkyl groups to probe interactions with target proteins.

  • The N1-position of the dihydropyridine ring: Can be alkylated or arylated to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore additional binding interactions.

  • The methyl ester at the 2-position: Can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing opportunities to enhance potency and target engagement.

This guide will focus on the derivatization of the 5-bromo position and its impact on anticancer activity, drawing parallels from structurally related 5-bromo-pyridinone derivatives that have been successfully explored as potent kinase inhibitors.

Comparative Analysis of Anticancer Activity: A Case Study on 5-Bromo-7-azaindolin-2-one Derivatives

While direct comparative studies on a series of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate derivatives are not extensively published, valuable insights can be gleaned from the structurally analogous 5-bromo-7-azaindolin-2-one scaffold. A study by Zhang et al. provides an excellent case study on the synthesis and in vitro antitumor activity of a series of these derivatives against various cancer cell lines.[1] The findings from this study can serve as a predictive model for the potential of our core scaffold.

The general synthetic approach involved the Knoevenagel condensation of 5-bromo-7-azaindolin-2-one with various aldehydes to introduce diverse substituents at the exocyclic double bond, a position electronically analogous to the 5-position of our dihydropyridine core. The resulting derivatives were then evaluated for their antiproliferative activity using the MTT assay.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 5-Bromo-7-azaindolin-2-one Derivatives[1]
CompoundR GroupHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)
Sunitinib (Control) -31.59429.25732.186
23a 2,4-dimethyl-1H-pyrrole-3-carboxamide65.05413.51312.551
23c N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide10.1173.1034.336
23d N-(3-(diethylamino)propyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide4.2184.0153.721
23p N-(4-(diethylamino)butyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide2.3572.8993.012

Structure-Activity Relationship (SAR) Insights:

The data presented in Table 1 clearly demonstrates that the nature of the substituent introduced at the position analogous to the 5-bromo handle significantly impacts the anticancer activity.

  • Influence of the Amide Side Chain: A clear trend is observed where increasing the length of the N-alkylamino chain on the pyrrole-3-carboxamide moiety leads to a marked increase in potency. Compound 23p , with a diethylaminobutyl side chain, exhibited the most potent activity across all tested cell lines, with IC50 values in the low micromolar range, significantly outperforming the reference drug, Sunitinib.[1]

  • Broad-Spectrum Activity: Several of the synthesized derivatives, particularly 23p , displayed broad-spectrum antitumor potency against liver, lung, and ovarian cancer cell lines.[1]

These findings strongly suggest that the 5-position of the pyridinone ring is a critical site for modification to enhance anticancer activity. For our core molecule, Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, this implies that introducing bulky and functionalized side chains at this position through cross-coupling reactions could lead to the discovery of potent and selective anticancer agents.

Experimental Protocols

To facilitate the exploration of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridinone ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Below are generalized protocols for Suzuki-Miyaura and Sonogashira couplings, which are highly versatile and widely used in medicinal chemistry.

This reaction is ideal for forming carbon-carbon bonds between the 5-position of the pyridinone core and various aryl or heteroaryl boronic acids or esters.

Suzuki_Miyaura_Workflow reagents Reagent Preparation reaction Reaction Setup reagents->reaction Add to flask workup Workup & Extraction reaction->workup Reaction complete purification Purification workup->purification Crude product analysis Analysis purification->analysis Pure product

General workflow for a cross-coupling reaction.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, the boronic acid/ester, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This reaction is used to form a carbon-carbon bond between the 5-position of the pyridinone core and a terminal alkyne.

Materials:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a dry Schlenk flask, add Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, the palladium catalyst, and the copper(I) co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Solvent and Reagent Addition: Add the degassed solvent and the amine base. Then, add the terminal alkyne via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: In Vitro Anticancer Activity

The following protocols describe standard assays to evaluate the anticancer potential of the synthesized derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with Derivatives cell_seeding->compound_treatment mtt_addition Addition of MTT Reagent compound_treatment->mtt_addition incubation Incubation (Formation of Formazan) mtt_addition->incubation solubilization Solubilization of Formazan incubation->solubilization absorbance_reading Absorbance Measurement (570 nm) solubilization->absorbance_reading

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. As a brominated heterocyclic compound, this substance requires careful...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate. As a brominated heterocyclic compound, this substance requires careful handling as a regulated hazardous chemical waste. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Chemical Profile

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural components—a pyridine ring and a bromine substituent—classify it within a well-understood group of chemicals. Pyridine and its derivatives are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated organic compounds are subject to specific waste disposal regulations due to their potential for environmental persistence and the hazardous byproducts that can form during improper treatment.

Based on analogous structures, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[2][4]

Due to these potential hazards, Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate must be managed as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and other local regulations.[5]

Property Classification & Handling Guideline Source
Chemical Class Halogenated Organic Compound; Pyridine DerivativeStructural Analysis
Physical Form Likely a solid (powder/crystals)General for similar compounds
Primary Hazards Acute Toxicity, Skin/Eye Irritant, Respiratory Irritant[2][3][4]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[5]
EPA Waste Code (Anticipated) D-Listed (Characteristic) or F-Listed (from non-specific sources)[6]
Appropriate Waste Stream Halogenated Organic Waste [7][8]

The Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures that Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is handled safely from the laboratory bench to its final disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. The choice of PPE is dictated by the potential routes of exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Use safety goggles with side-shields or a face shield to protect against splashes or airborne particles.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, an impervious apron or chemical-resistant suit may be necessary.[4]

  • Respiratory Protection: All handling of this compound, especially in its solid form, should occur within a certified chemical fume hood to prevent inhalation.[9]

Step 2: Waste Segregation at the Point of Generation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate as Halogenated Waste: Due to the presence of bromine, this compound must be disposed of in a container specifically designated for halogenated organic waste .[7] Do not mix it with non-halogenated organic waste, as the disposal methods (e.g., incineration) differ.[8]

  • Physical State:

    • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weighing paper, or silica gel) in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.

Step 3: Select the Appropriate Waste Container

Container integrity is paramount to preventing leaks and ensuring safe storage.

  • Compatibility: The container must be made of a material compatible with the chemical waste. For most organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Condition: Ensure the container is clean, dry, and free from damage or leaks.[5]

  • Secure Closure: The container must have a secure, leak-proof screw-top cap.[5] Keep the container closed at all times except when adding waste.

Step 4: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the waste.

  • Label Contents: The label must clearly state "Hazardous Waste ".[10]

  • Identify Constituents: List all chemical constituents by their full name, including solvents. For Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, write out the full chemical name. Avoid using abbreviations or chemical formulas.

  • Indicate Hazards: Mark the appropriate hazard warnings (e.g., Toxic, Irritant).[10]

  • Date of Accumulation: Note the date when the first drop of waste was added to the container.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[10][11]

  • Location: The SAA must be under the control of laboratory personnel and, ideally, within line of sight of where the waste is generated.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Incompatible Materials: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and acids.[9]

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[12]

  • Full Containers: Once a waste container is full (do not exceed 90% capacity), or if it is no longer being used, arrange for its collection.

  • Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.

  • Professional Disposal: The waste will typically be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is the standard method for destroying halogenated organic compounds.[13] Never dispose of this chemical down the drain or in the regular trash.[11]

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate waste.

G start Waste Generated (Methyl 5-bromo-6-oxo-1,6- dihydropyridine-2-carboxylate) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste Stream Is the compound halogenated? ppe->classify halogenated Yes: Halogenated Organic Waste classify->halogenated Contains Bromine non_halogenated No: Non-Halogenated Waste (Not Applicable for this Compound) classify->non_halogenated container Step 3: Select Proper Container (Compatible, Labeled, Closed) halogenated->container label Step 4: Label Container ('Hazardous Waste', Constituents, Hazards) container->label store Step 5: Store in SAA (Secondary Containment, Away from Incompatibles) label->store dispose Step 6: Arrange for Disposal (Contact EH&S for Pickup) store->dispose end Waste Transferred to Licensed Disposal Facility dispose->end

Caption: Disposal workflow for Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate.

Emergency Procedures: Spills and Exposure

  • Minor Spill (in fume hood): If a small amount is spilled within a chemical fume hood, absorb it with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.[9]

  • Major Spill: In the event of a large spill, evacuate the area immediately. Notify your supervisor and contact your institution's emergency response team or EH&S.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet for 6-Bromo-2-methylquinoline. Fisher Scientific.
  • Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
  • Halogenated Waste List. Unknown Source.
  • Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
  • Safety Data Sheet for Pyridine. Loba Chemie.
  • Safety Data Sheet for Methyl 5-bromo-1H-pyrrole-3-carboxylate, N-BOC protected. CymitQuimica.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Standard Operating Procedure for Pyridine. Unknown Source.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
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